molecular formula C8H5NO2 B1672199 Isatin CAS No. 91-56-5

Isatin

货号: B1672199
CAS 编号: 91-56-5
分子量: 147.13 g/mol
InChI 键: JXDYKVIHCLTXOP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isatin (CAS 91-56-5), also known as indole-2,3-dione, is a versatile heterocyclic compound that serves as a significant precursor in organic synthesis and a valuable biochemical tool in life sciences research. It occurs naturally in plants and is also identified as a metabolic derivative in human tissues, adding relevance to its study in biological systems . Its broad research applications span medicinal chemistry, pharmacology, and chemical biology. In pharmacological research, this compound is a recognized potent inhibitor of monoamine oxidase (MAO), exhibiting an IC50 value of 3 μM for MAO B . This activity positions it as a key compound for investigations into neurological processes and disorders. Studies also indicate that this compound affects the serotonergic system, significantly increasing serotonin (5-HT) concentrations in the hypothalamus and cortex of animal models . Furthermore, it acts as an antagonist for both atrial natriuretic peptide-stimulated and nitric oxide-stimulated guanylate cyclase activity . A major area of research for this compound and its derivatives is oncology. The compound's scaffold is a cornerstone for designing novel anti-cancer agents . Its derivatives demonstrate mechanisms of action that include targeting carbonic anhydrase IX, tyrosine kinase, and tubulin, and have been shown to induce autophagic cell death in cancer cells . Notable anti-cancer drugs such as Sunitinib and Nintedanib are based on the this compound structure, underscoring its profound therapeutic potential . Recent studies highlight novel bis-isatin derivatives exhibiting potent anti-proliferative effects against liver cancer cell lines, both in vitro and in vivo, with a promising safety profile . Beyond these core areas, this compound derivatives are extensively studied for their antimicrobial (anti-bacterial, anti-fungal, anti-tubercular) , anti-inflammatory , anti-convulsant , and anti-viral properties, including activity against HIV . In industrial applications, they are explored for use in corrosion prevention and the dye industry . Key Chemical Properties • CAS Number: 91-56-5 • Molecular Formula: C8H5NO2 • Molecular Weight: 147.13 g/mol • Melting Point: 193-195 °C (dec.) • Boiling Point: 360.3±52.0 °C at 760 mmHg This product is intended For Research Use Only (RUO) . It is not intended for, and must not be used for, human or veterinary diagnostic or therapeutic purposes, or for any form of personal use.

属性

IUPAC Name

1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)9-8(7)11/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDYKVIHCLTXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Record name isatin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Isatin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3038694
Record name Isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Orange solid; [Merck Index] Orange odorless powder; [Alfa Aesar MSDS]
Record name Isatin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.0000111 [mmHg]
Record name Isatin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19454
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

91-56-5
Record name Isatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribulin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Isatin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9262
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Indole-2,3-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3038694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indoline-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82X95S7M06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1H-Indole-2,3-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

203.00 °C. @ 760.00 mm Hg
Record name Isatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02095
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1H-Indole-2,3-dione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061933
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isatin

Introduction

This compound (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound first isolated in 1840 through the oxidation of indigo dye.[1][2] It consists of a fused benzene and a five-membered, nitrogen-containing ring with two carbonyl groups at positions 2 and 3.[2] This unique structural arrangement confers a wide range of chemical reactivity, making this compound a privileged scaffold in medicinal chemistry and a valuable building block for the synthesis of various biologically active compounds.[1][2][3] this compound and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5][6][7][8] This guide provides a comprehensive overview of the chemical properties, reactivity, and key experimental protocols related to this compound.

Chemical and Physical Properties

This compound is an orange-red crystalline solid at room temperature.[1][9][10] It possesses a unique combination of an aromatic ring, a ketone, and a γ-lactam moiety, which contributes to its distinct chemical behavior.[1]

Data Presentation: Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₈H₅NO₂[1][11]
Molar Mass 147.13 g/mol [1][2][11]
Appearance Orange-red solid/powder[1][4][9]
Melting Point 193-204 °C (decomposes)[4][9][10][11][12][13]
Solubility Soluble in hot ethanol, acetone, and benzene.[9] Slightly soluble in hot water and ether.[9] Low solubility in water at 20°C (1.9 g/L).[9] More soluble in organic solvents like DMSO, methanol, and ethanol.[14]
Density ~1.47 - 1.53 g/cm³[12][14]
IUPAC Name 1H-indole-2,3-dione[11]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

Spectroscopic DataValueSource
Infrared (IR) Spectrum Strong absorption bands at 1740 cm⁻¹ and 1620 cm⁻¹ corresponding to the C=O stretching vibrations.[10]
NMR Spectrum (in DMSO-d6) Distinct peaks influenced by substituents; specific proton chemical shifts are well-documented in the literature.[10]

Reactivity of the this compound Core

The reactivity of this compound is complex and versatile, owing to its multiple functional groups. It can act as both an electrophile and a nucleophile.[1] The primary sites for chemical reactions are the nitrogen atom (N-1), the carbonyl group at C-3, and the aromatic ring at positions C-5 and C-7.[1][10]

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A Aniline + HCl D Mix & Heat (90-100°C) A->D B Chloral Hydrate B->D C Hydroxylamine HCl C->D E Isonitrosoacetanilide (Intermediate) D->E F Add Intermediate to Concentrated H₂SO₄ E->F Isolate Intermediate G Heat to 80°C F->G H Pour onto Ice G->H I Filter & Wash H->I J This compound (Final Product) I->J G This compound This compound-Based Inhibitor CDK2 Cyclin-Dependent Kinase 2 (CDK2) This compound->CDK2 Inhibition Proliferation Uncontrolled Cell Proliferation CDK2->Proliferation Promotes Arrest G1/S Phase Cell Cycle Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

The Sandmeyer Isatin Synthesis: A Technical Guide for Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the Sandmeyer isatin synthesis, a cornerstone reaction in medicinal chemistry for the preparation of the this compound scaffold. This compound (1H-indole-2,3-dione) and its derivatives are privileged structures, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] This document, intended for researchers, scientists, and drug development professionals, details the core reaction mechanism, provides comprehensive experimental protocols, presents quantitative data for various substrates, and visualizes the synthetic workflow.

Core Reaction Mechanism

The Sandmeyer synthesis of isatins is a robust and long-established two-step procedure that begins with substituted anilines.[1][2]

Step 1: Formation of α-(Hydroxyimino)acetanilide Intermediate

The initial step involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[1][3] This condensation reaction is typically carried out in an aqueous solution containing sodium sulfate to facilitate the precipitation of the product.[3][4] The reaction is believed to proceed through the formation of an initial glyoxamide, which then reacts with hydroxylamine to yield the key α-(hydroxyimino)acetanilide intermediate, also known as an isonitrosoacetanilide.[1][5]

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide intermediate undergoes an intramolecular electrophilic substitution reaction in the presence of a strong acid to form the final this compound product.[1][2] Concentrated sulfuric acid is the traditional reagent for this cyclization, which requires heating to proceed effectively.[1][5] This critical step involves the attack of the nitrogen atom onto the aromatic ring, leading to the formation of the five-membered ring of the this compound core.[1]

Sandmeyer_Workflow Overall Workflow of the Sandmeyer this compound Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Intermediate α-(Hydroxyimino)acetanilide (Isonitrosoacetanilide) Aniline->Intermediate Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate Reagents2 Conc. H₂SO₄ or CH₃SO₃H This compound Substituted This compound Intermediate2->this compound Intramolecular Electrophilic Substitution

Caption: High-level overview of the two-step Sandmeyer this compound synthesis.

Sandmeyer_Mechanism Proposed Reaction Mechanism start Aniline + Chloral Hydrate intermediate1 Glyoxamide Intermediate start->intermediate1 intermediate2 α-(Hydroxyimino)acetanilide intermediate1->intermediate2 hydroxylamine + Hydroxylamine hydroxylamine->intermediate1 cyclization Intramolecular Electrophilic Attack intermediate2->cyclization acid + Strong Acid (e.g., H₂SO₄) acid->intermediate2 end This compound cyclization->end

Caption: Key stages in the Sandmeyer this compound synthesis reaction mechanism.

Challenges and Modifications

Despite its utility, the classical Sandmeyer method has limitations. The reaction can be challenging for anilines containing electron-donating groups.[6] Furthermore, as the substitution and lipophilicity of the aniline precursor increase, the efficiency of the classical reaction to form the isonitrosoacetanilide intermediate can suffer significantly.[5] For instance, using 4-n-hexylaniline as a starting material resulted in a yield of less than 5% for the intermediate.[5]

A significant modification involves the cyclization step for highly lipophilic substrates that exhibit poor solubility in sulfuric acid. In these cases, methanesulfonic acid has proven to be a more effective medium, often leading to improved yields and circumventing solubility issues.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various substituted isatins as reported in the literature. The use of methanesulfonic acid (CH₃SO₃H) can be advantageous for substrates with poor solubility in sulfuric acid (H₂SO₄).

Starting AnilineCyclization AcidTemperature (°C)Yield (%)Reference
AnilineH₂SO₄80Not specified[4]
4-BromoanilineH₂SO₄90-100 (Step 1)Not specified[1]
3-BromoanilineH₂SO₄60-8046 (4-isomer), 21 (6-isomer)[7]
4-n-HexylanilineH₂SO₄50 → 800[5]
4-n-HexylanilineCH₃SO₃H50 → 8082[5]
2,4-Di-t-butylanilineH₂SO₄50 → 800[5]
2,4-Di-t-butylanilineCH₃SO₃H50 → 8079[5]

Experimental Protocols

Detailed methodologies for the synthesis of representative substituted isatins are provided below.

Protocol 1: Synthesis of 4- and 6-Bromothis compound from 3-Bromoaniline[7]

Part A: Synthesis of 3-Bromoisonitrosoacetanilide (Intermediate)

  • Prepare Solutions:

    • Solution A: Dissolve chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³) by warming to 30°C.

    • Solution B: Dissolve 3-bromoaniline (43 g, 0.25 mol) in a mixture of water (150 cm³) and concentrated HCl (25 cm³) with warming.

    • Solution C: Dissolve hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³).

  • Reaction: In a 5-liter flask, add Solution A, followed by Solution B and then Solution C. A thick white suspension will form.

  • Heating: Heat the mixture. A thick paste will form around 60–70°C. Continue heating at 80–100°C for 2 hours.

  • Isolation: Cool the mixture to 80°C and filter the precipitate. The resulting solid is the crude 3-bromoisonitrosoacetanilide, which can be used directly in the next step after drying.

Part B: Cyclization to 4- and 6-Bromothis compound

  • Acid Preparation: Gently heat concentrated H₂SO₄ (200 cm³) to 60°C in a flask with mechanical stirring.

  • Addition of Intermediate: Remove the flask from heat. Add the crude 3-bromoisonitrosoacetanilide (15 g) in small portions over 20 minutes, ensuring the internal temperature is maintained between 60°C and 65°C. The temperature is critical; too low and the reaction will not proceed, too high and decomposition will occur.[7]

  • Heating: After the addition is complete, heat the mixture to 80°C for approximately 10 minutes.

  • Quenching: Cool the reaction mixture to 70°C and pour it onto crushed ice (2.5 liters).

  • Isolation: After standing for 1 hour, filter the resulting orange precipitate, wash with water, and dry at 40°C. This yields a mixture of 4-bromo- and 6-bromothis compound.

Part C: Separation of Isomers

  • Dissolution: Dissolve the bromo-isatin mixture (10.5 g) in hot (60°C) 2M NaOH solution (35 cm³).

  • Precipitation of 4-Bromothis compound: Acidify the dark brown solution with acetic acid (3.6 cm³). The resulting orange-brown crystals are filtered and washed with hot water to yield 4-bromothis compound.

  • Precipitation of 6-Bromothis compound: Warm the combined filtrates to 80°C and add concentrated HCl (5 cm³). After cooling overnight, the bright orange crystals of 6-bromothis compound are collected by filtration.

Protocol 2: General Cyclization using Methanesulfonic Acid[5]

This protocol is particularly useful for lipophilic substrates that are poorly soluble in sulfuric acid.

  • Reaction Setup: Add the α-(hydroxyimino)acetanilide intermediate to methanesulfonic acid at 50°C.

  • Heating: Heat the mixture to 80°C to effect cyclization.

  • Quenching and Isolation: Pour the reaction mixture onto ice. The this compound product precipitates and can be collected by filtration.

Conclusion

The Sandmeyer this compound synthesis is a powerful and adaptable method for creating a diverse range of substituted isatins from readily available anilines.[1] Its operational simplicity and the accessibility of the starting materials make it an invaluable tool in synthetic chemistry, particularly for the generation of novel compounds for drug discovery and development.[1] While the classical procedure has limitations, modifications such as the use of alternative acids for the cyclization step have expanded its scope and utility, ensuring that the this compound scaffold remains a rich source of biologically active molecules for addressing various therapeutic needs.[1]

References

The Multifaceted Biological Activities of Isatin Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the diverse pharmacological potential of the isatin scaffold, detailing its anticancer, antiviral, antimicrobial, and neuroprotective activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development.

This compound (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] First isolated in 1841, this endogenous compound and its synthetic analogs have demonstrated potent anticancer, antiviral, antimicrobial, and neuroprotective properties, among others.[1][3][4] The synthetic tractability of the this compound core, particularly at the N-1, C-2, and C-3 positions, allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile and the development of novel therapeutic agents.[1][5] This technical guide synthesizes key findings, presenting quantitative biological data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a resource for the scientific community.

Anticancer Activity: Targeting Multiple Oncogenic Pathways

This compound derivatives have emerged as a promising class of antineoplastic agents, with mechanisms of action that include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis.[1][6] The FDA approval of sunitinib malate, an oxindole derivative, for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, underscores the clinical potential of this scaffold.[6]

A diverse range of this compound derivatives has been synthesized and evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.[7][8] Hybrid molecules, incorporating other pharmacologically active moieties such as chalcones, pyrazolines, and sulfonamides, have shown enhanced potency and selectivity.[2][9][10]

Key Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through multiple pathways:

  • Kinase Inhibition: Many this compound-based compounds act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[9] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9]

  • Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][11]

  • Induction of Apoptosis: this compound derivatives can trigger programmed cell death through both mitochondrial-mediated and death receptor-mediated pathways.[9] This often involves the activation of caspases and the generation of reactive oxygen species (ROS).[7][9]

  • DNA Interaction: Some derivatives have been shown to interact with DNA, potentially leading to DNA damage and cell death.[7]

Table 1: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineAssayIC50 (µM)Reference
5-Bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxothyl}-1H-indole-2,3-dioneLeukemia SubpanelCytotoxicity0.69 - 3.35[12]
3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Breast, Lung, LeukemiaCytotoxicity4 - 13[7]
This compound-linked chalcone derivative (Compound 7e)HepG2, HT-29, K562Cytotoxicity24.09, 20.27, 6.10[10]
5,7-dibromothis compound derivative (Compound 6)A549 (Lung)Cytotoxicity2.13[11]
5,7-dibromothis compound derivative (Compound 11)A549 (Lung)Cytotoxicity2.53[11]
5,7-dibromothis compound derivative (Compound 12)A549 (Lung)Cytotoxicity2.41[11]
Indolyl-triazole hybrid (Compound IV)MCF-7 (Breast)Cytotoxicity1.18[13]
4-arylthiazole derivative (Compound 7d)MCF-7 (Breast)Cytotoxicity2.93[13]
Signaling Pathways in Anticancer Activity of this compound Derivatives.

Antiviral Activity: A Broad-Spectrum Response

This compound derivatives have a long history of investigation as antiviral agents, with methisazone, an this compound thiosemicarbazone, being one of the first synthetic antiviral drugs.[14] Research has demonstrated the efficacy of this compound derivatives against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and coronaviruses like SARS-CoV.[14][15][16]

The antiviral mechanism of this compound derivatives can involve the inhibition of viral enzymes, such as reverse transcriptase and proteases, as well as interference with viral replication and protein synthesis.[17][18]

Table 2: Antiviral Activity of Selected this compound Derivatives

CompoundVirusAssayEC50CC50SIReference
Compound 17bHIVAnti-HIV Activity0.0742 µM>200 µM>2100[17]
Compound 6 (Thiosemicarbazone)HIVViral Inhibition0.34 µM-20[17]
Compound 7 (Thiosemicarbazone)HIVViral Inhibition2.9 µM-30[17]
Compound 9lHIV-1HIV-1 Replication<12.1 µg/mL>157.3 µg/mL>13[17]
SPIII-5HHCVHCV RNA Synthesis17 µl/ml--[14]
SPIII-5FHCVHCV RNA Synthesis--7[14]
ID45Coxsackievirus B3 (CVB3)Anti-CVB3 Activity---[18]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

General Workflow for Antiviral Screening of this compound Derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents.[19][20] this compound derivatives have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][21][22] The antimicrobial efficacy is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[22][23] Modifications at the C-3 position, such as the introduction of thiosemicarbazone or Schiff base moieties, have been shown to enhance antimicrobial potency.[23]

Table 3: Antimicrobial Activity of Selected this compound Derivatives

CompoundMicroorganismAssayMIC (µg/mL)Reference
Compound 3cStaphylococcus aureusMIC<16[22]
Compound 3cEscherichia coliMIC<1[22]
Compound 3dE. coli, P. aeruginosa, B. cereusWell Diffusion-[5]
Compound VIIIbStaphylococcus aureusDisk Diffusion-[21]
Compound VIIIcStaphylococcus aureusDisk Diffusion-[21]
Compound VIIIdStaphylococcus aureusDisk Diffusion-[21]
Compound VIIIgStaphylococcus aureusDisk Diffusion-[21]
Compound VIIIbCandida albicansDisk Diffusion-[21]
Compound VIIIcCandida albicansDisk Diffusion-[21]
Compound VIIIdCandida albicansDisk Diffusion-[21]
This compound-modified Calixarene (CLX-A3)Sarcina luteaMIC0.006 mg/ml[24]
This compound-modified Calixarene (CLX-A3)Candida albicansMIC0.048 mg/ml[24]

MIC: Minimum Inhibitory Concentration

Neuroprotective Effects: A Potential Avenue for Neurodegenerative Diseases

Recent studies have highlighted the neuroprotective potential of this compound derivatives, suggesting their utility in the treatment of neurodegenerative disorders.[1][3][25] These compounds have been shown to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease.[26][27] Additionally, certain derivatives exhibit anti-neuroinflammatory activity by reducing the production of pro-inflammatory mediators in microglial cells.[25]

Table 4: Neuroprotective and Related Activities of Selected this compound Derivatives

CompoundTarget/ModelAssayIC50/KiReference
This compoundMAO-AEnzyme InhibitionKi = 15 µM[26]
This compoundMAO-BEnzyme InhibitionKi = 3 µM[26]
Compound ISB1MAO-BEnzyme InhibitionIC50 = 0.124 µM[26]
Compound ISFB1MAO-BEnzyme InhibitionIC50 = 0.135 µM[26]
Compound ISFB1MAO-AEnzyme InhibitionIC50 = 0.678 µM[26]
Compound 10BV2 microglia (LPS-stimulated)Anti-neuroinflammatory-[25]
Compound 20BV2 microglia (LPS-stimulated)Anti-neuroinflammatory-[25]

IC50: 50% inhibitory concentration; Ki: Inhibition constant

Experimental Protocols

A variety of in vitro assays are employed to evaluate the biological activities of this compound derivatives. The following are representative protocols for key experiments.

Anticancer Activity: MTT Cytotoxicity Assay

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The this compound derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assays

The inhibitory activity of this compound derivatives against specific enzymes (e.g., kinases, MAO) is determined using various biochemical assays. A general protocol involves:

  • Reaction Mixture Preparation: A reaction mixture containing the enzyme, its substrate, and a suitable buffer is prepared.

  • Inhibitor Addition: The this compound derivative at various concentrations is added to the reaction mixture.

  • Initiation and Incubation: The reaction is initiated (e.g., by adding a cofactor like ATP for kinases) and incubated for a specific time at an optimal temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the product formation or substrate consumption is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

This compound and its derivatives represent a highly versatile and pharmacologically significant class of compounds with a wide array of biological activities.[1][3] The extensive research into their anticancer, antiviral, antimicrobial, and neuroprotective properties has provided a strong foundation for the development of novel therapeutics. The ability to readily modify the this compound scaffold allows for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for promising derivatives will facilitate rational drug design.

  • In Vivo Efficacy and Toxicity: Translating the in vitro findings into in vivo animal models is crucial to assess the therapeutic potential and safety profiles of these compounds.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the bioavailability and targeted delivery of this compound derivatives, improving their therapeutic index.[7][28]

  • Combating Drug Resistance: this compound derivatives, particularly those with novel mechanisms of action, may offer solutions to the growing problem of drug resistance in cancer and infectious diseases.[9]

References

The Isatin Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile, bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a fused aromatic ring and a pyrrolidine ring bearing two carbonyl groups, provide a privileged framework for the design and synthesis of a diverse array of bioactive molecules.[1][2] The inherent reactivity of the this compound core, particularly at the C3-carbonyl and N1-positions, allows for facile chemical modifications, leading to the generation of large libraries of derivatives with a broad spectrum of pharmacological activities.[3] This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, multifaceted biological activities, and mechanisms of action, with a focus on its applications in drug discovery and development. Quantitative bioactivity data, detailed experimental protocols, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthetic Strategies for this compound Derivatives

The synthetic versatility of the this compound core is a key attribute that has fueled its exploration in medicinal chemistry.[1] Various methods have been developed for the synthesis of the this compound nucleus and its subsequent derivatization.

Core Synthesis

The most classical and widely used method for the synthesis of this compound is the Sandmeyer synthesis . This method involves the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid, such as sulfuric acid, to yield this compound.[4]

Another important method is the Stolle synthesis , which is considered a good alternative to the Sandmeyer methodology for both substituted and unsubstituted isatins.[1]

Key Derivatization Reactions

The nitrogen atom at the N1 position of the this compound ring is readily amenable to substitution. N-substituted this compound derivatives often exhibit enhanced biological activity and improved pharmacokinetic properties.[3]

Experimental Protocol: General Procedure for N-alkylation of this compound [5]

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., ethyl bromide) (1.2 eq) to the reaction mixture.

  • Continue stirring the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

The C3-carbonyl group of this compound is highly reactive and serves as a key site for derivatization. It readily undergoes condensation reactions with various nucleophiles, such as hydrazines and amines, to form hydrazones and Schiff bases, respectively.[4]

Experimental Protocol: General Procedure for the Synthesis of this compound-3-Hydrazones [6]

  • A mixture of the appropriate this compound (1.0 eq) and a substituted hydrazine (1.0 eq) is refluxed in ethanol.

  • A catalytic amount of glacial acetic acid is added to the reaction mixture.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • The product is washed with cold ethanol and dried under vacuum to afford the desired this compound-3-hydrazone.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a remarkable range of biological activities, making them attractive candidates for the development of novel therapeutic agents for various diseases.

Anticancer Activity

The anticancer properties of this compound derivatives are the most extensively studied. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization. Several this compound-based compounds have shown potent activity against a wide range of cancer cell lines.[2][7]

CompoundCancer Cell LineIC₅₀ (µM)Reference
Bis-isatin analogue 10aHela (Cervical Cancer)>2.5-fold higher potency than etoposide[7]
Bis-isatin analogue 10aHCT-116 (Colon Cancer)>2.5-fold higher potency than etoposide[7]
Bis-isatin analogue 10aA549 (Lung Cancer)>2.5-fold higher potency than etoposide[7]
Bis-isatin analogue 10aMCF-7/DOX (Doxorubicin-resistant Breast Cancer)>2.5-fold higher potency than etoposide[7]
This compound-based conjugate 16mHT-29 (Colon Cancer)1.17[7]
This compound-based conjugate 16mZR-75 (Breast Cancer)1.17[7]
This compound-based conjugate 16mA-549 (Lung Cancer)1.17[7]
This compound-fluoroquinazolinone hybrid 31MCF-7 (Breast Cancer)0.35
This compound-pyrrole derivative 6HepG2 (Liver Cancer)0.47[8]
N-phenyl substituted this compound 9K562 (Leukemia)6.10[2]
N-phenyl substituted this compound 9HT-29 (Colon Cancer)20.27[2]
N-phenyl substituted this compound 9HepG2 (Liver Cancer)24.09[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells and Incubate (24-72h) cell_seeding->treatment compound_prep Prepare Serial Dilutions of this compound Derivative compound_prep->treatment mtt_addition Add MTT Reagent (2-4h Incubation) treatment->mtt_addition solubilization Add Solubilizing Agent mtt_addition->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

MTT Assay Experimental Workflow
Antiviral Activity

This compound derivatives have demonstrated a broad spectrum of antiviral activities against various DNA and RNA viruses.[9][10] The antiviral potential of this compound was first recognized with the development of methisazone, an this compound-β-thiosemicarbazone, which was used for the prophylactic treatment of smallpox.

CompoundVirusCell LineEC₅₀Reference
Norfloxacin-isatin Mannich base 1aHIV-1-11.3 µg/mL[9]
Norfloxacin-isatin Mannich base 1bHIV-1-13.9 µg/mL[9]
Aminopyrimidinimino this compound 9lHIV-1MT-412.1-62.1 µg/mL (range for derivatives)[9]
This compound Schiff' baseHIV-1MT-48–15.3 µg/mL (range for derivatives)[9]
This compound Schiff' baseHIV-2MT-441.5–125 µg/mL (range for derivatives)[9]
SPIII-5HHCVHuh 5-217 µg/ml[11]
SPIII-BrHCVHuh 5-219 µg/ml[11]

The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Virus and Compound Preparation: Prepare serial dilutions of the this compound derivative. Mix a standard amount of virus with each dilution of the compound and incubate to allow for interaction.

  • Infection: Infect the cell monolayers with the virus-compound mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (days to weeks, depending on the virus).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration that reduces the number of plaques by 50%, is then determined.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Host Cells in Multi-well Plates infect_cells Infect Cell Monolayers cell_culture->infect_cells virus_prep Prepare Virus Inoculum mix Mix Virus and Compound virus_prep->mix compound_prep Prepare Serial Dilutions of this compound Derivative compound_prep->mix mix->infect_cells overlay Add Semi-solid Overlay infect_cells->overlay incubation Incubate for Plaque Formation overlay->incubation stain Fix and Stain Plaques incubation->stain count_plaques Count Plaques stain->count_plaques determine_ec50 Determine EC50 Value count_plaques->determine_ec50

Plaque Reduction Assay Experimental Workflow
Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[12]

CompoundMicroorganismMIC (µg/mL)Reference
This compound-decorated thiazole 7bEscherichia coli4[12]
This compound-decorated thiazole 7dEscherichia coli4[12]
This compound-decorated thiazole 7fMRSA-[12]
This compoundCampylobacter jejuni & Campylobacter coli<1.0 - 16.0[13]
This compound-ferrocene conjugate 5wTrichomonas vaginalis7.13 (IC₅₀)[14]
This compound-ferrocene conjugate 12jTrichomonas vaginalis2.26 (IC₅₀)[14]
This compound-ferrocene conjugate 12pTrichomonas vaginalis2.96 (IC₅₀)[14]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the this compound derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Emerging evidence suggests that this compound and its derivatives possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[15]

6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons and is commonly used to model Parkinson's disease in vitro.

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y) in a multi-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 2 hours).

  • Neurotoxin Induction: Induce neurotoxicity by adding 6-OHDA to the cell culture medium.

  • Incubation: Incubate the cells for a further period (e.g., 24 hours).

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the this compound derivative and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

Mechanism of Action: Targeting Key Signaling Pathways

The diverse biological activities of this compound derivatives are attributed to their ability to interact with and modulate various cellular targets and signaling pathways.

Kinase Inhibition

A primary mechanism of action for many anticancer this compound derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[16]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18] this compound-based compounds, such as the approved drug Sunitinib , are potent inhibitors of VEGFR-2.[16]

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Angiogenesis, Survival Transcription->Proliferation This compound This compound Derivatives (e.g., Sunitinib) This compound->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway Inhibition by this compound Derivatives

The Epidermal Growth Factor Receptor (EGFR) is another important tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and cancer.[19][20][21][22] Some this compound derivatives have been shown to inhibit EGFR signaling.

EGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound Derivatives This compound->EGFR Inhibits

EGFR Signaling Pathway Inhibition by this compound Derivatives

Cyclin-dependent kinase 2 (CDK2) plays a critical role in the regulation of the cell cycle, particularly at the G1/S transition.[23][24][25][26][27][28] Aberrant CDK2 activity is a hallmark of many cancers. This compound derivatives have been developed as potent inhibitors of CDK2.[19][26]

CDK2_Signaling cluster_cell_cycle Cell Cycle Progression CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_phase S-phase Entry E2F->S_phase Promotes This compound This compound Derivatives This compound->CDK2 Inhibits

CDK2 Signaling Pathway Inhibition by this compound Derivatives
Modulation of Inflammatory Pathways

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[29][30][31][32] Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some this compound derivatives have been shown to inhibit NF-κB activation.

NFkB_Signaling cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Gene_exp Gene Expression (Inflammation, Survival) NFkB_nuc->Gene_exp Induces This compound This compound Derivatives This compound->IKK Inhibits

NF-κB Signaling Pathway Inhibition by this compound Derivatives

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cytokine signaling and has been implicated in cancer cell proliferation, survival, and inflammation.[1][12][13][16][33]

STAT3_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes pSTAT3_dimer_nuc p-STAT3 Dimer pSTAT3_dimer->pSTAT3_dimer_nuc Translocates Gene_exp Gene Expression (Proliferation, Survival) pSTAT3_dimer_nuc->Gene_exp Induces This compound This compound Derivatives This compound->JAK Inhibits This compound->STAT3 Inhibits

STAT3 Signaling Pathway Inhibition by this compound Derivatives

This compound-Based Drugs in Clinical Use and Development

The therapeutic potential of the this compound scaffold is underscored by the successful development and clinical approval of several this compound-based drugs.

  • Sunitinib (Sutent®): An oral, multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[16] Sunitinib potently inhibits VEGFRs, PDGFRs, and c-KIT, among other kinases.[29]

  • Toceranib (Palladia®): A receptor tyrosine kinase inhibitor used in veterinary medicine for the treatment of canine mast cell tumors.[34] It shares a similar mechanism of action with sunitinib.

Several other this compound derivatives are currently in various stages of clinical and preclinical development for a range of therapeutic indications, highlighting the continued importance of this scaffold in drug discovery.

Conclusion

The this compound scaffold represents a highly privileged and versatile core in medicinal chemistry, giving rise to a vast number of derivatives with a wide array of biological activities. Its synthetic tractability, coupled with its ability to interact with multiple biological targets, has established this compound as a cornerstone for the development of novel therapeutics. The successful clinical translation of this compound-based drugs like Sunitinib validates the therapeutic potential of this scaffold. Continued exploration of the chemical space around the this compound nucleus, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for the discovery of next-generation drugs to address unmet medical needs in oncology, virology, and beyond. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound with a broad spectrum of biological activities, making it a molecule of significant interest in pharmaceutical research and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound across various biological kingdoms and delves into the current understanding of its biosynthetic pathways. Quantitative data on this compound concentrations in natural sources are presented, alongside detailed experimental protocols for its extraction, identification, and the study of its biosynthesis. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of the molecular processes involved.

Natural Sources of this compound

This compound is not a rare metabolite and has been identified in a diverse range of organisms, from microorganisms to plants and animals, including humans. Its presence in these varied sources suggests multiple evolutionary origins and diverse physiological roles.

This compound in the Plant Kingdom

Several plant species are known to produce this compound and its derivatives. Notable examples include:

  • Isatis tinctoria (Woad): Historically used as a source of indigo dye, the leaves of Isatis tinctoria and other species within the genus contain this compound and its precursors.[1][2]

  • Couroupita guianensis (Cannonball Tree): The flowers of this tree have been identified as a source of this compound.[3][4]

  • Melochia tomentosa: This plant is known to produce methoxy phenylpentyl isatins, also known as the melosatin alkaloids.[5]

  • Calanthe discolor: This orchid species also contains this compound.

This compound in the Animal Kingdom

This compound has been detected in various animal species, where it may play a role in defense or signaling:

  • Bufo Species (Toads): The parotoid gland secretions of some toad species, such as those belonging to the Bufo genus, contain this compound.

  • Dicathais orbita (Marine Mollusc): The egg masses and hypobranchial glands of this Australian marine mollusc contain 6-bromothis compound, a halogenated derivative of this compound.[6] This compound is believed to be a decomposition product of tyriverdin, a precursor to the dye Tyrian purple.[6]

This compound in Microorganisms

Certain fungi and bacteria are also capable of synthesizing this compound and its derivatives:

  • Streptomyces albus: This bacterium is known to produce 6-(3'-methylbuten-2'-yl)this compound.[5]

  • Chaetomium globosum: This fungus produces 5-(3'-methylbut-2'-yl)this compound.[5]

Endogenous this compound in Mammals

This compound is an endogenous compound in mammals, including humans, and is found in various tissues and body fluids.[7] It is considered a metabolic derivative of adrenaline, although the precise metabolic pathway is not yet fully elucidated.[8] Its levels have been shown to fluctuate in response to stress.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound in natural sources can vary significantly depending on the species, tissue type, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

Natural SourcePlant/Animal PartThis compound ConcentrationReference
Isatis indigoticaLeaves18.4 to 98.9 µg/g[9]
Isatis constrictaLeaves (vegetative)4.243 (± 0.1683) µg/g[9]
Isatis constrictaLeaves (flowering)4.358 (± 0.0985) µg/g[9]
Isatis constrictaRoots (vegetative)0.156 (± 0.0153) µg/g[9]
Isatis constrictaRoots (flowering)0.166 (± 0.0104) µg/g[9]
Dicathais orbitaEgg MassesTrace amounts of 6-bromothis compound[6]

Biosynthesis of this compound

The biosynthesis of this compound is complex and appears to follow different routes in various organisms. The primary precursor for the indole ring of this compound is the amino acid tryptophan.

Tryptophan-Dependent Pathway

This pathway is believed to be a major route for this compound biosynthesis, particularly involving a symbiotic relationship between host organisms and their microbiota.

The key steps are:

  • Conversion of Tryptophan to Indole: This reaction is catalyzed by the enzyme tryptophanase , which is found in a variety of bacteria. Tryptophanase performs a β-elimination reaction on tryptophan, releasing indole, pyruvate, and ammonia.[10]

  • Oxidation of Indole: The indole produced can then be absorbed by the host organism and oxidized. This oxidation is primarily carried out by cytochrome P450 monooxygenases in the liver.[1][6] Specifically, enzymes such as CYP2A6, CYP2C19, and CYP2E1 have been shown to metabolize indole into several products, including indoxyl (3-hydroxyindole) and small amounts of this compound.[6]

  • Further Oxidation to this compound: While cytochrome P450 can directly produce some this compound from indole, it is hypothesized that the major pathway involves the intermediate indoxyl, which is then further oxidized to this compound. The precise enzymatic mechanism for this final oxidation step is still under investigation.

Tryptophan-Dependent this compound Biosynthesis Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase (Bacterial) Indoxyl Indoxyl Indole->Indoxyl Cytochrome P450 (Host) This compound This compound Indole->this compound Cytochrome P450 (minor pathway) Indoxyl->this compound Oxidation (Enzymatic?)

Tryptophan-Dependent Biosynthesis of this compound.

Role of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO)

IDO and TDO are heme-containing enzymes that catalyze the first and rate-limiting step of the kynurenine pathway, which is the major route of tryptophan catabolism in mammals.[11][12] These enzymes oxidize L-tryptophan to N-formylkynurenine. While this compound has a tryptophan-like structure and has been investigated as an inhibitor of TDO, there is currently no direct evidence to suggest that IDO or TDO are directly involved in the biosynthetic pathway leading to this compound.[13] Their primary role appears to be in a separate metabolic fate of tryptophan.

This compound as a Metabolic Derivative of Adrenaline

Several sources state that this compound is a metabolic derivative of adrenaline (epinephrine).[5][8] However, a detailed and validated enzymatic pathway connecting the catabolism of adrenaline to the formation of this compound is not well-documented in the scientific literature. The catabolism of adrenaline primarily involves the enzymes catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), leading to metabolites like metanephrine, normetanephrine, and vanillylmandelic acid. Another pathway involves the oxidation of adrenaline to adrenochrome.[14] While it is plausible that further degradation of these metabolites could potentially lead to indole-containing structures that are precursors to this compound, this remains a hypothetical pathway requiring further investigation.

Hypothetical Adrenaline to this compound Pathway Adrenaline Adrenaline Adrenochrome Adrenochrome Adrenaline->Adrenochrome Oxidation Intermediates Putative Intermediates Adrenochrome->Intermediates Further Metabolism? This compound This compound Intermediates->this compound Hypothetical Steps

Hypothetical Pathway from Adrenaline to this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from natural sources, as well as a general workflow for studying its biosynthesis.

Extraction and Purification of this compound from Plant Material (e.g., Couroupita guianensis flowers)

This protocol is adapted from methodologies described for the isolation of this compound from floral parts.[15]

Materials:

  • Shade-dried and powdered flowers of Couroupita guianensis

  • Chloroform

  • Dichloromethane

  • Methanol

  • Silica gel (60-120 mesh) for column chromatography

  • Soxhlet extractor

  • Rotary vacuum evaporator

  • Chromatography column

Procedure:

  • Soxhlet Extraction:

    • Place 250 g of the dried, powdered floral material into a thimble and extract with chloroform using a Soxhlet extractor for 8-12 hours.

    • Concentrate the resulting chloroform extract using a rotary vacuum evaporator to obtain a crude residue.

  • Preliminary Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Pass the solution through a small column of silica gel to remove highly polar and colored impurities.

    • Concentrate the eluate to dryness.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (e.g., 5 x 50 cm) packed with a slurry of silica gel in dichloromethane.

    • Dissolve the concentrated residue from the previous step in a small volume of dichloromethane and load it onto the column.

    • Elute the column with a gradient of increasing methanol in dichloromethane (e.g., starting with 100% dichloromethane and gradually increasing to 10% methanol in dichloromethane).

    • Collect fractions (e.g., 250 mL each) and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Isolation:

    • Spot the collected fractions on a TLC plate and develop using a suitable solvent system (e.g., dichloromethane:methanol 95:5).

    • Visualize the spots under UV light or with a suitable staining reagent.

    • Combine the fractions containing the compound of interest (this compound).

    • Concentrate the combined fractions to yield purified this compound.

This compound Extraction Workflow start Dried & Powdered Plant Material soxhlet Soxhlet Extraction (Chloroform) start->soxhlet concentrate1 Concentration (Rotary Evaporator) soxhlet->concentrate1 dissolve Dissolve in Dichloromethane concentrate1->dissolve silica_prelim Preliminary Silica Gel Chromatography dissolve->silica_prelim concentrate2 Concentration silica_prelim->concentrate2 column_chrom Silica Gel Column Chromatography (DCM/MeOH Gradient) concentrate2->column_chrom collect_fractions Collect and Monitor Fractions (TLC) column_chrom->collect_fractions combine_concentrate Combine Pure Fractions and Concentrate collect_fractions->combine_concentrate end Purified this compound combine_concentrate->end

Workflow for this compound Extraction and Purification.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general method for the quantitative analysis of this compound in plant extracts.[16]

Instrumentation and Conditions:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 65:35 v/v) containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Extract a known weight of the plant material using a suitable solvent (e.g., methanol).

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample extract.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Validated LC-MS/MS Method for this compound Quantification in Urine

This method is based on a published protocol for the sensitive and specific quantification of this compound in urine.[10]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Extraction Column: For automated on-line extraction.

  • Analytical Column: A suitable reverse-phase column.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Detection: Selected Ion Monitoring (SIM) of the [M+H]+ ion for isatinoxime.

Procedure:

  • Sample Preparation and Derivatization:

    • To a urine sample, add hydroxylamine hydrochloride to convert this compound to isatinoxime. This derivatization step improves the stability and chromatographic properties of the analyte.

    • Perform a protein precipitation step using a zinc sulfate solution.

  • On-line Extraction:

    • Load the derivatized and precipitated sample onto the extraction column.

    • Wash the column to remove interfering matrix components.

  • LC-MS/MS Analysis:

    • Backflush the analyte from the extraction column onto the analytical column using a column-switching valve.

    • Separate the isatinoxime from other components on the analytical column.

    • Detect and quantify the isatinoxime using the mass spectrometer in SIM mode.

    • Quantification is achieved using a calibration curve prepared with standards that have undergone the same derivatization and extraction procedure.

Conclusion

This compound is a naturally occurring indole derivative with a widespread distribution across different biological kingdoms. Its biosynthesis primarily originates from the amino acid tryptophan, involving a multi-step pathway that can include both microbial and host enzymes. While the general outline of this pathway is understood, further research is needed to elucidate the specific enzymes and intermediates involved in different organisms, particularly in plants and the proposed metabolic link to adrenaline. The quantitative data available highlight the variability of this compound content in nature. The provided experimental protocols offer a starting point for researchers interested in isolating, quantifying, and studying the biosynthesis of this intriguing and pharmacologically significant molecule. The continued exploration of this compound's natural sources and biosynthetic routes holds promise for the discovery of new derivatives and a deeper understanding of its physiological roles.

References

Spectroscopic Analysis of Isatin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and drug development. Their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties, stem from their unique structural features. A thorough understanding of the molecular structure and physicochemical properties of this compound compounds is paramount for the rational design and development of novel therapeutic agents. Spectroscopic techniques are indispensable tools for elucidating the structure, purity, and behavior of these molecules. This technical guide provides a comprehensive overview of the key spectroscopic methods used in the analysis of this compound compounds, complete with detailed experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. For this compound and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions.

The UV-visible spectrum of this compound typically displays an absorption maximum between 260 nm and 350 nm, which is attributed to a π → π* transition within the aromatic ring.[1] The intensity and exact wavelength of this absorption can be influenced by the nature of substituents on the aromatic ring; electron-donating groups can cause a bathochromic (red) shift.[1] A weaker absorption band is often observed in the region of 350 nm to 600 nm, corresponding to n → π* and intramolecular charge transfer transitions.[1]

Quantitative UV-Vis Data for this compound and Derivatives
CompoundSolventλmax (nm)Molar Absorptivity (ε)Reference
This compoundMethanol295-[2]
This compoundMethanol297, 416-[3]
This compoundEthanol249, 296, 420-[3]
This compound-3-phenylhydrazone---[4]
Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer is typically employed.

  • Sample Preparation:

    • Prepare a stock solution of the this compound compound in a suitable UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a series of dilutions with concentrations ranging from 5 to 25 µg/mL in the same solvent.[2]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam of the spectrophotometer.

  • Sample Measurement:

    • Fill a second quartz cuvette with the most dilute sample solution.

    • Place the sample cuvette in the sample beam of the spectrophotometer.

    • Scan the sample across a wavelength range of 200 nm to 800 nm.[2]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).[2]

    • Measure the absorbance of all prepared dilutions at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration to verify linearity according to the Beer-Lambert Law.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is distinguished by the presence of two carbonyl groups and an N-H bond.

The IR spectrum of this compound exhibits two strong absorption bands corresponding to the carbonyl stretching vibrations, typically around 1740 cm⁻¹ and 1620 cm⁻¹.[1] A broad band in the region of 3188 cm⁻¹ is characteristic of the N-H stretching vibration.[1] Substitution on the this compound core can lead to shifts in these characteristic frequencies.[5]

Characteristic IR Absorption Frequencies for this compound Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-HStretch3188[1]
C=O (ketone)Stretch1740[1]
C=O (amide)Stretch1620[1]
C=C (aromatic)Stretch~1615[3]
C=NStretch~1607[6]
C-NStretch--
Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Sample Preparation (Solid Samples - KBr Pellet):

    • Grind a small amount of the dry this compound compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (for KBr pellets) or the clean ATR crystal.

  • Sample Spectrum:

    • Place the sample in the spectrometer's sample compartment.

    • Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of this compound derivatives.

Typical ¹H NMR Chemical Shifts for this compound Derivatives
ProtonTypical Chemical Shift (δ, ppm)MultiplicityReference
Aromatic Protons6.8 - 7.8Multiplet[7]
N-HVariable (often broad)Singlet-
Typical ¹³C NMR Chemical Shifts for this compound Derivatives
CarbonTypical Chemical Shift (δ, ppm)Reference
C=O (ketone)~185[8]
C=O (amide)~160[8]
Aromatic Carbons110 - 150[8]
Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is required.

  • Sample Preparation:

    • Dissolve 5-10 mg of the this compound compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, relaxation delay, number of scans).

  • ¹³C NMR Acquisition:

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation of N-alkyl substituted this compound derivatives often involves the cleavage of the nitrogen-carbon bond, while N-benzyl substituted derivatives may show fragmentation of the alkyl chain.[9]

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A variety of mass spectrometers can be used, including those with Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) sources.

  • Sample Preparation:

    • For EI-MS: The sample is typically introduced as a gas or a volatile liquid. Solid samples may be introduced directly via a solids probe.

    • For ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 µg/mL). The solution is then infused into the ion source.

    • For MALDI-MS: The sample is co-crystallized with a matrix compound on a target plate.

  • Data Acquisition:

    • The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain insights into the molecular structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution For UV-Vis & NMR IR IR Spectroscopy Dissolution->IR For solid state (ATR) or KBr pellet NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dilution->UV_Vis UV_Data λmax, Absorbance UV_Vis->UV_Data IR_Data Functional Groups IR->IR_Data NMR_Data Structure Elucidation NMR->NMR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Final_Structure Final Structure Confirmation UV_Data->Final_Structure IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: General workflow for the spectroscopic analysis of this compound compounds.

Signaling Pathway Inhibition by this compound Derivatives

This compound derivatives, such as SU5416, are known to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer progression. Inhibition of RTKs can block downstream signaling pathways, such as the PI3K/AKT pathway, thereby inhibiting cell proliferation and angiogenesis.[8][10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates AKT AKT PI3K->AKT Activates p70S6K1 p70S6K1 AKT->p70S6K1 Activates HIF1a HIF-1α p70S6K1->HIF1a Activates Gene_Expression Gene Expression (e.g., VEGF) HIF1a->Gene_Expression Promotes Gene_Expression->VEGF Upregulates Isatin_Derivative This compound Derivative (e.g., SU5416) Isatin_Derivative->VEGFR Inhibits

Caption: Inhibition of the VEGFR/PI3K/AKT signaling pathway by an this compound derivative.

References

An In-depth Technical Guide to the Physicochemical Properties of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) is a naturally occurring and synthetically versatile indole derivative first isolated in 1841 through the oxidation of indigo dye.[1][2] It is an endogenous compound found in various plants and is also a metabolic derivative of adrenaline in humans.[2][3] The this compound scaffold, featuring a fused aromatic ring with a pyrrole ring containing both ketone and γ-lactam moieties, imparts a unique reactivity profile, allowing it to act as both an electrophile and a nucleophile.[2][4] This chemical versatility has established this compound as a privileged building block in organic synthesis and medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical and Structural Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for its handling, formulation, and application in various chemical and biological systems.

General Properties

This compound typically appears as an orange-red crystalline solid.[1][8] The reported values for its melting and boiling points vary slightly across different sources, which is common for organic compounds and can depend on purity and experimental conditions.

Table 1: Core Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name 1H-indole-2,3-dione [1]
CAS Number 91-56-5 [1][8]
Molecular Formula C₈H₅NO₂ [1][4]
Molar Mass 147.13 g/mol [1][4][8]
Appearance Orange-red solid/powder [1][4][8]
Melting Point 200-204 °C (decomposes) [1][4][8][9]
Boiling Point ~352-360 °C (estimated) [10][11][12]
Density 1.3-1.5 g/cm³ [9][11][13]
Vapor Pressure ~1.1 x 10⁻⁵ mmHg at 25 °C [1][10]
LogP (o/w) 0.45 - 0.83 [1][8][10]
pKa 10.34 ± 0.20 (Predicted) [8][14]

| Flash Point | ~220 °C |[11][14] |

Solubility Profile

This compound exhibits low solubility in water but is soluble in many organic solvents, particularly when heated.[8][13] Its solubility is a key factor in designing reaction conditions and developing formulation strategies for its derivatives.

Table 2: Solubility of this compound in Various Solvents

Solvent Temperature (°C) Solubility (g/L) Mole Fraction (x10⁻³) Source(s)
Water 20 1.9 - [8][14]
Water 25 0.42 0.0514 [15]
Ethanol 25 13.1 4.09 [15]
Ethyl Acetate 25 9.54 5.68 [15]
Acetone 25 - 13.5 (from graph) [3]
Dichloromethane 25 - 3.5 (from graph) [3]
Toluene 25 - 1.0 (from graph) [3]
N,N-Dimethylformamide (DMF) 25 - 115 (from graph) [3]
Tetrahydrofuran (THF) 25 - 25 (from graph) [3]
Acetonitrile 25 - 10 (from graph) [3]
PEG-400 25 40.2 98.5 [15]

| Transcutol | 25 | 120.0 | 523.0 |[15] |

Structural and Spectroscopic Data

The structural integrity and electronic properties of this compound can be characterized by various spectroscopic techniques.

Crystal Structure: this compound crystallizes in a monoclinic prismatic system.[8][16] The molecules are organized in the crystal lattice through a network of intermolecular hydrogen bonds. Specifically, N–H···O and C–H···O interactions link the molecules into chains and more complex assemblies like cyclic pentamers.[17][18] This hydrogen bonding capability is crucial for its interaction with biological receptors.[19]

Table 3: Key Spectroscopic Data for this compound

Spectroscopy Wavelength / Wavenumber / Shift Assignment Source(s)
UV-Vis (in Ethanol) 249 nm, 296 nm, 420 nm π-π* and n-π* transitions [20]
FT-IR (KBr disk) ~3188 cm⁻¹ (broad) N-H stretching [5][20]
~1740 cm⁻¹ C=O stretching (ketone) [5][20]
~1620 cm⁻¹ C=O stretching (amide/lactam) [5][20]
¹H NMR (DMSO-d₆) Aromatic Protons Multiplets in the aromatic region [11]
N-H Proton Singlet, downfield [11]
¹³C NMR (DMSO-d₆) Aromatic Carbons Peaks in the aromatic region [11][21]
C=O (Amide) ~159 ppm [21]

| | C=O (Ketone) | ~184 ppm |[21] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for key experiments related to this compound's properties.

Protocol 1: Determination of this compound Solubility (Synthetic Method)

This protocol is a generalized procedure based on the laser monitoring technique used to determine the solubility of this compound in various solvents at different temperatures.[3][22]

Objective: To determine the equilibrium solubility of this compound in a given solvent as a function of temperature.

Apparatus:

  • Jacketed glass vessel with a magnetic stirrer

  • Thermostatic water bath

  • Precision thermometer or thermocouple

  • Laser monitoring system (laser emitter and photodetector)

  • Analytical balance

Procedure:

  • Preparation: Add a known mass of this compound to a known volume/mass of the selected solvent in the jacketed glass vessel.

  • Heating and Dissolution: Begin stirring and slowly heat the solution using the thermostatic water bath. The laser beam is passed through the suspension.

  • Equilibrium Point Determination: The point at which all solid this compound dissolves is the equilibrium or saturation point. This is detected by a sharp increase in the light transmission recorded by the photodetector. Record this temperature.

  • Cooling and Crystallization: Slowly cool the solution while monitoring. The temperature at which the first crystals appear (detected by a sharp drop in light transmission) is also recorded.

  • Data Collection: The average of the dissolution and crystallization temperatures is taken as the equilibrium temperature for that specific concentration.

  • Repeat: Repeat steps 1-5 with different masses of this compound to determine solubility across a range of temperatures.

  • Data Analysis: Plot the mole fraction solubility (ln x) against the reciprocal of the absolute temperature (1/T) to perform thermodynamic analysis (van't Hoff plot).

Protocol 2: Synthesis of this compound via the Sandmeyer Methodology

The Sandmeyer synthesis is a classic and reliable two-step method for preparing this compound and its derivatives from anilines.[4][23]

Objective: To synthesize this compound from aniline.

Materials:

  • Aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Sodium sulfate (anhydrous)

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Water

Step 1: Synthesis of α-Isonitrosoacetanilide

  • In a large flask, dissolve sodium sulfate in water.

  • Add a solution of aniline in water and hydrochloric acid to the flask.

  • Separately, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Add the chloral hydrate/hydroxylamine solution to the aniline solution and heat the mixture. A yellow crystalline precipitate of α-isonitrosoacetanilide should form.

  • After the reaction is complete, cool the mixture and filter the solid product. Wash with water and dry.

Step 2: Cyclization to this compound

  • Carefully and slowly add the dried α-isonitrosoacetanilide from Step 1 to pre-warmed concentrated sulfuric acid, maintaining the temperature control.

  • After the addition is complete, heat the mixture gently. The solution will change color.

  • Pour the reaction mixture onto crushed ice. An orange-red precipitate of this compound will form.

  • Filter the crude this compound, wash thoroughly with cold water until the washings are neutral, and then dry.

  • Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or hot ethanol) to obtain pure this compound.

Visualizations: Workflows and Interactions

Diagrams are provided to visually summarize key chemical and biological processes involving this compound.

Sandmeyer_Isatin_Synthesis Sandmeyer Synthesis of this compound cluster_0 Step 1: Formation of Isonitrosoacetanilide cluster_1 Step 2: Acid-Catalyzed Cyclization Aniline Aniline Intermediate α-Isonitrosoacetanilide Aniline->Intermediate Chloral Chloral Hydrate + Hydroxylamine HCl Chloral->Intermediate H2SO4 Conc. H₂SO₄ (Heat) Intermediate->H2SO4 Electrophilic Cyclization This compound This compound H2SO4->this compound

Caption: Workflow for the Sandmeyer synthesis of this compound.

Isatin_Reactivity Reactivity Profile of this compound cluster_reactions Reaction Types This compound This compound Core N_Sub N-Substitution (Alkylation, Acylation) This compound->N_Sub at N1-H EAS Electrophilic Aromatic Substitution (C5, C7) This compound->EAS on Benzene Ring Nuc_Add Nucleophilic Addition (at C3-carbonyl) This compound->Nuc_Add at C3=O Other Oxidation, Reduction, Ring Expansion This compound->Other Multiple Sites

Caption: Major reaction pathways available to the this compound scaffold.[4][5]

Isatin_MAO_Inhibition Mechanism of this compound as a MAO Inhibitor This compound This compound MAO Monoamine Oxidase (MAO) Enzyme This compound->MAO Inhibits Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitters Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitters->MAO Metabolized by

Caption: this compound's inhibitory action on Monoamine Oxidase (MAO).[24][25]

References

Isatin Tautomerism: A Comprehensive Technical Guide to its Influence on Chemical Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) stands as a privileged heterocyclic scaffold, foundational in the synthesis of a multitude of biologically active compounds and pharmaceuticals.[1][2][3] Its remarkable synthetic versatility is largely governed by the nuanced interplay of its electronic structure, particularly the existence of tautomeric forms. This guide provides an in-depth exploration of the lactam-lactim tautomerism of this compound, its influencing factors, and the profound effects this equilibrium has on its reactivity at key positions, which is critical for designing novel therapeutics and functional materials.[1][4][5][6]

The Core Concept: Lactam-Lactim Tautomerism in this compound

Tautomerism involves the migration of a proton, resulting in two or more interconvertible isomers. This compound primarily exhibits a lactam-lactim tautomerism, where a proton transfer occurs between the nitrogen atom at position 1 (N1) and the oxygen atom of the carbonyl group at position 2 (C2).[2][7]

  • Lactam Form (1H-indole-2,3-dione): This is the predominant and more stable tautomer, especially in the solid state.[1][2] It features two carbonyl groups at C2 and C3.

  • Lactim Form (2-hydroxy-1H-indol-3(2H)-one): This tautomer possesses a hydroxyl group at C2 and an imine-like double bond between C2 and N1. While less stable, its presence is crucial for certain reactions.[1][2]

The existence of the lactim form is substantiated by reactions such as the formation of O-alkyl ethers and this compound-α-chloride, which trap the molecule in this configuration.[1][2]

Caption: The lactam-lactim tautomeric equilibrium of this compound.

Factors Modulating the Tautomeric Equilibrium

The delicate balance between the lactam and lactim forms is not static; it is significantly influenced by environmental and structural factors.

  • Solvent Polarity: The polarity of the solvent plays a pivotal role in determining which tautomer is favored.[1] For instance, ¹H NMR studies reveal that in a polar protic solvent like methanol (CD₃OD), signals for both lactam and lactim forms are observable.[2][8] Conversely, in a polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆), only the lactam form is discernible, indicating its stabilization in this medium.[1][2][8]

  • Substituent Effects: The electronic nature of substituents on the aromatic ring of this compound can shift the equilibrium. Electron-donating groups (EDGs) increase electron density, which can influence the basicity of the carbonyl oxygen and the acidity of the N-H proton, thereby affecting tautomer stability. Conversely, electron-withdrawing groups (EWGs) decrease electron density.

  • pH and Concentration: For this compound derivatives such as this compound-hydrazones, factors like pH and concentration can modulate the distribution of various isomers, including geometric (E/Z) isomers and tautomers.[9]

SolventObserved Form(s)MethodReference
DMSO-d₆Lactam only¹H NMR[1][2]
CD₃ODBoth Lactam and Lactim¹H NMR[2][8]
Solid StatePredominantly LactamX-ray Crystallography[1][2]

The Impact of Tautomerism on this compound's Reactivity

The tautomeric equilibrium is central to the chemical behavior of this compound, dictating the regioselectivity and outcome of various reactions. The lactam form presents two distinct electrophilic carbonyl centers, while the lactim form offers a nucleophilic hydroxyl group and an imine functionality.

Reactivity cluster_factors Influencing Factors cluster_equilibrium Tautomeric Equilibrium cluster_reactivity Resulting Reactivity Solvent Solvent Polarity Equilibrium Lactam ⇌ Lactim Solvent->Equilibrium Substituents Substituents (EDG/EWG) Substituents->Equilibrium N_Func N1-Functionalization (Alkylation, Acylation) Equilibrium->N_Func Lactam Form C3_React C3-Carbonyl Reactions (Aldol, Spirocyclization) Equilibrium->C3_React Lactam Form C2_React C2-Reactivity (O-Alkylation, Cycloaddition) Equilibrium->C2_React Lactim Form Ring_Exp Ring Expansion C3_React->Ring_Exp

Caption: Logical workflow of factors influencing this compound reactivity.

  • N-Functionalization: Reactions such as N-alkylation, N-arylation, and N-acylation occur at the nitrogen of the γ-lactam ring.[10] These transformations proceed via the deprotonation of the lactam tautomer.

  • Reactivity at the C3-Carbonyl: The C3 ketone group is highly electrophilic and is the primary site for a vast array of reactions.[11]

    • Nucleophilic Additions: It readily undergoes addition reactions with various nucleophiles.[10]

    • Condensation Reactions: Aldol-type condensations are common, leading to 3-substituted 2-oxindoles.[1][2]

    • Spirocycle Synthesis: The C3 position is pivotal for the synthesis of spiro-oxindoles, a class of compounds with significant pharmacological activity.[2] This often involves multicomponent reactions, such as 1,3-dipolar cycloadditions.[2][12]

  • Reactivity at the C2-Carbonyl: While the C3 carbonyl is more reactive, the C2 amide carbonyl's reactivity is unlocked via the lactim tautomer. The lactim form is key in certain cycloaddition reactions where it acts as the active dipolarophile.[8] O-alkylation to form O-alkyl ethers also proceeds through the lactim intermediate.[1][2]

  • 1,3-Dipolar Cycloaddition Reactions: this compound and its derivatives are extensively used in 1,3-dipolar cycloaddition reactions.[12] Azomethine ylides, generated in situ from the condensation of this compound with α-amino acids, react with various dipolarophiles to produce complex spiro[indoline-pyrrolidine] heterocyclic systems with high regio- and stereoselectivity.[12]

  • Ring Expansion Reactions: The pronounced electrophilic character of the C3 carbon in the lactam form makes it susceptible to ring expansion, providing access to larger ring systems like 2-quinolones and dibenzo[b,d]azepin-6-ones, which are otherwise challenging to synthesize.[2][13]

Role in Drug Discovery and Signaling Pathways

The this compound scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[4][5][6] Several approved drugs, such as the tyrosine kinase inhibitor Sunitinib, contain the this compound motif.[2] this compound itself is an endogenous inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the catabolism of neurotransmitters.[10]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (e.g., VEGFR) ADP ADP RTK->ADP Pathway Downstream Signaling (e.g., RAS-MAPK) RTK->Pathway Activates ATP ATP ATP->RTK Response Proliferation, Angiogenesis Pathway->Response Sunitinib Sunitinib (this compound Derivative) Sunitinib->RTK Inhibits

Caption: Inhibition of RTK signaling by an this compound-based drug.

Key Experimental Protocols

Precise experimental design is crucial for studying and harnessing the reactivity of this compound tautomers.

This protocol outlines the general steps for observing the lactam-lactim equilibrium using NMR spectroscopy.

  • Sample Preparation: Prepare two separate NMR samples of this compound (approx. 5-10 mg). Dissolve the first sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) and the second in ~0.6 mL of deuterated methanol (CD₃OD).

  • NMR Acquisition: Acquire ¹H NMR spectra for both samples on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • In the DMSO-d₆ spectrum, identify the characteristic signals corresponding solely to the lactam tautomer.[2]

    • In the CD₃OD spectrum, identify the two sets of signals. One set will correspond to the lactam form, and the other, typically with different chemical shifts for the aromatic and N-H/O-H protons, will correspond to the lactim form.[2][8]

    • The ratio of the tautomers can be quantified by integrating the respective non-overlapping proton signals.

This protocol provides a representative method for reacting this compound at its C3-carbonyl with a ketone.

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and a ketone (e.g., acetone, 1.2 mmol) in a suitable solvent such as ethanol or methanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base (e.g., pyrrolidine or piperidine, ~0.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the this compound is consumed.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

This protocol describes a typical three-component reaction to form a spiro-pyrrolidine oxindole.

  • Reactant Setup: To a solution of this compound (1.0 mmol) and a dipolarophile (e.g., dimethyl but-2-ynedioate, 1.0 mmol) in a suitable solvent (e.g., methanol or toluene, 15 mL), add an α-amino acid (e.g., sarcosine, 1.2 mmol).[2]

  • Reaction: Heat the mixture to reflux. The reaction involves the in-situ formation of an azomethine ylide from this compound and the amino acid, which is then trapped by the dipolarophile.[12] Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete (typically several hours), cool the mixture to room temperature and remove the solvent under vacuum. The residue is then purified by flash column chromatography on silica gel to afford the desired spiro-oxindole product.[2]

Experimental_Workflow start Start: Reactants (this compound, Amino Acid, Dipolarophile) dissolve Dissolve in Appropriate Solvent start->dissolve reflux Heat to Reflux (In-situ Ylide Generation) dissolve->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Cool and Remove Solvent (Vacuum) monitor->workup purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Spiro-oxindole characterize->end

Caption: Experimental workflow for a three-component cycloaddition.

Conclusion

The tautomeric nature of this compound is not a mere structural curiosity but a fundamental principle that dictates its chemical reactivity. A thorough understanding of the lactam-lactim equilibrium and the factors that control it is indispensable for researchers in organic synthesis and medicinal chemistry. By strategically manipulating reaction conditions and this compound substitution patterns, chemists can favor a specific tautomeric form, thereby directing reaction pathways to achieve desired outcomes. This control is paramount in the rational design and efficient synthesis of complex heterocyclic molecules, including next-generation therapeutics targeting a range of diseases.

References

A Historical Perspective on the Discovery of Isatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has a rich history deeply intertwined with the development of organic chemistry. First isolated in the mid-19th century, its unique structure and reactivity have since positioned it as a valuable scaffold in medicinal chemistry and drug development. This technical guide provides an in-depth historical perspective on the discovery of this compound, detailing the seminal experiments that first brought this molecule to light. We will explore the original methodologies, present the initial quantitative data, and illustrate the key chemical transformations that were pivotal in its early characterization.

The Dawn of this compound: Discovery by Erdmann and Laurent (1840-1841)

The discovery of this compound is credited to the independent but concurrent work of two chemists: Otto Linné Erdmann in Germany and Auguste Laurent in France. Both scientists were investigating the properties of indigo, a natural dye of immense commercial importance at the time. Through the oxidative degradation of indigo, they each isolated a new orange-red crystalline substance, which Laurent named "this compound" from the word indigo and the suffix -in, denoting a chemical substance.

The groundbreaking discovery was published in 1840 by Erdmann in the Journal für Praktische Chemie and in 1841 by Laurent in the Annales de Chimie et de Physique.[1] Their work not only introduced a novel heterocyclic compound to the scientific community but also demonstrated a fundamental chemical relationship between indigo and this new substance.

Initial Quantitative Analysis

The early characterization of this compound relied on the analytical techniques of the era, primarily elemental analysis and determination of physical properties. The data, while not as precise as modern measurements, was crucial in establishing this compound as a distinct chemical entity.

PropertyReported Value (Erdmann & Laurent, c. 1841)Modern Value
Appearance Orange-red monoclinic prism crystalsOrange-red solid
Melting Point ~200 °C200-203 °C
Solubility Sparingly soluble in cold water; more soluble in hot water, alcohol, and ether.Slightly soluble in water, soluble in ethanol, ether, acetone, and DMF.
Elemental Formula C₁₆H₅NO₄ (Laurent's initial proposal)C₈H₅NO₂

Note: Early elemental analysis was prone to inaccuracies, leading to initial incorrect empirical formulas. The modern formula was later established with improved analytical methods.

Experimental Protocols: The Oxidation of Indigo

The original isolation of this compound by Erdmann and Laurent involved the oxidation of indigo using strong oxidizing agents. While the exact molar quantities and reaction monitoring techniques of the 1840s differ from modern practices, the fundamental chemical transformation remains the same. Below is a detailed description of the methodologies as can be reconstructed from their publications.

Protocol 1: Oxidation of Indigo with Nitric Acid and Chromic Acid

This method, employed by both Erdmann and Laurent, represents the first recorded "synthesis" (more accurately, isolation via degradation) of this compound.

Objective: To produce this compound through the oxidative cleavage of the central double bond of the indigo molecule.

Reagents:

  • Indigo powder

  • Nitric acid (specific gravity not consistently reported, but likely concentrated)

  • Chromic acid (prepared from potassium dichromate and sulfuric acid)

  • Water (for washing and recrystallization)

  • Ethanol or Ether (for recrystallization)

Procedure:

  • Oxidation: A slurry of finely powdered indigo was prepared in water. To this, a mixture of nitric acid and chromic acid was added portion-wise. The reaction is exothermic and likely produced vigorous fumes. The mixture was stirred or agitated until the characteristic blue color of indigo was discharged, and the solution turned a yellowish-red.

  • Isolation: Upon cooling, a crude, reddish-brown solid precipitated from the reaction mixture. This solid was collected by filtration.

  • Purification: The crude product was washed with cold water to remove residual acids and other water-soluble byproducts.

  • Recrystallization: The washed solid was then dissolved in hot water, hot ethanol, or ether. Upon cooling, this compound crystallized as orange-red needles or prisms. The crystals were collected by filtration and dried.

Visualizing the Discovery: Chemical Pathways

The discovery of this compound can be understood through the key chemical transformation of indigo. The following diagrams, rendered in Graphviz DOT language, illustrate this historical process.

discovery_of_this compound indigo Indigo (C₁₆H₁₀N₂O₂) This compound This compound (C₈H₅NO₂) indigo->this compound Oxidation oxidizing_agents Nitric Acid (HNO₃) + Chromic Acid (H₂CrO₄) oxidizing_agents->this compound

Caption: The oxidative cleavage of indigo to yield this compound.

From Degradation to Synthesis: The Reverse Engineering of Indigo

A significant milestone in the history of this compound was the work of Adolf von Baeyer in the 1870s. He ingeniously reversed the process of this compound's discovery by developing a method to synthesize indigo from this compound. This not only solidified the chemical relationship between the two compounds but also paved the way for the industrial synthesis of indigo.

Experimental Workflow: Baeyer's Indigo Synthesis from this compound (c. 1878)

Objective: To demonstrate the chemical linkage between this compound and indigo by reducing this compound to form the indigo molecule.

Workflow:

  • Chlorination of this compound: this compound was treated with a chlorinating agent, such as phosphorus pentachloride (PCl₅), to convert one of the carbonyl groups into a more reactive species.

  • Reduction: The resulting chlorinated intermediate was then reduced, typically using a reducing agent like zinc dust in acetic acid.

  • Dimerization: The reduction product would then spontaneously dimerize to form the characteristic blue indigo dye.

baeyer_synthesis This compound This compound chlorination Chlorination (e.g., PCl₅) This compound->chlorination Step 1 reduction Reduction (e.g., Zn/CH₃COOH) chlorination->reduction Step 2 indigo Indigo reduction->indigo Step 3: Dimerization

Caption: Workflow of Baeyer's synthesis of indigo from this compound.

Conclusion

The discovery of this compound by Erdmann and Laurent through the oxidation of indigo was a pivotal moment in the history of heterocyclic chemistry. Their meticulous, albeit by modern standards, rudimentary experimental work laid the foundation for over a century and a half of research into the synthesis, reactivity, and biological activity of this compound and its derivatives. The subsequent synthesis of indigo from this compound by von Baeyer not only represented a remarkable feat of chemical deduction but also highlighted the profound impact that the study of natural products has on the advancement of chemical science. The journey of this compound from a curious byproduct of indigo degradation to a cornerstone of modern drug discovery underscores the enduring legacy of these early pioneering investigations.

References

The Enduring Scaffold: An In-depth Technical Guide to Isatin Chemistry and its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound first isolated from the oxidation of indigo, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural features—a fused aromatic ring, a reactive C3-ketone, and a modifiable lactam nitrogen—provide a versatile platform for the synthesis of a vast array of biologically active molecules.[2][4] This technical guide offers a comprehensive review of the core chemistry of this compound, detailed experimental protocols for its synthesis and evaluation, and an exploration of its diverse applications in modern drug discovery, with a focus on its role in developing novel anticancer and antimicrobial agents.

Core Chemistry of this compound

The synthetic versatility of the this compound core allows for substitutions at the N-1, C-2, and C-3 positions, as well as electrophilic substitution on the benzene ring (typically at C-5 and C-7).[5] This adaptability is foundational to its utility in creating diverse chemical libraries for drug screening.

Key Synthetic Methodologies

Several classical and modern methods are employed for the synthesis of the this compound nucleus. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1.1.1 The Sandmeyer Synthesis One of the oldest and most reliable methods, the Sandmeyer synthesis, constructs the this compound scaffold from a corresponding aniline in a two-step process.[6][7][8]

  • Step 1: Formation of α-(hydroxyimino)acetanilide (Isonitrosoacetanilide): A substituted aniline is reacted with chloral hydrate and hydroxylamine hydrochloride. The reaction proceeds via the formation of a glyoxamide, which then reacts with hydroxylamine to form the key intermediate.[6][9]

  • Step 2: Acid-Catalyzed Cyclization: The isolated intermediate is treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the final this compound product.[6][9][10]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromothis compound [6][9]

  • Intermediate Synthesis: To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 equivalents) in water, followed by a solution of hydroxylamine hydrochloride (3 equivalents) in water.

  • Heat the mixture to 90-100°C for approximately 2 hours.

  • Cool the mixture and filter the resulting precipitate. Wash the solid with water and dry thoroughly to afford the 4-bromo-isonitrosoacetanilide intermediate.

  • Cyclization: Heat concentrated sulfuric acid to 60°C with mechanical stirring.

  • Carefully add the dried intermediate in small portions, maintaining the temperature between 60°C and 65°C.

  • After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure the reaction goes to completion.

  • Cool the reaction mixture and pour it onto a large volume of crushed ice.

  • After standing for 30-60 minutes, collect the orange precipitate by filtration, wash thoroughly with cold water to remove residual acid, and dry to yield the 4-bromothis compound product.

1.1.2 The Stolle Synthesis The Stolle reaction is a valuable alternative, particularly for synthesizing N-substituted isatins.[4][7] It involves the reaction of a secondary aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid catalyst (e.g., AlCl₃, TiCl₄) to furnish the this compound derivative.[11]

Fundamental Reactions of the this compound Core

The reactivity of the this compound scaffold is central to its application. The C3-carbonyl group is highly electrophilic and serves as the primary site for nucleophilic attack and condensation reactions.

1.2.1 Synthesis of Schiff and Mannich Bases The C3-carbonyl readily undergoes condensation with primary amines to form Schiff bases (imines) and with secondary amines in the presence of formaldehyde to form Mannich bases.[5][12][13] These derivatives have proven to be a rich source of potent therapeutic agents.[3]

Experimental Protocol: General Synthesis of an this compound Schiff Base [5][12]

  • Dissolution: In a round-bottom flask, dissolve the desired this compound derivative (1 equivalent) in warm absolute ethanol.

  • Addition of Amine: To this solution, add a stoichiometric equivalent of the desired primary amine.

  • Catalysis: Add 3-4 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, allow the mixture to cool to room temperature. The precipitated solid product is collected by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

  • Characterization: Confirm the structure and purity using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry). Expected characteristic peaks in FTIR include the C=N (azomethine) stretch around 1600-1650 cm⁻¹.[5]

Therapeutic Applications and Biological Activity

This compound and its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as key scaffolds in drug development. Their primary therapeutic potential has been realized in oncology and infectious diseases.

Anticancer Activity

This compound-based compounds have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines.[14][15] They exert their anticancer effects through multiple mechanisms, including the inhibition of critical cellular processes like cell division and signal transduction.

2.1.1 Quantitative Cytotoxicity Data

The efficacy of this compound derivatives is commonly expressed by their half-maximal inhibitory concentration (IC₅₀) values.

Derivative ClassCompoundCancer Cell LineIC₅₀ (µM)Reference(s)
This compound-Pyrrole Hybrid 5-Nitro-N-methylthis compound-pyrroleHepG2 (Liver)0.47[16][17]
This compound-Triazole Hydrazone Compound 16MCF-7 (Breast)6.22[14]
HepG2 (Liver)8.14[14]
Selenocyanate Derivative Compound 12MCF-7 (Breast)1.5[18]
Compound 6A549 (Lung)2.13[19]
Bis-isatin Hydrazine 3,3'-bis(5-methylindolin-2-one)Various4 - 13[14][15]
This compound-Imidazole Hybrid Compound 17mMCF-7 (Breast)~0.75 (causes 40% death)[20]
This compound-Indole Conjugate Compound 17ZR-75 (Breast)0.74[21]
A-549 (Lung)0.76[21]
HT-29 (Colon)2.02[21]

2.1.2 Mechanisms of Anticancer Action

This compound derivatives target several key pathways involved in cancer cell proliferation and survival.

  • Tubulin Polymerization Inhibition: A primary mechanism involves the disruption of microtubule dynamics. This compound derivatives can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[22] This disruption arrests the cell cycle in the G2/M phase, leading to apoptosis.[14][22]

  • Kinase Inhibition (VEGFR, EGFR): Many this compound derivatives function as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[23][24][25] They act as ATP-competitive inhibitors, blocking downstream signaling pathways that are crucial for tumor angiogenesis, proliferation, and metastasis.[23][26] Sunitinib, an FDA-approved drug, is a prominent example of an this compound-based kinase inhibitor.[22]

  • p53 Pathway Activation: Certain this compound derivatives can activate the p53 tumor suppressor pathway. They function by inhibiting the interaction between p53 and its negative regulator, Mdm2.[3] This prevents the proteasomal degradation of p53, leading to its accumulation. Stabilized p53 then transcriptionally activates pro-apoptotic target genes, such as PUMA, initiating the mitochondrial pathway of apoptosis.[3][27]

  • Caspase Cascade Activation: The electrophilic C-3 carbonyl of the this compound core is believed to interact with the nucleophilic cysteine residue in the active site of caspases, the executioner enzymes of apoptosis.[23][28] This interaction triggers the activation of the caspase cascade (e.g., caspase-9 and caspase-3), leading to the cleavage of cellular substrates and programmed cell death.[14][23]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) [16][29]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in the appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Antimicrobial Activity

The this compound scaffold is also a valuable template for developing novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.

2.2.1 Quantitative Antimicrobial Data

The potency of antimicrobial compounds is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.

This compound DerivativeTarget MicroorganismMIC (µg/mL)Reference(s)
This compoundCampylobacter jejuni<1.0 - 16.0[30]
This compoundCampylobacter coli<1.0 - 16.0[30]
This compound-Thiazole (7f)MRSA ATCC 43300Not specified (best activity)[2]
This compound-Thiazole (7h, 11f)Candida albicans ATCC 10231Equivalent to Nystatin[2]
This compound-Quinoline (10a)MRSA0.006[31]
This compound-Quinoline (11a)Streptococcus mutans0.0002[31]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [2]

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound test compounds in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi). Final concentrations should typically range from 0.5 to 512 µg/mL.

  • Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Chloramphenicol, Nystatin) should be run in parallel.[2]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25°C for 48 hours for fungi.[2]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualizing this compound's Mechanisms of Action

Diagrams of key synthetic and signaling pathways provide a clear visual summary of the chemical and biological processes involving this compound.

G cluster_sandmeyer Sandmeyer Synthesis Workflow Aniline Substituted Aniline Intermediate Isonitrosoacetanilide Intermediate Aniline->Intermediate Step 1 Reagents1 Chloral Hydrate, Hydroxylamine HCl Reagents1->Intermediate This compound Substituted this compound Intermediate->this compound Step 2 Reagents2 Conc. H₂SO₄ (Cyclization) Reagents2->this compound

A simplified workflow for the Sandmeyer synthesis of this compound.

G cluster_pathway This compound-Mediated p53 Activation Pathway This compound This compound Derivative Mdm2 Mdm2 This compound->Mdm2 Inhibits p53 p53 Mdm2->p53 Ubiquitination & Targeting for Degradation Proteasome Proteasome Degradation p53->Proteasome PUMA PUMA (Pro-apoptotic gene) p53->PUMA Activates Transcription Apoptosis Apoptosis PUMA->Apoptosis

This compound derivatives can inhibit Mdm2, leading to p53 stabilization and apoptosis.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition This compound This compound Derivative Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization This compound->Microtubule Tubulin->Microtubule Mitosis Functional Mitotic Spindle Microtubule->Mitosis Arrest Mitotic Arrest (G2/M Phase) Microtubule->Arrest Disruption Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of tubulin polymerization by this compound derivatives leads to mitotic arrest.

Conclusion and Future Perspectives

The this compound scaffold represents a cornerstone in medicinal chemistry, offering a synthetically accessible and highly adaptable framework for the development of novel therapeutics. Its derivatives have demonstrated significant potential, particularly as multi-targeted agents against cancer through the modulation of key signaling pathways like tubulin polymerization, kinase activity, and p53-mediated apoptosis. The continued exploration of this compound-pharmacophore hybrids, which combine the this compound core with other known active moieties, holds promise for overcoming drug resistance and improving therapeutic indices. As synthetic methodologies become more advanced and our understanding of the molecular targets deepens, the this compound scaffold is poised to remain a vital component in the drug discovery pipeline for years to come.

References

Methodological & Application

Synthesis of Novel Isatin Analogues: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3][4][5][6] The this compound core can be readily modified at several positions (N-1, C-3, and C-5 being the most favorable), allowing for the generation of a vast library of analogues with a wide spectrum of pharmacological properties, including anticancer, anticonvulsant, antimicrobial, antiviral, and anti-inflammatory activities.[7] This document provides detailed protocols for the synthesis of novel this compound analogues and summarizes their biological activities, offering a valuable resource for researchers in the field of drug discovery.

I. Biological Activities and Structure-Activity Relationships

The therapeutic potential of this compound derivatives is extensive. Notably, several this compound-based drugs have been approved or are in clinical trials, such as Sunitinib, Nintedanib, and Toceranib, primarily for the treatment of various cancers.[7] The mechanism of action for many this compound analogues involves the modulation of key signaling pathways. For instance, in cancer, this compound derivatives have been shown to inhibit various kinases like VEGFR-2, EGFR, and CDK2, as well as induce apoptosis through caspase activation and modulation of the Bcl-2 protein family.[3][8]

The structure-activity relationship (SAR) studies reveal that the biological activity of this compound analogues is highly dependent on the nature and position of substituents on the this compound core.[9][10][11][12] For example, substitution at the C5 position has been shown to be particularly beneficial for monoamine oxidase B (MAO-B) inhibition.[11] Similarly, for anticancer activity, the introduction of lipophilic and bulky groups can significantly enhance potency.[7]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected novel this compound analogues.

Table 1: Anticancer Activity of this compound Analogues

CompoundCancer Cell LineIC50 (µM)Reference
This compound-pyrazole hybrid 2bBreast, Colon, Lung2.14[7]
This compound-indole hybrid 12cBreast (ZR-75)1.17[7]
This compound-sulfonamide hybrid 20eColorectal (HCT-116)3.67 ± 0.33[7]
This compound-quinazoline hybrid 29aLiver (HepG2)1.0 ± 0.2[7]
This compound-quinazoline hybrid 30eTriple-negative breast cancer (MDA-MB-231)>2.37-fold more active than 5-Fluorouracil[7]
This compound-phthalazine hybrid 31gTriple-negative breast cancer (MDA-MB-231)>2.44-fold more active than 5-Fluorouracil[7]
Compound 6Lung (A549)2.13[13]
Compound 11Lung (A549)2.53[13]
Compound 12Lung (A549)2.41[13]
Thiocyanate derivative 4Melanoma (UACC903)2.06 - 2.89[13]
Thiocyanate derivative 8Melanoma (UACC903)2.06 - 2.89[13]
Thiocyanate derivative 11Melanoma (UACC903)2.06 - 2.89[13]

Table 2: Monoamine Oxidase (MAO) Inhibition by this compound Analogues

CompoundTargetIC50 (µM)Ki (µM)Reference
4-Chlorothis compound (1b)MAO-A0.8120.311[11]
5-Bromothis compound (1f)MAO-B0.1250.033[11]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound analogues.

Protocol 1: Synthesis of this compound-Indole Conjugates

This protocol describes the synthesis of this compound-indole carbohydrazides, a class of compounds with potential biological activities.[3][14]

Materials:

  • Indole-2-carboxylic acid

  • Thionyl chloride

  • Hydrazine hydrate

  • Substituted this compound derivatives

  • Absolute ethanol

  • Glacial acetic acid

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Indole-2-carbohydrazide (Acid Hydrazide 3):

    • Esterify indole-2-carboxylic acid to its methyl ester.[3]

    • React the resulting methyl ester with hydrazine hydrate to form the acid hydrazide.[3]

  • Synthesis of this compound-Indole Carbohydrazides (5a-s):

    • Dissolve the indole-2-carbohydrazide (1 mmol) in absolute ethanol (15 mL).[14]

    • Add the appropriate substituted this compound derivative (1 mmol) to the stirred solution.[14]

    • Add a few drops of glacial acetic acid to the reaction mixture.[14]

    • Reflux the mixture with continuous stirring for 4 hours.[14]

    • Filter the hot alcoholic reaction mixture.[14]

    • Recrystallize the collected solid from an ethanol/DMF mixture (3:1) to obtain the pure target carbohydrazide.[14]

Protocol 2: One-Pot Synthesis of this compound-Pyrazole Hybrids

This protocol outlines a one-pot method for synthesizing this compound-pyrazole hybrids, which have shown potential as VEGFR2 inhibitors.[3]

Materials:

  • 1-Methylthis compound

  • Propargyl amine

  • 4-Nitrobenzoyl chloride

  • Sodium lauryl sulphate

  • Potassium carbonate (K2CO3)

  • Hydrazine hydrate

  • Methanol

  • Water

Procedure:

  • Condensation Reaction:

    • In a reaction vessel, combine 1-methylthis compound and propargyl amine in methanol.[3]

    • Heat the mixture at 60 °C for 9 hours to form 1-methyl-3-(prop-2-yn-1-ylimino)this compound.[3]

  • Acyl-Sonogashira Coupling and Cyclization:

    • To the reaction mixture, add 4-nitrobenzoyl chloride, sodium lauryl sulphate, and K2CO3 in water.[3]

    • Heat the mixture at 65 °C for 7 hours. This will form the in situ α,β-unsaturated ynone.[3]

    • Subsequently, add hydrazine hydrate to the mixture and continue heating at 65 °C for 12 hours to yield the desired this compound-pyrazole hybrid.[3]

Protocol 3: Synthesis of Triazole-Containing this compound Analogues via Click Chemistry

This protocol describes the synthesis of triazole-containing this compound analogues using a copper(I)-catalyzed 1,3-dipolar cycloaddition (Click reaction).[15]

Materials:

  • Substituted this compound

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF)

  • Propargyl bromide

  • 2-Fluoroethylazide

  • Copper(I) catalyst (e.g., CuI)

Procedure:

  • N-Alkylation of this compound:

    • Treat the starting this compound with sodium hydride in DMF at 0 °C.[15]

    • Add propargyl bromide to the reaction mixture to introduce the alkyne functionality at the N-1 position.[15]

  • Click Reaction:

    • Perform a copper(I)-catalyzed 1,3-dipolar cycloaddition by reacting the N-propargylated this compound with 2-fluoroethylazide.[15] This reaction will yield the desired triazole-containing this compound analogue.

III. Visualizations

Signaling Pathway of this compound Analogues in Cancer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K/AKT VEGFR2->PI3K EGFR EGFR MAPK RAS/RAF/MEK/ERK EGFR->MAPK Bcl2 Bcl-2 PI3K->Bcl2 MAPK->Bcl2 Tubulin Tubulin Apoptosis Apoptosis Bax Bax Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates DNA_frag DNA Fragmentation Casp3->DNA_frag CDK2 CDK2 DNA_frag->Apoptosis This compound This compound Analogues This compound->VEGFR2 Inhibition This compound->EGFR Inhibition This compound->PI3K Inhibition This compound->MAPK Inhibition This compound->Tubulin Inhibition This compound->Bcl2 Inhibition This compound->CDK2 Inhibition

Caption: Anticancer signaling pathways modulated by this compound analogues.

General Synthetic Workflow for this compound Hybrids

G cluster_synthesis Synthetic Strategies This compound This compound Core Condensation Condensation This compound->Condensation Cyclization Cyclization This compound->Cyclization Click Click Chemistry This compound->Click Multicomponent Multi-component Reaction This compound->Multicomponent Pharmacophore Bioactive Pharmacophore Pharmacophore->Condensation Pharmacophore->Cyclization Pharmacophore->Click Pharmacophore->Multicomponent Hybrid Novel this compound Hybrid Condensation->Hybrid Cyclization->Hybrid Click->Hybrid Multicomponent->Hybrid

Caption: General workflow for the synthesis of novel this compound hybrids.

Structure-Activity Relationship (SAR) of this compound Analogues

G cluster_modifications Structural Modifications cluster_activities Biological Activities This compound This compound Scaffold N1 N-1 Position (Alkylation, Acylation) This compound->N1 C3 C-3 Position (Schiff bases, Spirocycles) This compound->C3 C5 C-5 Position (Halogenation, etc.) This compound->C5 Anticancer Anticancer N1->Anticancer N1->Anticancer Influences Anticonvulsant Anticonvulsant N1->Anticonvulsant N1->Anticonvulsant Influences C3->Anticancer C3->Anticancer Influences Antimicrobial Antimicrobial C3->Antimicrobial C3->Antimicrobial Influences C5->Anticancer C5->Anticancer Influences MAO_Inhibition MAO Inhibition C5->MAO_Inhibition C5->MAO_Inhibition Influences

Caption: Structure-activity relationships of this compound analogues.

References

Isatin Derivatives: A Promising Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a versatile, naturally occurring heterocyclic compound that has emerged as a privileged scaffold in the field of medicinal chemistry, particularly in the discovery of novel anticancer agents.[1][2][3] Its unique structural features allow for extensive chemical modifications at various positions, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[4][5] This document provides an overview of the application of this compound derivatives in oncology, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms of action through signaling pathway diagrams.

Mechanisms of Action of this compound Derivatives

This compound derivatives exert their anticancer effects through a multi-targeted approach, influencing various cellular processes critical for cancer cell proliferation, survival, and metastasis.[4][6] Key mechanisms include the inhibition of protein kinases, modulation of apoptotic pathways, and disruption of microtubule dynamics.

Inhibition of Protein Kinases: A significant number of this compound derivatives have been developed as potent inhibitors of various protein kinases that are often dysregulated in cancer.[2] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2] By blocking the ATP-binding sites of these kinases, this compound derivatives can halt downstream signaling cascades, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor growth and angiogenesis.[2] For instance, the FDA-approved drug Sunitinib, an oxindole derivative, is a multi-kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][5][7]

Induction of Apoptosis: this compound derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various mechanisms.[2][8] This includes the activation of the intrinsic mitochondrial pathway by altering the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio and the release of cytochrome c.[8] Subsequently, a cascade of caspases, the executioners of apoptosis, is activated.[2][8][9] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS).[1][10]

Other Mechanisms: Beyond kinase inhibition and apoptosis induction, this compound derivatives have been shown to interfere with other cellular targets. These include acting as inhibitors of histone deacetylases (HDACs), which play a role in the epigenetic regulation of gene expression, and disrupting tubulin polymerization, a critical process for cell division.[1][2]

Quantitative Cytotoxicity Data

The anticancer potency of this compound derivatives is commonly evaluated by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for representative this compound derivatives, showcasing their activity against different cancer types.

Table 1: Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
5,6,7-tribromothis compoundU937 (human lymphoma)<10[9]
This compound-pyrrole derivative 6HepG2 (human liver cancer)0.47[11][12][13]
Bis-(indoline-2,3-dione) derivative 29MCF-7 (human breast cancer)0.0028[7]
Symmetrical bis-Schiff base of this compound 34HepG2 (human liver cancer)4.23[7]
5-bromo-1-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrazol-1-yl]-2-oxothyl}-1H-indole-2,3-dione (75d)Leukemia subpanel0.69 - 3.35[14]
4-bromo-6H-pyrrolo[3,2,1-de]acridine-1,2-dione (144)U937 (human lymphoma)3.01[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of this compound derivatives as anticancer agents.

Protocol 1: General Synthesis of this compound-Schiff Bases

This protocol describes a common method for synthesizing Schiff base derivatives of this compound.

Materials:

  • Substituted this compound

  • Appropriate primary amine

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the substituted this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add the primary amine (1 equivalent) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound-Schiff base.

  • Characterize the final product using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound derivatives and a typical experimental workflow for their evaluation.

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K MAPK MAPK Pathway (Ras-Raf-MEK-ERK) RTK->MAPK This compound This compound Derivative This compound->RTK Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation Angiogenesis Survival AKT->Proliferation MAPK->Proliferation

Caption: Kinase inhibition pathway of this compound derivatives.

G cluster_0 Experimental Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->InVitro Lead Lead Compound Identification InVitro->Lead Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Lead->Mechanism InVivo In Vivo Animal Studies Mechanism->InVivo Development Preclinical & Clinical Development InVivo->Development

Caption: Drug discovery workflow for this compound derivatives.

G cluster_0 Apoptosis Induction Pathway This compound This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial-mediated apoptosis by this compound derivatives.

References

The Versatility of Isatin: A Gateway to Complex Molecules in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione) stands as a cornerstone in the edifice of organic synthesis, prized for its reactivity and its role as a scaffold for a diverse array of heterocyclic compounds. This endogenous compound, first isolated from the oxidation of indigo, has garnered significant attention from researchers, scientists, and drug development professionals. Its unique structure, featuring a fused aromatic ring, an amide linkage, and vicinal carbonyl groups, provides a rich platform for chemical transformations, leading to the synthesis of molecules with profound biological activities, including anticancer, antiviral, and antimicrobial properties.

This document provides detailed application notes and protocols for several key synthetic transformations of this compound, offering a practical guide for its utilization in the laboratory.

Key Synthetic Applications and Protocols

This compound's reactivity is multifaceted, allowing for a wide range of synthetic applications. Key transformations include the synthesis of quinolines via the Pfitzinger reaction, the construction of complex spirooxindoles through multicomponent reactions, and carbon-carbon bond formation via Aldol and Friedel-Crafts reactions. Furthermore, classical named reactions like the Sandmeyer and Stolle syntheses provide reliable routes to this compound and its derivatives.

The Pfitzinger Reaction: A Classic Route to Quinolines

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from the reaction of this compound with a carbonyl compound containing an α-methylene group in the presence of a base.[1]

Reaction Workflow:

Pfitzinger_Workflow reagents This compound + Carbonyl Compound + Base (e.g., KOH) solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve reflux Reflux solvent->reflux Heat workup Acidic Workup reflux->workup Cool & Acidify product Quinoline-4-carboxylic Acid workup->product Isolate

Caption: General workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 ml).

  • Add this compound (0.07 mol) to the basic solution and stir until the color changes, indicating the opening of the this compound ring.

  • Add acetophenone (0.07 mol) to the reaction mixture.

  • Reflux the mixture for 24 hours.

  • After cooling, add water and extract with ether to remove neutral impurities.

  • Acidify the aqueous layer with acetic acid to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

This compound ReactantCarbonyl ReactantBaseSolventReaction TimeYield (%)Reference
This compoundAcetoneKOHEthanol24 h~70%[2]
This compoundAcetophenoneKOHEthanol24 hModerate to Good
This compoundCyclohexanoneKOHEthanol24 hModerate to Good
5-Substituted this compound4'-Bromo-propiophenoneKOHEtOH/H₂O12-48 h39-76%[3]
Multicomponent Reactions: Rapid Assembly of Spirooxindoles

Multicomponent reactions (MCRs) involving this compound are highly efficient for generating molecular complexity in a single step. A prominent application is the synthesis of spirooxindoles, a privileged scaffold in medicinal chemistry.

Reaction Logic:

MCR_Logic cluster_reactants Reactants This compound This compound catalyst Catalyst (e.g., nano Ag/kaolin) This compound->catalyst diketone 1,3-Diketone diketone->catalyst malononitrile Malononitrile malononitrile->catalyst spirooxindole Spirooxindole catalyst->spirooxindole One-pot reaction

Caption: Logical relationship in the three-component synthesis of spirooxindoles.

Experimental Protocol: Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

  • In a suitable flask, combine the substituted this compound (1 mmol), cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and nano Ag/kaolin catalyst (0.085 g, 7 mol%) in ethanol (10 mL).

  • Stir the mixture at reflux temperature and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst by filtration.

  • Concentrate the solution under vacuum.

  • Purify the product by recrystallization from ethanol.[4]

This compound Derivative1,3-DiketoneCatalystSolventYield (%)Reference
This compound1,3-Cyclohexanedionenano Ag/kaolinEthanol92[4]
5-Bromo-isatin1,3-Cyclohexanedionenano Ag/kaolinEthanol95[4]
5-Nitro-isatin1,3-Cyclohexanedionenano Ag/kaolinEthanol94[4]
This compoundDimedonenano Ag/kaolinEthanol89[4]
5-Bromo-isatinDimedonenano Ag/kaolinEthanol92[4]
Aldol Condensation: Formation of 3-Substituted-3-Hydroxyoxindoles

The Aldol condensation of this compound with enolizable ketones provides a direct route to 3-substituted-3-hydroxyoxindoles, which are valuable intermediates and possess biological activity themselves.

Experimental Protocol: Synthesis of 3-Hydroxy-3-(2-oxopropyl)indolin-2-one

  • Dissolve this compound (1 mmol) and the ketone (e.g., acetone, 3 mmol) in the chosen solvent.

  • Add the organocatalyst (e.g., L-proline-derived bifunctional organocatalyst, 10-20 mol%).

  • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

This compound DerivativeKetoneCatalystSolventTemperature (°C)TimeYield (%)ee (%)Reference
This compoundAcetoneL-proline derivativeAcetone5041 h9988[4]
4-Cl-IsatinAcetoneQuinidine-derived thiourea--4 d9887[5]
4-Br-IsatinAcetoneQuinidine-derived thiourea--4 d9991[5]
This compoundCyclohexanoneChiral primary-amineWaterrt-9999[6]
This compound3-Methylbutan-2-oneDimethylamineMethanolReflux---[7]
Friedel-Crafts Reaction: Arylation of the this compound Core

The Friedel-Crafts reaction of this compound with electron-rich arenes, catalyzed by a Brønsted acid, offers a method for the synthesis of 3-aryl-3-hydroxy-2-oxindoles.

Experimental Protocol: Synthesis of 3-Hydroxy-3-indolizinyl-2-oxindoles

  • To a mixture of the this compound (1 equiv) and the indolizine (1.1 equiv) in water, add diphenylphosphate (DPP) catalyst (10 mol%) and sodium dodecyl sulfate (SDS) (10 mol%).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

This compound DerivativeArene (Indolizine)CatalystSolventTime (h)Yield (%)Reference
This compound2-PhenylindolizineDPP/SDSWater7>99
5-F-Isatin2-PhenylindolizineDPP/SDSWater790
7-Br-Isatin2-PhenylindolizineDPP/SDSWater791
5,7-Cl₂-N-Me-Isatin2-PhenylindolizineDPP/SDSWater796

This compound in Drug Discovery: Targeting the Cell Cycle

The this compound scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been extensively investigated as anticancer agents. One of the key mechanisms of action for many this compound-based anticancer compounds is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[8][9] CDKs are crucial enzymes that regulate the progression of the cell cycle.[10]

CDK2 Signaling Pathway in the G1/S Transition:

CDK2_Pathway mitogenic_signals Mitogenic Signals cyclinD Cyclin D mitogenic_signals->cyclinD Induces expression cyclinD_cdk46 Cyclin D-CDK4/6 cyclinD->cyclinD_cdk46 cdk46 CDK4/6 cdk46->cyclinD_cdk46 rb Rb cyclinD_cdk46->rb Phosphorylates e2f E2F rb->e2f Inhibits pRb p-Rb cyclinE Cyclin E e2f->cyclinE Activates transcription s_phase_genes S-Phase Genes e2f->s_phase_genes Activates transcription cyclinE_cdk2 Cyclin E-CDK2 cyclinE->cyclinE_cdk2 cdk2 CDK2 cdk2->cyclinE_cdk2 cyclinE_cdk2->rb Hyper-phosphorylates isatin_derivative This compound Derivative isatin_derivative->cdk2 Inhibits

Caption: Inhibition of CDK2 by this compound derivatives disrupts the G1/S cell cycle transition.

By inhibiting CDK2, this compound derivatives prevent the phosphorylation of the retinoblastoma protein (Rb). This keeps Rb in its active, hypophosphorylated state, where it binds to the transcription factor E2F, preventing the transcription of genes necessary for the S phase of the cell cycle. This leads to cell cycle arrest and can induce apoptosis in cancer cells.

Classical Syntheses of the this compound Core

Sandmeyer this compound Synthesis

This is one of the oldest and most straightforward methods for preparing this compound, involving the condensation of chloral hydrate and a primary arylamine in the presence of hydroxylamine hydrochloride, followed by cyclization in strong acid.

Experimental Protocol: General Procedure

  • A solution of chloral hydrate and sodium sulfate in water is prepared.

  • The aniline (or its hydrochloride salt) is added, followed by a solution of hydroxylamine hydrochloride.

  • The mixture is heated, leading to the formation of an α-isonitrosoacetanilide intermediate.

  • The intermediate is isolated by filtration.

  • The dried intermediate is then added portion-wise to pre-heated concentrated sulfuric acid.

  • The reaction mixture is heated to effect cyclization.

  • The mixture is then poured onto crushed ice to precipitate the this compound product, which is collected by filtration and washed.

Yields for the Sandmeyer synthesis are typically good, often exceeding 75%.

Stolle this compound Synthesis

The Stolle synthesis is an alternative route that is particularly useful for preparing N-substituted isatins. It involves the reaction of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid.

Reaction Scheme:

Stolle_Synthesis aniline Aniline intermediate Chlorooxalylanilide Intermediate aniline->intermediate + oxalyl Oxalyl Chloride This compound This compound intermediate->this compound Cyclization lewis_acid Lewis Acid (e.g., AlCl₃)

Caption: The two-step process of the Stolle this compound synthesis.

Experimental Protocol: General Procedure

  • The arylamine is dissolved in a suitable solvent (e.g., dichloromethane).

  • Oxalyl chloride is added dropwise at a low temperature.

  • The reaction is stirred to form the chlorooxalylanilide intermediate.

  • The solvent is removed, and the intermediate is then treated with a Lewis acid (e.g., aluminum chloride) in a high-boiling solvent or neat.

  • The mixture is heated to induce cyclization.

  • The reaction is quenched and worked up to isolate the this compound product.

Yields for the Stolle synthesis can range from 48% to 79% depending on the substrates and conditions used.

References

Application Notes and Protocols for N-Alkylation of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a crucial precursor in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1][2] The N-alkylation of the this compound nucleus is a fundamental synthetic transformation that not only enhances the stability of the molecule towards bases but also allows for the introduction of diverse functional groups, which is pivotal for modulating pharmacological activity.[3] N-substituted isatins are key intermediates in the development of compounds with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3]

This document provides a comprehensive overview of common and efficient protocols for the N-alkylation of this compound, including conventional heating methods, microwave-assisted synthesis, and phase-transfer catalysis. Detailed experimental procedures and comparative data are presented to assist researchers in selecting the optimal method for their specific synthetic needs.

General Reaction Scheme

The N-alkylation of this compound proceeds via the deprotonation of the nitrogen atom by a base to form a highly conjugated this compound anion. This anion then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in a nucleophilic substitution reaction (SN2) to yield the N-alkylated this compound product.[3][4]


Methodology Comparison and Data

The choice of methodology for N-alkylation of this compound depends on factors such as the reactivity of the alkylating agent, desired reaction time, yield, and available equipment. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), calcium hydride (CaH₂), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3][5][6] Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), and acetonitrile (MeCN) are frequently employed.[3][7]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, offering significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often cleaner reactions.[3][5][8]

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted N-Alkylation of this compound

Data summarized from a study by Perillo et al.[3]

Entry Alkyl Halide Base Solvent Method Temp (°C) / Power (W) Time Yield (%)
1 Methyl Iodide K₂CO₃ DMF Conventional 70 1 h 80
2 Methyl Iodide K₂CO₃ DMF Microwave 300 W 3 min 95
3 Ethyl Bromoacetate K₂CO₃ DMF Conventional 80 2 h 82
4 Ethyl Bromoacetate K₂CO₃ DMF Microwave 450 W 4 min 94
5 Benzyl Bromide K₂CO₃ DMF Conventional 80 1.5 h 85

| 6 | Benzyl Bromide | K₂CO₃ | DMF | Microwave | 300 W | 3 min | 96 |

Table 2: N-Alkylation of this compound using Various Bases and Conditions
EntryMethodBaseSolventAlkylating AgentTemp (°C)TimeYield (%)Reference
1ConventionalCaH₂DMFBenzyl Bromide40-501.5 h95[6]
2MicrowaveDBUEthanolBenzyl Chloride14010-25 min95[5]
3Conventional (PTC)K₂CO₃DMFn-Octyl BromideRoom Temp48 h-[1]
4ConventionalNaHDMFAlkyl Halide25-80--[4]
5ConventionalK₂CO₃DMFBenzyl Halide8012 h~95[9]

PTC: Phase Transfer Catalysis (using TBAB as catalyst). Yield for entry 3 was not specified but the method was reported as effective.

Experimental Workflows and Diagrams

The general workflow for this compound N-alkylation involves three key stages: reaction setup, the reaction itself (either via conventional heating or microwave irradiation), and finally, product workup and isolation.

G General Workflow for this compound N-Alkylation cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation A Combine this compound, Base, and Solvent B Add Alkylating Agent A->B C Heat Mixture (Conventional or MW) B->C D Pour into Ice-Water C->D E Filter Precipitate or Extract D->E F Purify Product (Recrystallization) E->F

Caption: General workflow for the N-alkylation of this compound.

The following diagram illustrates the mechanistic difference in how a Phase Transfer Catalyst (PTC) facilitates the reaction between the aqueous/solid phase base and the organic phase reactants.

G Mechanism of Phase Transfer Catalysis (PTC) Isatin_N This compound-N⁻ Q⁺ (Soluble Ion Pair) RX Alkyl Halide (R-X) Isatin_N->RX SN2 Attack QX Q⁺X⁻ Product N-Alkyl this compound (Product) Isatin_anion This compound-N⁻ K⁺ QX->Isatin_anion Ion Exchange (Q⁺ = TBAB) Base Base (e.g., K₂CO₃) Isatin_H This compound-H Base->Isatin_H Deprotonation

Caption: Role of a catalyst in Phase Transfer Catalysis (PTC).

Detailed Experimental Protocols

Protocol 1: Conventional N-Alkylation using K₂CO₃ and DMF

This protocol is a widely used and reliable method for synthesizing N-alkylated isatins.[9][10]

Materials:

  • This compound (1.0 mmol, 147 mg)

  • Potassium Carbonate (K₂CO₃) (1.3 mmol, 180 mg)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Ice-water bath

  • Standard laboratory glassware

Procedure:

  • Add this compound (1.0 mmol) to a round-bottom flask containing 5 mL of anhydrous DMF.

  • Add potassium carbonate (1.3 mmol) to the suspension.

  • Stir the mixture at room temperature for approximately 1 hour to facilitate the formation of the this compound anion.[10]

  • Add the alkyl halide (1.1 mmol) to the reaction mixture.

  • Heat the mixture in an oil bath to the appropriate temperature (typically 70-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[3][9]

  • Once the reaction is complete (typically 1-12 hours), cool the flask to room temperature.[3][9]

  • Pour the reaction mixture into a beaker of ice-water.

  • If the product precipitates, collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • If the product does not precipitate, extract the aqueous suspension with an organic solvent (e.g., chloroform or ethyl acetate).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.

Protocol 2: Microwave-Assisted N-Alkylation using K₂CO₃

This method provides a rapid and efficient synthesis of N-alkylated isatins with high yields.[3][8]

Materials:

  • This compound (1.0 mmol, 147 mg)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.3 mmol)

  • Alkyl Halide (1.1 mmol)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) (a few drops)

  • Microwave synthesis vial (10 mL)

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, create an intimate mixture of this compound (1.0 mmol), the base (K₂CO₃ or Cs₂CO₃, 1.3 mmol), and the alkyl halide (1.1 mmol).

  • Add a few drops of DMF or NMP to create a slurry at room temperature.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300-450 W) for a short duration (typically 3-5 minutes).[3] Monitor temperature and pressure according to instrument safety guidelines.

  • After irradiation, cool the vial to room temperature.

  • Follow the workup and isolation steps (7-11) as described in Protocol 1.

Protocol 3: N-Alkylation using Calcium Hydride (CaH₂) and DMF

This protocol is a facile method suitable for a range of this compound derivatives, including those with electron-withdrawing groups.[6]

Materials:

  • This compound derivative (3.0 mmol)

  • Powdered Calcium Hydride (CaH₂) (10 mmol)

  • Alkylating Agent (see original literature for specific amounts)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • 0.2 M HCl with 10% NaCl (for workup)

  • Ethyl Acetate

Procedure:

  • Combine the this compound derivative (3.0 mmol) and powdered calcium hydride (10 mmol) in 5 mL of DMF in a suitable flask.

  • Stir the suspension with gentle warming (40-50 °C). Hydrogen gas will evolve.

  • After 15-30 minutes, add the alkylating agent to the mixture.

  • Continue stirring, either at room temperature or with gentle warming, until TLC indicates the complete consumption of the starting this compound.

  • Pour the reaction mixture into 50 mL of an aqueous, acidified (0.2 M HCl) 10% sodium chloride solution.[6]

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts once with the salt solution (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify as needed by recrystallization or chromatography.

Conclusion

The N-alkylation of this compound is a critical reaction for the synthesis of diverse heterocyclic compounds in drug discovery. While conventional heating with bases like K₂CO₃ in DMF provides a reliable route, microwave-assisted protocols offer a superior alternative in terms of speed, efficiency, and yield.[3] For substrates sensitive to strong bases, methods employing milder conditions such as phase transfer catalysis or the use of calcium hydride can be advantageous.[1][6] The protocols detailed herein provide researchers with a range of validated methods to effectively synthesize N-alkylated isatins for further investigation.

References

Application Notes and Protocols for Isatin in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile and privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique structural features, particularly the reactive C3-carbonyl group, make it an ideal substrate for a variety of chemical transformations, most notably multicomponent reactions (MCRs).[1][3] MCRs offer significant advantages in drug discovery by enabling the rapid and efficient synthesis of complex molecular architectures from simple starting materials in a single synthetic operation.[1][4] This approach aligns with the principles of green chemistry by minimizing waste and improving atom economy.[2]

The application of this compound in MCRs has led to the discovery of a diverse range of heterocyclic compounds, with spirooxindoles being a prominent class.[1][5] These synthesized molecules often exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][7][8] This document provides detailed application notes and experimental protocols for key multicomponent reactions involving this compound, aimed at facilitating research and development in medicinal chemistry and drug discovery.

Three-Component Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

This reaction is a powerful method for constructing complex spiropyrrolidine-oxindole scaffolds, which are present in numerous natural products and pharmacologically active compounds.[9][5] The reaction typically involves the in situ generation of an azomethine ylide from this compound and an amino acid (such as L-proline or sarcosine), which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile.[1][10]

Application Note

This protocol is applicable for the synthesis of a library of diastereoselective spiropyrrolidine-oxindole derivatives. The choice of dipolarophile can be varied to achieve structural diversity in the final products. Chalcones (α,β-unsaturated ketones) are commonly used dipolarophiles in this reaction. The synthesized compounds have shown potential as anticancer agents.

Experimental Protocol: Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives

Materials:

  • Substituted this compound (1.0 mmol)

  • L-Proline or Sarcosine (1.2 mmol)

  • Chalcone derivative (dipolarophile) (1.0 mmol)

  • Methanol (10 mL)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • To a solution of the substituted this compound (1.0 mmol) and the chalcone derivative (1.0 mmol) in methanol (10 mL), add L-proline or sarcosine (1.2 mmol).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure spiropyrrolidine-oxindole derivative.

Data Presentation
EntryThis compound DerivativeAmino AcidDipolarophileYield (%)Reference
1This compoundSarcosine(E)-3-(2,4-dichlorophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one73
25-Bromo-isatinL-ProlineChalcone92
3N-Methyl-isatinSarcosineChalcone85

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Ylide_Formation In situ Azomethine Ylide Formation This compound->Ylide_Formation AminoAcid Amino Acid (e.g., L-Proline) AminoAcid->Ylide_Formation Dipolarophile Dipolarophile (e.g., Chalcone) Cycloaddition 1,3-Dipolar Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Spirooxindole Spirooxindole Derivative Cycloaddition->Spirooxindole

Caption: Workflow for the three-component synthesis of spirooxindoles.

This compound-Based Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of multicomponent chemistry, allowing for the creation of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[11][12] Utilizing this compound as the ketone component provides rapid access to complex oxindole derivatives with high structural diversity.[11][13]

Application Note

This protocol describes a general method for the synthesis of 3-amino-2-oxoindoline-3-carboxamides. The reaction is versatile, and a wide range of amines, carboxylic acids, and isocyanides can be employed to generate a library of compounds for biological screening. These compounds have been investigated for their potential as anticancer agents.[12]

Experimental Protocol: General Procedure for this compound-Based Ugi Reaction

Materials:

  • This compound (1.0 mmol)

  • Primary or Secondary Amine (1.1 mmol)

  • Carboxylic Acid (1.1 mmol)

  • Isocyanide (1.1 mmol)

  • Trifluoroethanol (TFE) or Methanol (2 mL)

Procedure:

  • In a reaction vial, dissolve the this compound (1.0 mmol) in the chosen solvent (TFE or Methanol, 2 mL).

  • Add the amine (1.1 mmol), carboxylic acid (1.1 mmol), and isocyanide (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired Ugi adduct.[13]

Data Presentation

| Entry | this compound | Amine | Carboxylic Acid | Isocyanide | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | N-Benzylthis compound | Aniline | Acetic Acid | Benzyl isocyanide | 85 |[12] | | 2 | this compound | Benzylamine | Benzoic Acid | tert-Butyl isocyanide | 78 |[11] | | 3 | 5-Chlorothis compound | Piperidine | Formic Acid | Cyclohexyl isocyanide | 91 |[11] |

Reaction Signaling Pathway

G This compound This compound (Ketone) Intermediate1 Condensation This compound->Intermediate1 Amine Amine Amine->Intermediate1 CarboxylicAcid Carboxylic Acid Intermediate2 Addition CarboxylicAcid->Intermediate2 Isocyanide Isocyanide Isocyanide->Intermediate2 Intermediate1->Intermediate2 Intermediate3 Mumm Rearrangement Intermediate2->Intermediate3 FinalProduct α-Acylamino Amide (Ugi Product) Intermediate3->FinalProduct

Caption: Key steps in the this compound-based Ugi four-component reaction.

This compound-Based Biginelli-Like Reaction

The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones. A Biginelli-like reaction using this compound as the ketone component, along with an active methylene compound (like a β-ketoester) and urea or thiourea, provides access to novel spiro[indoline-pyrimidine]-dione derivatives.[14][15] These compounds are of significant interest in medicinal chemistry due to their structural complexity and potential biological activities.[15]

Application Note

This protocol can be used to synthesize a range of chiral, enantioenriched spiro[indoline-pyrimidine]-dione derivatives through an asymmetric, Brønsted acid-catalyzed Biginelli-like reaction.[14][15] The methodology allows for variations in the N-substituent of this compound and the ester group of the acetoacetate.

Experimental Protocol: Asymmetric Synthesis of Spiro[indoline-pyrimidine]-diones

Materials:

  • N-Substituted this compound (0.2 mmol)

  • Alkyl Acetoacetate (0.3 mmol)

  • Urea (0.4 mmol)

  • (R)-BINOL-derived phosphoric acid catalyst (e.g., (R)-TRIP) (10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a screw-capped vial, add the N-substituted this compound (0.2 mmol), urea (0.4 mmol), and the (R)-BINOL-derived phosphoric acid catalyst (0.02 mmol).

  • Add toluene (1.0 mL) followed by the alkyl acetoacetate (0.3 mmol).

  • Stir the reaction mixture at 50 °C for 96 hours.

  • After cooling to room temperature, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the enantioenriched spiro[indoline-pyrimidine]-dione.[15]

Data Presentation

| Entry | N-Substituted this compound | Alkyl Acetoacetate | Yield (%) | Enantiomeric Excess (%) | Reference | |---|---|---|---|---| | 1 | N-Methylthis compound | Ethyl acetoacetate | 75 | 88 |[15] | | 2 | N-Benzylthis compound | Methyl acetoacetate | 82 | 90 |[15] | | 3 | 5-Bromo-N-methylthis compound | Ethyl acetoacetate | 68 | 85 |[14] |

Logical Relationship Diagram

G cluster_inputs Reaction Components cluster_outputs Reaction Outcome This compound N-Substituted this compound Reaction Asymmetric Biginelli-like Reaction This compound->Reaction Ketoester Alkyl Acetoacetate Ketoester->Reaction Urea Urea Urea->Reaction Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction Product Chiral Spiro[indoline-pyrimidine]-dione Reaction->Product

Caption: Components and outcome of the asymmetric Biginelli-like reaction.

Conclusion

This compound continues to be a highly valuable building block in the field of multicomponent reactions, providing efficient pathways to structurally diverse and biologically relevant molecules.[1][16] The protocols and data presented herein offer a practical guide for researchers to explore the rich chemistry of this compound in the context of MCRs, facilitating the discovery of novel therapeutic agents and advancing the field of medicinal chemistry. The versatility of these reactions, coupled with the potential for asymmetric synthesis, underscores the immense potential of this compound-based MCRs in modern drug development.[15]

References

Application Notes and Protocols for Isatin-Based Fluorescent Probes in Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of isatin-based fluorescent probes in bioimaging. This compound and its derivatives form a versatile scaffold for the development of "turn-on" or "turn-off" fluorescent probes for a variety of analytes, including metal ions, enzymes, and biologically relevant small molecules. Their applications are pivotal in understanding cellular processes and in the development of diagnostic tools.

Detection of Metal Ions

This compound-based probes have been effectively designed for the detection of various metal ions. These probes often utilize a chelation-enhanced fluorescence mechanism.

Quantitative Data for Metal Ion Probes
Probe NameTarget IonDetection LimitEmission Shift (nm)Solvent SystemReference
This compound Derivative (1)Hg²⁺0.95 x 10⁻⁹ M~90 (bathochromic)Aqueous[1]
This compound Derivative (1)Cu²⁺1.5 x 10⁻⁹ M~90 (bathochromic)Aqueous[1]
This compound-based Spiro CompoundsCu²⁺-QuenchingEthanol[2]
N-methyl this compound nanoparticlesCd²⁺-EnhancementAqueous[3]
Signaling Pathway for Metal Ion Detection

The following diagram illustrates a general mechanism for a "turn-on" this compound-based probe upon binding to a metal ion.

Metal_Ion_Detection Isatin_Probe This compound-Based Probe (Low Fluorescence) Complex This compound-Probe-Metal Complex (High Fluorescence) Isatin_Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Cu²⁺, Hg²⁺) Metal_Ion->Complex Nitroreductase_Detection Isatin_Probe_NO2 This compound-Probe-NO₂ (Non-fluorescent) Isatin_Probe_NH2 This compound-Probe-NH₂ (Fluorescent) Isatin_Probe_NO2->Isatin_Probe_NH2 Reduction NTR Nitroreductase (NTR) + NADH NTR->Isatin_Probe_NH2 GSH_Detection Isatin_Probe_Acrylate This compound-Probe-Acrylate (Weak Fluorescence) Adduct This compound-Probe-GSH Adduct (Strong Fluorescence) Isatin_Probe_Acrylate->Adduct Michael Addition GSH Glutathione (GSH) GSH->Adduct Live_Cell_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Cell Culture (Plate cells on coverslips or imaging dishes) Probe_Prep 2. Probe Preparation (Prepare stock solution in DMSO) Incubation 3. Probe Incubation (Incubate cells with probe solution) Probe_Prep->Incubation Wash 4. Washing (Remove excess probe with buffer) Incubation->Wash Microscopy 5. Fluorescence Microscopy (Image cells using appropriate filters) Wash->Microscopy Analysis 6. Image Analysis (Quantify fluorescence intensity) Microscopy->Analysis

References

Stolle Synthesis of Isatin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the Stolle synthesis for preparing isatin and its derivatives, valuable intermediates in medicinal chemistry and drug development. Detailed experimental protocols for both the traditional two-step method and a one-pot variation are presented, along with a summary of reaction parameters and a visualization of the experimental workflow and reaction mechanism.

Introduction

The Stolle synthesis is a versatile method for the preparation of isatins, which are key structural motifs in a wide range of biologically active compounds. The synthesis proceeds via two main steps: the acylation of a primary or secondary arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, followed by an intramolecular Friedel-Crafts cyclization catalyzed by a Lewis acid to yield the this compound core.[1][2][3][4][5] This methodology is particularly useful for the synthesis of N-substituted isatins.[6]

Data Presentation

The following table summarizes quantitative data for the Stolle synthesis of this compound and its derivatives under various reaction conditions.

Starting AnilineLewis Acid/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilineH-β zeolite1,2-Dichloroethane80679[6][7]
4-MethylanilineH-β zeolite1,2-Dichloroethane80575[7]
4-MethoxyanilineH-β zeolite1,2-Dichloroethane80572[7]
4-ChloroanilineH-β zeolite1,2-Dichloroethane80865[7]
4-BromoanilineH-β zeolite1,2-Dichloroethane80861[7]
4-NitroanilineH-β zeolite1,2-Dichloroethane801048[7]
2-MethylanilineH-β zeolite1,2-Dichloroethane80771[7]
2-MethoxyanilineH-β zeolite1,2-Dichloroethane80768[7]

Experimental Protocols

Protocol 1: Traditional Two-Step Stolle Synthesis

This protocol describes the general procedure for the synthesis of isatins using a two-step process involving the isolation of the chlorooxalylanilide intermediate.

Step 1: Synthesis of Chlorooxalylanilide Intermediate

  • In a fume hood, dissolve the desired aniline (1.0 eq) in an anhydrous inert solvent (e.g., diethyl ether, dichloromethane, or toluene) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude chlorooxalylanilide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Lewis Acid-Catalyzed Cyclization

  • In a fume hood, suspend the crude chlorooxalylanilide intermediate in an anhydrous inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Add the Lewis acid (e.g., AlCl₃, TiCl₄, or BF₃·Et₂O) (1.1-2.0 eq) portion-wise at 0 °C under a nitrogen atmosphere.[1][2][3]

  • After the addition, slowly heat the reaction mixture to the desired temperature (typically between 80-120 °C) and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Acidify the mixture with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired this compound.

Protocol 2: One-Pot Stolle Synthesis using H-β Zeolite

This protocol outlines a more efficient, one-pot synthesis of isatins using a reusable solid acid catalyst.[6][7]

  • To a solution of the aniline (1.0 eq) in 1,2-dichloroethane, add H-β zeolite (10 wt%).

  • Add oxalyl chloride (1.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for the time indicated in the data table.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to recover the H-β zeolite catalyst. The catalyst can be washed, dried, and reused.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Mandatory Visualizations

Stolle_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Workup Aniline Aniline Acylation Acylation (Inert Solvent, 0°C to RT) Aniline->Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Acylation Intermediate Chlorooxalylanilide Intermediate Acylation->Intermediate Cyclization Intramolecular Friedel-Crafts Cyclization Intermediate->Cyclization LewisAcid Lewis Acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) LewisAcid->Cyclization Quenching Quenching (Ice/Water) Cyclization->Quenching Purification Purification (Recrystallization/ Chromatography) Quenching->Purification This compound This compound Product Purification->this compound

Caption: Experimental workflow for the traditional two-step Stolle synthesis of this compound.

Stolle_Mechanism cluster_acylation Acylation cluster_cyclization Intramolecular Friedel-Crafts Cyclization Aniline Aniline Intermediate Chlorooxalylanilide Aniline->Intermediate + Oxalyl Chloride OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate AcyliumIon Acylium Ion Intermediate Intermediate->AcyliumIon + Lewis Acid CyclizedIntermediate Cyclized Intermediate AcyliumIon->CyclizedIntermediate Electrophilic Attack This compound This compound CyclizedIntermediate->this compound Deprotonation

Caption: Reaction mechanism of the Stolle synthesis of this compound.

References

Isatin Schiff Bases as Potent Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Isatin Schiff bases as a promising class of antimicrobial agents. It includes a summary of their activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of their structure and proposed mechanisms of action. This compound (1H-indole-2,3-dione) and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties.[1][2][3] The formation of a Schiff base, an imine or azomethine group (>C=N–), by the condensation of the this compound keto group with a primary amine, often enhances its biological efficacy.[1][3]

Quantitative Antimicrobial Activity

This compound Schiff bases have demonstrated significant inhibitory effects against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial potency is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of representative this compound Schiff base derivatives against selected pathogens, as reported in the literature.

Compound TypeMicroorganismMIC (µg/mL)Reference
This compound Schiff Base DerivativesStaphylococcus aureus3.1 - 50[4][5]
This compound Schiff Base DerivativesEscherichia coli1.6 - 50[4][5]
This compound-derived Schiff base 'q'Vibrio cholerae non-010.3[5]
This compound-derived Schiff base 'q'Enterococcus faecalis1.2[5]
This compound-derived Schiff base 'q'Proteus shigelloides4.9[5]
Semicarbazide derivativeEnterococcus faecalis3.91[6]
This compound Schiff Base DerivativesBacillus subtilis1.8[5]

Table 1: Antibacterial Activity of this compound Schiff Bases

Compound TypeMicroorganismMIC (µg/mL)Reference
This compound-derived Schiff basesMicrosporum audouinii2.4 - 9.7[5]
This compound-derived Schiff basesMicrosporum gypseum1.2 - 9.7[5]
This compound-derived Schiff basesCandida albicans>10 - <79[5]
This compound-derived Schiff basesAspergillus niger>10 - <79[5]

Table 2: Antifungal Activity of this compound Schiff Bases

Experimental Protocols

The following are detailed methodologies for the synthesis of a representative this compound Schiff base and for determining its antimicrobial activity.

Protocol 1: Synthesis of an this compound Schiff Base Derivative

This protocol describes a general method for the synthesis of an this compound Schiff base via condensation with a primary amine.

Materials:

  • This compound (or a substituted this compound derivative)

  • A primary amine (e.g., an aniline derivative, an amino acid, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Reflux apparatus

  • Beakers, flasks, and other standard laboratory glassware

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask, dissolve an equimolar amount of this compound (e.g., 0.005 mol) in absolute ethanol (e.g., 30 mL).[7]

  • To this solution, add an equimolar amount of the desired primary amine (0.005 mol).[7]

  • Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.[7]

  • Fit the flask with a condenser and reflux the mixture for a duration ranging from 30 minutes to several hours, depending on the specific reactants.[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by suction filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, chloroform) to obtain the pure this compound Schiff base.[7]

  • Dry the purified product and characterize it using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.[1][8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the standard broth microdilution method for determining the MIC of a synthesized this compound Schiff base.[4]

Materials:

  • Synthesized this compound Schiff base

  • Bacterial or fungal strains to be tested

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or a plate reader (optional, for quantitative assessment)

  • Positive control (a standard antimicrobial agent, e.g., ciprofloxacin, amoxicillin, fluconazole)

  • Negative control (broth medium with inoculum, without any compound)

  • Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Prepare a stock solution of the this compound Schiff base in a suitable solvent (e.g., DMSO) at a high concentration.

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound Schiff base stock solution with the broth medium to achieve a range of desired concentrations.

  • Add a standardized volume of the microbial inoculum to each well, ensuring the final volume in each well is the same.

  • Include a positive control well containing a known antimicrobial agent and a negative control well with only the inoculum and broth.

  • Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • After incubation, visually inspect the wells for microbial growth (turbidity).

  • The MIC is determined as the lowest concentration of the this compound Schiff base at which there is no visible growth of the microorganism.

Visualizations

General Structure of this compound Schiff Bases

The following diagram illustrates the general chemical structure of an this compound Schiff base, formed from the condensation of this compound with a primary amine.

G cluster_this compound This compound cluster_amine Primary Amine (R-NH2) cluster_schiff_base This compound Schiff Base This compound schiff_base This compound->schiff_base + R-NH₂ - H₂O amine R-NH₂

Caption: General synthesis of an this compound Schiff base.

Experimental Workflow for Antimicrobial Evaluation

This diagram outlines the typical workflow for the synthesis and antimicrobial evaluation of this compound Schiff bases.

G A Synthesis of this compound Schiff Base B Purification and Characterization (e.g., Recrystallization, Spectroscopy) A->B C Antimicrobial Screening (e.g., Agar Diffusion, Broth Dilution) B->C D Determination of MIC C->D E Mechanism of Action Studies (Optional) D->E F Lead Compound Identification D->F

Caption: Workflow for antimicrobial evaluation.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for all this compound Schiff bases is not fully elucidated and may vary between different derivatives and microbial species. However, several potential mechanisms have been proposed. One prominent theory suggests that the azomethine group (C=N) in the Schiff base can form hydrogen bonds with the active sites of cellular enzymes and constituents, thereby interfering with normal cellular processes.[1] Another proposed mechanism involves the inhibition of bacterial cell wall synthesis or cell fusion.[2] The following diagram illustrates this proposed general mechanism.

G cluster_compound This compound Schiff Base cluster_cell Microbial Cell Compound This compound Schiff Base (with Azomethine group) Target Cellular Targets (Enzymes, Cell Wall Components) Compound->Target Binding via Azomethine Group Inhibition Inhibition of Cellular Processes Process Normal Cellular Processes (e.g., Protein Synthesis, Cell Division) Target->Inhibition Interaction leads to Death Cell Death or Growth Inhibition Inhibition->Death

Caption: Proposed mechanism of antimicrobial action.

References

Synthesis of Spirooxindoles from Isatin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This structural motif is a key feature in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anti-cancer, anti-viral, and anti-microbial properties.[1][2][3] Isatin and its derivatives serve as versatile and readily available starting materials for the construction of these complex scaffolds. This document provides detailed application notes and experimental protocols for several key synthetic strategies for the synthesis of spirooxindoles from this compound, focusing on multicomponent reactions, transition metal-catalyzed cyclizations, and organocatalytic asymmetric syntheses.

I. Three-Component Synthesis of Spiro[4H-pyran-3,3'-oxindoles]

Three-component reactions offer an efficient and atom-economical approach to constructing molecular complexity in a single step. The reaction of an this compound derivative, an active methylene compound (e.g., malononitrile), and a 1,3-dicarbonyl compound is a widely employed strategy for the synthesis of spiro[4H-pyran-3,3'-oxindoles]. Various catalysts have been developed to promote this transformation, including Lewis acids and heterogeneous catalysts.[4][5]

A. Lewis Acid Catalyzed Synthesis of Spirooxindole Pyranochromenediones

A notable example is the Lewis acid-catalyzed three-component reaction of this compound, 1,3-cyclohexanedione, and 4-hydroxy-6-methyl-2-pyrone.[4] This method allows for the efficient synthesis of spirooxindole pyranochromenedione derivatives under mild conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product This compound This compound Catalyst Lewis Acid (e.g., SnCl4·5H2O) This compound->Catalyst + Dicarbonyl1 1,3-Dicarbonyl (A) Dicarbonyl1->Catalyst + Dicarbonyl2 1,3-Dicarbonyl (B) Dicarbonyl2->Catalyst + Spirooxindole Spirooxindole Catalyst->Spirooxindole DCE, 80 °C, MW

Caption: Lewis acid-catalyzed three-component synthesis of spirooxindoles.

Table 1: Scope of Lewis Acid-Catalyzed Three-Component Reaction [4][6]

EntryThis compound SubstituentCatalyst (mol%)ConditionsTimeYield (%)
1HSnCl₄·5H₂O (10)60 °C3 days78
2HSnCl₄·5H₂O (10)80 °C, MW80 min80
35-MeSnCl₄·5H₂O (10)80 °C, MW80 min85
45-MeOSnCl₄·5H₂O (10)80 °C, MW80 min82
55-ClSnCl₄·5H₂O (10)80 °C, MW80 min75
65-BrSnCl₄·5H₂O (10)80 °C, MW80 min78
74-BrSnCl₄·5H₂O (10)80 °C, MW80 min65

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Synthesis [4]

  • To a microwave vial, add the substituted this compound (1.0 equiv), 1,3-cyclohexanedione (1.1 equiv), and 4-hydroxy-6-methyl-2-pyrone (1.1 equiv).

  • Add 1,2-dichloroethane (DCE) to achieve a desired concentration (e.g., 0.2 M).

  • Add the Lewis acid catalyst, such as SnCl₄·5H₂O (10 mol%).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C for 80 minutes.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirooxindole.

B. Heterogeneous Catalysis with Nano Ag/Kaolin

The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reusability. Nano Ag/kaolin has been demonstrated as an effective catalyst for the one-pot synthesis of spiro[4H-pyran-3,3'-oxindoles] from this compound derivatives, malononitrile, and cyclic 1,3-diketones.[5]

Workflow Diagram:

G Reactants This compound Derivative Malononitrile Cyclic 1,3-Diketone Catalyst Nano Ag/Kaolin in EtOH Reactants->Catalyst Reaction Reflux Catalyst->Reaction Filtration Catalyst Separation (Filtration) Reaction->Filtration Purification Concentration & Recrystallization Filtration->Purification Product Spirooxindole Product Purification->Product

Caption: Experimental workflow for nano Ag/kaolin catalyzed synthesis.

Table 2: Nano Ag/Kaolin Catalyzed Synthesis of Spiro[4H-pyran-3,3'-oxindoles] [5]

EntryThis compound SubstituentCyclic 1,3-DiketoneTime (h)Yield (%)
1HDimedone2.595
25-BrDimedone392
35-ClDimedone393
45-MeDimedone2.594
5H1,3-Cyclohexanedione3.590
65-Br1,3-Cyclohexanedione488

Experimental Protocol: General Procedure for Nano Ag/Kaolin Catalyzed Synthesis [5]

  • In a round-bottom flask, combine the substituted this compound (1 mmol), cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and nano Ag/kaolin (0.085 g, 7 mol%).

  • Add ethanol (10 mL) to the mixture.

  • Stir the reaction mixture at reflux temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (2:1) as the eluent.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Separate the catalyst by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting solid product by recrystallization from ethanol.

II. Transition Metal-Catalyzed Synthesis of Spirooxindoles

Transition metal catalysis provides a powerful tool for the construction of spirooxindoles, often enabling unique bond formations and high levels of selectivity.[1][3] A variety of transition metals, including manganese, silver, zinc, and gold, have been successfully employed in these transformations.[1]

A. Manganese Ferrite Nanoparticle (MnFe₂O₄ NPs) Catalyzed Synthesis

An environmentally benign method for the synthesis of novel spirooxindoles involves the one-pot condensation of anilinolactone, this compound, and dimedone using manganese ferrite nanoparticles as a magnetically recoverable catalyst in water.[1][7]

Proposed Mechanistic Pathway:

G This compound This compound Activatedthis compound Activated this compound This compound->Activatedthis compound Activation by Lewis Acidic Sites Catalyst MnFe2O4 NPs Catalyst->Activatedthis compound Intermediate1 Intermediate A Activatedthis compound->Intermediate1 + Dimedone (Nucleophilic Addition) Dimedone Dimedone Dimedone->Intermediate1 Intermediate2 Intermediate B Intermediate1->Intermediate2 + Anilinolactone Anilinolactone Anilinolactone Anilinolactone->Intermediate2 Product Spirooxindole Intermediate2->Product Cyclization & Dehydration

Caption: Proposed mechanism for MnFe₂O₄ NP-catalyzed spirooxindole synthesis.

Table 3: MnFe₂O₄ NP-Catalyzed Synthesis of Spirooxindoles [1][7]

EntryThis compound SubstituentAnilinolactone SubstituentTime (h)Yield (%)
1HH595
25-BrH592
35-ClH5.590
45-MeH4.596
5H4-MeO498
6H4-NO₂688

Experimental Protocol: General Procedure for MnFe₂O₄ NP-Catalyzed Synthesis [1]

  • To a mixture of this compound (1 mmol), anilinolactone (1 mmol), and dimedone (1 mmol) in water (5 mL), add MnFe₂O₄ nanoparticles (5 mol%).

  • Stir the resulting suspension at 90 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture using an external magnet.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure spirooxindole.

III. Organocatalytic Asymmetric Synthesis of Spirooxindoles

The development of catalytic asymmetric methods for the synthesis of chiral spirooxindoles is of significant importance due to the stereospecific bioactivity of many of these compounds.[2] Organocatalysis has emerged as a powerful strategy for achieving high enantioselectivity in these transformations.

A. Michael-Aldol Cyclization for Spirocyclohexaneoxindoles

Optically active spirocyclohexaneoxindoles can be synthesized through a domino Michael-Aldol reaction between this compound-derived alkenes and pentane-1,5-dial, catalyzed by a diphenylprolinol silyl ether.[8]

Logical Relationship Diagram:

G cluster_reactants Starting Materials Isatin_Alkene This compound Derived Alkene Michael_Addition Michael Addition Isatin_Alkene->Michael_Addition Dialdehyde Pentane-1,5-dial Dialdehyde->Michael_Addition Catalyst Diphenylprolinol Silyl Ether Catalyst->Michael_Addition Aldol_Cyclization Aldol Cyclization Michael_Addition->Aldol_Cyclization Product Enantiopure Spirocyclohexaneoxindole Aldol_Cyclization->Product

Caption: Organocatalytic domino Michael-Aldol reaction sequence.

Table 4: Enantioselective Synthesis of Spirocyclohexaneoxindoles [8]

EntryThis compound Alkene Substituent (R¹)This compound N-Substituent (R²)Yield (%)dree (%)
1CO₂EtBoc855:199
2CO₂MeBoc824:198
3CONEt₂Boc786:197
4CO₂EtAc805:199
5CO₂EtBn754:196

Experimental Protocol: General Procedure for Asymmetric Michael-Aldol Cyclization [8]

  • To a solution of the this compound-derived alkene (0.1 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at room temperature, add the diphenylprolinol silyl ether catalyst (20 mol%).

  • Stir the mixture for 10 minutes.

  • Add pentane-1,5-dial (0.2 mmol).

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with a suitable solvent system (e.g., petroleum ether/ethyl acetate) to isolate the spirocyclohexaneoxindole product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

The synthesis of spirooxindoles from this compound is a rich and continually evolving field of research. The methodologies presented herein, including multicomponent reactions, transition metal-catalyzed transformations, and organocatalytic asymmetric syntheses, represent robust and versatile strategies for accessing a diverse range of spirooxindole scaffolds. These protocols provide a foundation for researchers in academic and industrial settings to explore the synthesis of novel spirooxindole derivatives for applications in drug discovery and materials science. Further investigations into new catalytic systems and reaction pathways will undoubtedly continue to expand the synthetic toolbox for constructing these valuable heterocyclic compounds.

References

Isatin: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-CHEM-2025-01

Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.

Introduction: Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] Its unique structural features, particularly the reactive C3-carbonyl group, allow for diverse chemical transformations, making it a cornerstone in the construction of complex molecular architectures with significant biological activities.[3][4] this compound-derived compounds have demonstrated a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities, with several derivatives entering preclinical and clinical trials.[1][5][6][7] This application note provides detailed protocols for the synthesis of various heterocyclic systems from this compound, quantitative data for key reactions, and visualizations of relevant synthetic workflows and biological signaling pathways.

Key Synthetic Applications of this compound

This compound is a valuable building block for a variety of synthetic strategies, including:

  • Multicomponent Reactions (MCRs): Offering an efficient and atom-economical approach to complex molecules, this compound-based MCRs are widely used for the synthesis of spirooxindoles and other polycyclic systems.[4][8][9][10]

  • Pfitzinger Reaction: A classical method for the synthesis of quinoline-4-carboxylic acids, which are important pharmacophores.[11]

  • Synthesis of Triazoles: this compound can be readily functionalized to incorporate triazole moieties, leading to hybrid molecules with enhanced biological activities.[12][13][14]

  • Formation of Thiosemicarbazones: The reaction of this compound with thiosemicarbazides yields this compound-thiosemicarbazone derivatives, a class of compounds known for their potent anticancer properties.[13][15][16]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of Substituted Isatins

The Sandmeyer synthesis is a classical and reliable method for the preparation of this compound and its substituted derivatives from anilines.[17][18][19] The process involves two main steps: the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[19][20]

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

  • In a suitable round-bottom flask, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate in water.[21]

  • Add a solution of the substituted aniline (1 equivalent) in dilute hydrochloric acid.[21]

  • Add a solution of hydroxylamine hydrochloride (3 equivalents) in water to the reaction mixture.[17]

  • Heat the mixture to approximately 90-100°C for 1-2 hours.[17][21]

  • Cool the reaction mixture, and collect the precipitated isonitrosoacetanilide by filtration. Wash with cold water and air-dry.[21]

Step 2: Cyclization to Substituted this compound

  • Carefully add the dry isonitrosoacetanilide intermediate in portions to pre-warmed concentrated sulfuric acid (to ~50-60°C) with efficient stirring, maintaining the temperature between 60-70°C.[20][21]

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the cyclization.[20]

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.[20]

  • Collect the precipitated this compound derivative by filtration, wash thoroughly with cold water to remove acid, and dry.[20]

  • The crude product can be purified by recrystallization or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with acid.[20][21]

Quantitative Data for Sandmeyer Synthesis of this compound Derivatives

Aniline DerivativeReaction Conditions (Step 2)Yield (%)Reference
3-BromoanilineConc. H₂SO₄, 60-65°C, 20 min, then 80°CHigh[21]
AnilineConc. H₂SO₄, 60-70°C, then 80°C for 10 min~70-80%[20]
4-BromoanilineConc. H₂SO₄, heatNot specified[17]

Diagram of Sandmeyer this compound Synthesis Workflow

G cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, HCl, Na₂SO₄ Aniline->Reagents1 Heating1 Heat (90-100°C) Reagents1->Heating1 Intermediate Isonitrosoacetanilide (precipitate) Heating1->Intermediate H2SO4 Conc. H₂SO₄ (60-80°C) Intermediate->H2SO4 Heating2 Pour on Ice H2SO4->Heating2 This compound Substituted this compound (precipitate) Heating2->this compound Purification Purification This compound->Purification Final_Product Pure Substituted This compound Purification->Final_Product

Caption: Workflow for the Sandmeyer synthesis of substituted isatins.

Protocol 2: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

The Pfitzinger reaction is a robust method for synthesizing quinoline-4-carboxylic acids by reacting this compound with a carbonyl compound containing an α-methylene group in the presence of a base.[11]

  • Prepare a solution of potassium hydroxide (e.g., 0.02 mol) in a mixture of water (1 mL) and absolute ethanol (40 mL) in a round-bottom flask.[2]

  • Add this compound (e.g., 0.0075 mol) to the basic solution and stir at room temperature for 1 hour. The color of the solution will typically change from orange/purple to brown as the this compound ring opens to form the potassium salt of isatinic acid.[2][22]

  • Slowly add the ketone (e.g., 0.015 mol) to the reaction mixture.[2]

  • Heat the mixture to reflux (approximately 79°C for ethanol) with continuous stirring for 12-24 hours.[2][22] Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and distill off the solvent.

  • Dissolve the residue in water and extract with an organic solvent (e.g., ether) to remove any unreacted ketone.

  • Acidify the aqueous layer with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the quinoline-4-carboxylic acid.[2]

  • Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Pfitzinger Reaction

This compound DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
This compoundAcetoneKOHEthanol/Water, Reflux, 24h~30%[2]
This compound4-MethylacetophenoneKOHEthanol/Water, Reflux, 24h~40%[2]
This compound1-(4-cyclohexylphenyl)ethan-1-oneKOHEtOH/H₂O, Reflux, 12-48h10-41%[23]
This compoundVarious KetonesKOHEthanol, Reflux, 24hModerate to Good

Diagram of Pfitzinger Reaction Workflow

G This compound This compound Base KOH in Ethanol/Water This compound->Base Ketone α-Methylene Ketone Base->Ketone Reflux Reflux (12-24h) Ketone->Reflux Workup Work-up (Solvent removal, Extraction) Reflux->Workup Acidification Acidification Workup->Acidification Product Quinoline-4-carboxylic Acid (precipitate) Acidification->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product G This compound This compound Solvent Acetic Acid (Room Temp) This compound->Solvent Amine Arylamine Amine->Solvent Diketone Cyclopentane-1,3-dione Diketone->Solvent Reaction Stir (8-10h) Solvent->Reaction Filtration Filtration Reaction->Filtration Product Spiro[dihydropyridine- oxindole] Filtration->Product G cluster_pathways Cancer Cell Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis EGFR EGFR EGFR->PI3K Proliferation Cell Proliferation EGFR->Proliferation CDK2 CDK2 CellCycle Cell Cycle Progression CDK2->CellCycle AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 prevents inhibition Apoptosis Apoptosis Bcl2->Apoptosis inhibits This compound This compound Derivatives This compound->VEGFR2 inhibit This compound->EGFR inhibit This compound->CDK2 inhibit This compound->PI3K inhibit This compound->Apoptosis induce

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Sandmeyer Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of the Sandmeyer isatin synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Sandmeyer this compound synthesis in a question-and-answer format, offering targeted solutions to enhance reaction outcomes.

Question: My Sandmeyer this compound synthesis is resulting in a low yield. What are the common causes and how can I address them?

Answer:

Low yields in the Sandmeyer synthesis can stem from several factors throughout the two-step process. Here's a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The cyclization of the isonitrosoacetanilide intermediate is a critical step. Ensure this is complete by maintaining the recommended temperature, typically around 80°C, for a sufficient duration.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

  • Sulfonation: A frequent side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes the starting material and complicates purification.[1] To minimize this, use the minimum effective concentration of sulfuric acid and maintain careful temperature control.[1]

  • Poor Solubility: Oximinoacetanilide intermediates with high lipophilicity may have poor solubility in sulfuric acid, leading to incomplete cyclization.[2] In such cases, consider using alternative cyclization media like methanesulfonic acid or polyphosphoric acid (PPA), which can improve solubility and yields.[2]

  • "Tar" Formation: The appearance of a dark, viscous "tar" indicates the decomposition of starting materials or intermediates, often due to the strongly acidic and high-temperature conditions.[1] Ensure the aniline starting material is fully dissolved before proceeding to minimize tar formation.[1]

  • Exothermic Reaction During Cyclization: The addition of the isonitrosoacetanilide to sulfuric acid can be highly exothermic. Add the intermediate in small portions with efficient stirring and external cooling to maintain the desired temperature range and prevent degradation.[1]

Question: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

Answer:

The most common byproduct in the Sandmeyer synthesis is the corresponding this compound oxime, which forms during the acid-catalyzed cyclization.[1][3] Other impurities can arise from side reactions like sulfonation or from unreacted starting materials.[1]

  • Minimizing this compound Oxime: To reduce the formation of this compound oxime, a "decoy agent" can be introduced during the reaction quench or extraction phase.[1] Carbonyl compounds such as acetone or glyoxal act as decoy agents by reacting with and removing the oxime precursor.[1]

  • Purification Strategies:

    • Recrystallization: Crude this compound can often be purified by recrystallization from a suitable solvent, such as glacial acetic acid.[1][4]

    • Sodium Bisulfite Adduct Formation: Forming a sodium bisulfite addition product can be an effective method for purifying the crude product.[1]

Question: How can I control the regioselectivity of the reaction when using substituted anilines?

Answer:

Achieving high regioselectivity, particularly with meta-substituted anilines, can be challenging in the classical Sandmeyer synthesis, often leading to a mixture of 4- and 6-substituted isatins.[1] For more predictable regiochemical control, alternative methods like a directed ortho-metalation (DoM) approach have proven effective for the synthesis of 4-substituted isatins from meta-substituted anilines.[1]

Frequently Asked Questions (FAQs)

What is the Sandmeyer this compound synthesis?

The Sandmeyer this compound synthesis is a two-step method for producing isatins from anilines.[5][6] The first step involves the formation of an isonitrosoacetanilide intermediate by reacting an aniline with chloral hydrate and hydroxylamine hydrochloride.[7][8] The second step is the acid-catalyzed cyclization of this intermediate, typically using concentrated sulfuric acid, to yield the this compound.[7][8]

What are the main limitations of the Sandmeyer this compound synthesis?

Despite its utility, the Sandmeyer method has some limitations, including:

  • The use of harsh reaction conditions (strong acid, high temperature).[8]

  • Moderate yields are common.[8][9]

  • The reaction may fail with anilines containing electron-donating groups.[8]

  • Formation of regioisomeric mixtures with certain substituted anilines.[8]

Are there alternative methods to the Sandmeyer synthesis for preparing isatins?

Yes, several other methods exist, each with its own advantages. The Stolle synthesis, for example, involves the reaction of an N-substituted aniline with oxalyl chloride followed by cyclization in the presence of a Lewis acid.[7][8] The Gassman and Martinet syntheses are other notable alternatives.[10]

Data Presentation

The following tables summarize reaction conditions and yields for the Sandmeyer this compound synthesis with various substituted anilines, providing a comparative overview.

Table 1: Cyclization of Isonitrosoacetanilides in Different Acids

Starting IsonitrosoacetanilideCyclization AcidTemperature (°C)Yield (%)
2-(Hydroxyimino)-N-(p-tolyl)acetamideSulfuric Acid8075-77
N-(4-Bromophenyl)-2-(hydroxyimino)acetamideSulfuric Acid80Not specified
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamideSulfuric Acid80Not specified
Lipophilic oximinoacetanilidesMethanesulfonic Acid80Improved vs. H₂SO₄
4-Tritylaniline derivativePolyphosphoric AcidNot specified67

Data compiled from multiple literature sources.[2][3][5]

Table 2: Reported Yields for Specific this compound Derivatives via Sandmeyer Synthesis

This compound DerivativeStarting AnilineOverall Yield (%)Notes
5,6-Difluorothis compound3,4-Difluoroaniline39.8Two-step total yield
7-Fluorothis compound3-Fluoroaniline47.4Cyclization step yield

Data from patent literature.[9]

Experimental Protocols

General Procedure for the Sandmeyer this compound Synthesis

Part A: Synthesis of Isonitrosoacetanilide [1]

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the desired aniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for the specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the precipitate with water and dry thoroughly.

Part B: Acid-Catalyzed Cyclization to this compound [3]

  • In a round-bottomed flask equipped with a mechanical stirrer, warm concentrated sulfuric acid to 50°C.

  • Slowly add the dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exothermic reaction.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for approximately 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of crushed ice.

  • Allow the mixture to stand for about 30 minutes, then filter the precipitated this compound with suction.

  • Wash the crude this compound several times with cold water to remove residual sulfuric acid and then dry.

  • Purify the crude product by recrystallization from glacial acetic acid or by forming the sodium bisulfite adduct.[1][4]

Visualizations

Sandmeyer_Isatin_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization to this compound Aniline Aniline Reaction1 Reflux Aniline->Reaction1 Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl Reagents1->Reaction1 Intermediate Isonitrosoacetanilide Reaction1->Intermediate Reaction2 Heat (60-80°C) Intermediate->Reaction2 Acid Conc. H2SO4 Acid->Reaction2 Quench Pour onto Ice Reaction2->Quench Purification Filtration & Purification Quench->Purification This compound This compound Purification->this compound

Caption: Workflow for the two-step Sandmeyer this compound synthesis.

Troubleshooting_Workflow Start Low Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes Sulfonation Sulfonation Side Reaction? IncompleteReaction->Sulfonation No Sol_Incomplete Optimize Temperature & Reaction Time (Monitor by TLC) IncompleteReaction->Sol_Incomplete Yes Solubility Poor Solubility of Intermediate? Sulfonation->Solubility No Sol_Sulfonation Use Minimum Effective Acid Concentration Sulfonation->Sol_Sulfonation Yes Tar Tar Formation? Solubility->Tar No Sol_Solubility Use Alternative Acid: Methanesulfonic Acid or PPA Solubility->Sol_Solubility Yes Sol_Tar Ensure Complete Dissolution of Aniline Starting Material Tar->Sol_Tar Yes

Caption: Troubleshooting decision tree for low yield in Sandmeyer synthesis.

References

Technical Support Center: Purification of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of isatin derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound derivatives in a question-and-answer format.

Q1: My crude this compound derivative is a dark, tarry substance. How can I purify it?

A1: "Tar" formation can occur due to the decomposition of starting materials or intermediates, especially under strong acidic and high-temperature conditions used in some synthetic methods like the Sandmeyer synthesis.[1]

  • Initial Steps:

    • Ensure complete dissolution of the aniline starting material during synthesis to minimize tar formation from the outset.[1]

    • For purification, attempt to dissolve the crude product in a suitable solvent and filter off any insoluble material.

  • Purification Strategies:

    • Recrystallization: This is a primary method for purifying this compound derivatives.[1][2] Glacial acetic acid is a commonly used solvent for the recrystallization of crude this compound.[1] For derivatives, a trial-and-error approach with different solvents may be necessary.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful tool for separating the desired product from colored impurities and byproducts.[1]

    • Sodium Bisulfite Adduct Formation: A classic method for purifying this compound itself involves forming the sodium bisulfite addition product.[1][3] The adduct can be crystallized and then decomposed with acid to regenerate the purified this compound.[3] This method may also be applicable to some derivatives.

Q2: I am having trouble removing unreacted starting materials from my product.

A2: The presence of unreacted starting materials is a common issue. The choice of purification method will depend on the properties of the starting materials and the desired this compound derivative.

  • Extraction: A liquid-liquid extraction can be effective if there is a significant difference in the solubility or acid-base properties of the product and starting materials. For example, after a reaction, diluting the mixture with an organic solvent like CH₂Cl₂ and washing with aqueous solutions (e.g., 2N NH₄Cl, water, brine) can help remove water-soluble starting materials and reagents.[4]

  • Column Chromatography: This is often the most effective method for separating compounds with similar polarities.[4] Careful selection of the solvent system is crucial for achieving good separation.

  • Recrystallization: If the starting material has significantly different solubility in a particular solvent compared to the product, recrystallization can be an effective purification method.[2]

Q3: My purified this compound derivative appears as an oil and will not solidify. What can I do?

A3: Some N-alkylated this compound derivatives, particularly those with "greasy" alkyl groups, may exist as oils at room temperature.[5] Impurities can also prevent solidification.[5]

  • Confirm Purity: First, ensure the product is pure by techniques like TLC or crude NMR.[5] Residual solvent, such as DMF, can cause the product to remain oily and should be removed under high vacuum.[5]

  • Trituration: Try scraping the oil with a non-solvent (a solvent in which the product is insoluble) and a glass stir rod.[5] Hexane is often a good choice for this.[5] This process, known as trituration, can sometimes induce crystallization.

  • Recrystallization Attempts: Attempt recrystallization from various solvent systems. A mixture of a solvent in which the compound is soluble and a non-solvent can be effective.

  • Column Chromatography: If impurities are suspected, re-purifying the oil by column chromatography may be necessary.[5]

Q4: I am observing an unexpected byproduct in my reaction. How can I identify and minimize it?

A4: The nature of byproducts depends heavily on the synthetic route.

  • This compound Oxime in Sandmeyer Synthesis: A common impurity in the Sandmeyer synthesis is the corresponding this compound oxime.[1] This forms from the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To minimize its formation, a "decoy agent" like an aldehyde or ketone can be added during the quenching or extraction phase.[1]

  • Sulfonated Byproducts: In syntheses using strong sulfuric acid, sulfonation of the aromatic ring can occur.[1] Using the minimum effective concentration and temperature of sulfuric acid during cyclization can help reduce this side reaction.[1]

  • Regioisomers: Syntheses using substituted anilines can lead to mixtures of regioisomers (e.g., 4- and 6-substituted isatins).[1] High-speed counter-current chromatography (HSCCC) has been shown to be an efficient method for separating these isomers.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The most frequently employed purification techniques are:

  • Recrystallization: This is a widely used method for obtaining crystalline, pure this compound derivatives.[2][7] Common solvents include ethanol, ethanol/water mixtures, and glacial acetic acid.[1][7][8]

  • Column Chromatography: Silica gel column chromatography is a very effective method for separating complex mixtures and purifying non-crystalline products.[2][4]

  • Flash Column Chromatography: A faster version of column chromatography, often used for routine purification.[2]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating isomers of this compound derivatives.[6]

Q2: How do I choose a suitable solvent for recrystallizing my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • General Solvents: Ethanol is a commonly used and effective solvent for recrystallizing many this compound derivatives, including Schiff bases.[2][7] Mixtures like ethanol/water can also be effective.[8]

  • Solubility Data: The solubility of this compound itself has been studied in various organic solvents, which can provide a starting point for selecting solvents for its derivatives.[9][10][11][12] this compound is generally more soluble in organic solvents like ethanol, methanol, and DMSO, and has low solubility in water.[11]

  • Solvent Mixtures: Common solvent systems for recrystallization include n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[13]

Q3: What solvent systems are typically used for column chromatography of this compound derivatives?

A3: The choice of solvent system depends on the polarity of the specific this compound derivative. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).[2][4]

  • Non-polar to Moderately Polar Compounds: A common and effective solvent system is a mixture of hexane and ethyl acetate.[4] The ratio is adjusted based on the polarity of the compound, as determined by TLC.

  • Polar Compounds: For more polar derivatives, a system like methanol/dichloromethane may be more suitable.[14]

  • Amines: If the this compound derivative is basic (e.g., contains an amine group) and shows tailing on the silica gel column, adding a small amount of triethylamine (1-3%) to the solvent system can help.[14]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is the primary method for monitoring the progress of a reaction and the effectiveness of purification.[2][4][15] By spotting the crude mixture and the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of your desired product from impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 298.15 K

SolventMole Fraction Solubility (x 10⁻³)Mass Fraction Solubility (kg·kg⁻¹)
Water0.0051380.000420
Ethanol4.0000.0131
Ethyl Acetate5.6540.00954
PEG-400-0.0402
Propylene Glycol (PG)-0.0132
Isopropanol (IPA)-0.0104

Data compiled from multiple sources.[9][10]

Table 2: Common Solvent Systems for Column Chromatography

Polarity of CompoundTypical Solvent SystemNotes
Non-polarHexane/Ethyl Acetate (low % of EtOAc)A standard and versatile system.[14]
Moderately PolarHexane/Ethyl Acetate (higher % of EtOAc)Good for a wide range of this compound derivatives.[4]
PolarMethanol/DichloromethaneSuitable for highly functionalized or polar derivatives.[14]
Basic (Amines)Add 1-3% Triethylamine to the eluentPrevents tailing on the silica gel column.[14]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the minimum amount of a suitable hot solvent to the crude this compound derivative to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: General Column Chromatography Procedure

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane) and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles or cracks in the stationary phase.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, starting with a lower polarity (e.g., a low percentage of ethyl acetate in hexane). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Derivative Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method TLC_Analysis TLC Analysis for Purity Recrystallization->TLC_Analysis Column_Chromatography Column Chromatography Column_Chromatography->TLC_Analysis TLC_Analysis->Column_Chromatography Impure Pure_Product Pure this compound Derivative TLC_Analysis->Pure_Product Pure

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Guide cluster_problem Problem Identification cluster_solutions Troubleshooting Steps Start Crude Product Issue Is_Tarry Is it a tar? Start->Is_Tarry Is_Oily Is it an oil? Start->Is_Oily Recrystallize Attempt Recrystallization Is_Tarry->Recrystallize Yes Check_Purity Check Purity (TLC/NMR) Is_Oily->Check_Purity Yes Column_Chromatography Run Column Chromatography Recrystallize->Column_Chromatography Fails Triturate Triturate with Non-Solvent Check_Purity->Column_Chromatography Impure Check_Purity->Triturate Pure

References

troubleshooting common side reactions in isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely used methods for this compound synthesis are the Sandmeyer, Stolle, and Gassman syntheses.[1] Each method possesses distinct advantages and is suitable for different starting materials and desired substitution patterns on the this compound core.[1][2][3][4][5]

Q2: I am experiencing a low yield in my Sandmeyer this compound synthesis. What are the potential causes?

A2: Low yields in the Sandmeyer synthesis can arise from several factors:

  • Incomplete Reaction: Ensure the cyclization of the isonitrosoacetanilide intermediate is complete by maintaining the recommended temperature (typically 60-80°C) for a sufficient duration.[6]

  • Sulfonation: A prevalent side reaction during the sulfuric acid-catalyzed cyclization is the sulfonation of the aromatic ring, which consumes the starting material and reduces the yield of the desired this compound.[1][6] Using the minimum effective concentration and temperature of sulfuric acid can help mitigate this.[1]

  • Poor Solubility of Substituted Anilines: Anilines with lipophilic substituents may exhibit poor solubility in the aqueous reaction medium, leading to incomplete formation of the isonitrosoacetanilide intermediate.[1][7] The use of methanesulfonic acid as a solvent can sometimes circumvent this issue.[7]

  • Purification Losses: Significant product loss can occur during workup and purification steps.[1]

Q3: My this compound product is contaminated with a significant impurity. How can I identify and minimize it?

A3: A common impurity in the Sandmeyer synthesis is the corresponding this compound oxime.[1][6] This byproduct forms from the hydrolysis of unreacted isonitrosoacetanilide, which generates hydroxylamine that then reacts with the this compound product.[6][8] To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction to scavenge the hydroxylamine.[1][8] Other impurities may include sulfonated byproducts or unreacted starting materials.[1]

Q4: How can I control the regioselectivity when using substituted anilines?

A4: Achieving high regioselectivity, particularly with meta-substituted anilines, can be challenging in classical this compound syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[1] For more predictable regiochemical control, alternative methods such as the Gassman synthesis or directed ortho-metalation (DoM) approaches may be more effective.[1][3]

Q5: What is "tar" formation and how can I prevent it?

A5: "Tar" refers to the formation of dark, viscous, and often intractable polymeric byproducts. In this compound synthesis, this can be caused by the decomposition of starting materials or intermediates under the highly acidic and high-temperature reaction conditions.[1] Ensuring that the aniline starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.[1] Maintaining the reaction temperature as low as possible while ensuring a reasonable reaction rate is also crucial.[1]

Troubleshooting Guides

Sandmeyer this compound Synthesis
Problem Potential Cause Suggested Solution
Low Yield Incomplete formation of isonitrosoacetanilide.Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[1]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1][6]
Poor solubility of substituted anilines.For lipophilic anilines, consider using methanesulfonic acid as the cyclization solvent.[7]
Product Contamination Presence of this compound oxime.Add a "decoy agent" (e.g., a simple aldehyde or ketone) during the reaction quench or extraction to scavenge hydroxylamine.[1][8]
Unreacted starting materials or other byproducts.Purify the crude product via recrystallization from glacial acetic acid or by dissolving in aqueous sodium hydroxide, filtering, and re-precipitating with acid.[6][9] Column chromatography can also be employed.[10]
"Tar" Formation Decomposition of starting materials or intermediates.Ensure the aniline is fully dissolved before proceeding. Maintain the lowest effective reaction temperature.[1]
Stolle this compound Synthesis
Problem Potential Cause Suggested Solution
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under anhydrous conditions.[1]
Incomplete cyclization.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before cyclization.[1][4]
Side Reactions Decomposition of starting material or intermediate.Maintain the reaction temperature as low as possible to achieve a reasonable reaction rate.[1]

Experimental Protocols

Key Experiment: Sandmeyer this compound Synthesis

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Part A: Synthesis of Isonitrosoacetanilide [6]

  • In a suitable flask, dissolve chloral hydrate (0.54 mole) and crystallized sodium sulfate (1300 g) in water (1200 cc).

  • Add a solution of the desired aniline (0.5 mole) in water (300 cc) containing concentrated hydrochloric acid (0.52 mole).

  • Add a solution of hydroxylamine hydrochloride (1.58 moles) in water (500 cc).

  • Heat the mixture to a vigorous boil for approximately one to two minutes. The reaction is typically complete at this point, indicated by the precipitation of the product.

  • Cool the reaction mixture in running water to complete the crystallization of isonitrosoacetanilide.

  • Filter the precipitate with suction, wash with water, and air-dry.

Part B: Cyclization to this compound [6]

  • In a flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 cc) to 50°C.

  • Gradually add the dry isonitrosoacetanilide (0.46 mole) at a rate that maintains the temperature between 60°C and 70°C. Use external cooling to control the temperature.

  • After the addition is complete, heat the solution to 80°C and maintain this temperature for about ten minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and pour it onto ten to twelve times its volume of cracked ice.

  • Allow the mixture to stand for approximately thirty minutes, then filter the precipitated this compound with suction.

  • Wash the this compound cake several times with cold water to remove residual sulfuric acid and then dry in the air.

Key Experiment: Stolle this compound Synthesis

This synthesis involves the reaction of an aniline with oxalyl chloride followed by a Lewis acid-catalyzed cyclization.[1][4][11][12]

  • Dissolve the primary or secondary arylamine in an appropriate anhydrous solvent (e.g., diethyl ether, dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath and add oxalyl chloride dropwise.

  • Allow the reaction to stir at room temperature until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • In a separate flask under an inert atmosphere, add a Lewis acid (e.g., aluminum trichloride) to an anhydrous solvent (e.g., carbon disulfide, dichloromethane).

  • Add the dry chlorooxalylanilide intermediate to the Lewis acid suspension.

  • Heat the reaction mixture to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction and carefully quench by pouring it onto ice and water.

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Sandmeyer_Troubleshooting Troubleshooting Sandmeyer this compound Synthesis Start Start Sandmeyer Synthesis LowYield Low Yield Observed? Start->LowYield IncompleteReaction Check Reaction Completion (TLC, Time, Temp) LowYield->IncompleteReaction Yes Impurity Impurity Detected? LowYield->Impurity No Sulfonation Sulfonation Side Reaction? IncompleteReaction->Sulfonation MinimizeAcid Use Min. Effective H2SO4 Concentration & Temp Sulfonation->MinimizeAcid Yes PoorSolubility Poor Aniline Solubility? Sulfonation->PoorSolubility No MinimizeAcid->PoorSolubility ChangeSolvent Consider Methanesulfonic Acid PoorSolubility->ChangeSolvent Yes PurificationLoss Optimize Workup & Purification PoorSolubility->PurificationLoss No ChangeSolvent->PurificationLoss PurificationLoss->Impurity IsatinOxime This compound Oxime Formation? Impurity->IsatinOxime Yes DecoyAgent Add Decoy Agent (Aldehyde/Ketone) IsatinOxime->DecoyAgent Yes OtherImpurity Other Impurities? IsatinOxime->OtherImpurity No DecoyAgent->OtherImpurity Purify Recrystallize or use Column Chromatography OtherImpurity->Purify Yes Success Successful Synthesis OtherImpurity->Success No Purify->Success Stolle_Pathway Stolle this compound Synthesis Pathway and Side Reactions cluster_main Main Reaction Pathway cluster_side Common Issues & Side Reactions Aniline Aniline Intermediate Chlorooxalylanilide Intermediate Aniline->Intermediate IncompleteAcylation Incomplete Acylation Aniline->IncompleteAcylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate This compound This compound Intermediate->this compound Cyclization IncompleteCyclization Incomplete Cyclization Intermediate->IncompleteCyclization Decomposition Decomposition Intermediate->Decomposition LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->this compound Purification_Logic This compound Purification Decision Tree Crudethis compound Crude this compound Product ImpurityType Nature of Impurity? Crudethis compound->ImpurityType AcidicImpurity Acidic Impurities (e.g., Sulfonated byproduct) ImpurityType->AcidicImpurity Mainly Acidic NeutralImpurity Neutral/Slightly Acidic (e.g., this compound Oxime) ImpurityType->NeutralImpurity Mainly Neutral BaseWash Dissolve in aq. NaOH, filter, re-precipitate with acid AcidicImpurity->BaseWash Recrystallization Recrystallization (e.g., Glacial Acetic Acid) NeutralImpurity->Recrystallization Purethis compound Pure this compound BaseWash->Purethis compound ColumnChromatography Column Chromatography Recrystallization->ColumnChromatography If still impure Recrystallization->Purethis compound If pure ColumnChromatography->Purethis compound

References

Technical Support Center: Optimization of Isatin Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing isatin condensation reactions. The information is presented in a question-and-answer format to directly address specific experimental challenges.

General Troubleshooting and FAQs

This section covers common issues applicable to various types of this compound condensation reactions.

Frequently Asked Questions (General)

Q1: My reaction is resulting in a low yield. What are the first steps I should take to troubleshoot this?

A1: Low yields in this compound condensations can stem from several factors. A systematic approach is crucial. Start by verifying the purity of your starting materials, as impurities can inhibit the reaction or lead to side products.[1] Ensure all reagents are dry, especially in moisture-sensitive reactions like the Stolle synthesis which uses a Lewis acid catalyst.[1] Next, re-evaluate the reaction time and temperature; these parameters often need to be optimized for specific substrates.[1] Finally, consider the possibility of incomplete cyclization or side reactions, which may require adjusting the catalyst or acid/base concentration.

Q2: I am observing significant "tar" formation in my reaction mixture. How can I prevent this?

A2: "Tar" refers to dark, viscous, and often intractable byproducts that can complicate product isolation and reduce yield.[1] This is frequently caused by the decomposition of starting materials or intermediates, especially under harsh conditions like strong acids and high temperatures.[1] To minimize tar formation, ensure that the aniline starting material (in syntheses like the Sandmeyer method) is fully dissolved before proceeding.[1] It is also advisable to maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1]

Q3: How can I effectively purify the crude product from my this compound condensation?

A3: Purification methods depend on the specific product and impurities. Recrystallization is a common and effective technique for purifying solid this compound derivatives; glacial acetic acid is often a suitable solvent.[1] For more complex mixtures or to remove stubborn impurities like sulfur-containing byproducts, column chromatography is recommended.[1] In some cases, forming a sodium bisulfite adduct can be used to isolate and purify the this compound product.[1]

General Troubleshooting Workflow

The following workflow provides a logical sequence for diagnosing and resolving common issues in this compound condensation reactions.

G start Problem Observed (e.g., Low Yield, Side Products) check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup 3. Analyze Workup & Purification workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes action_reagents Action: - Use high-purity reagents - Check stoichiometry - Ensure anhydrous conditions if needed reagents_ok->action_reagents No conditions_ok->check_workup Yes action_conditions Action: - Optimize Temperature & Time - Screen Catalysts/Solvents - Adjust pH / Base / Acid conditions_ok->action_conditions No action_workup Action: - Modify extraction/quench - Optimize recrystallization solvent - Use column chromatography workup_ok->action_workup No end_node Problem Resolved workup_ok->end_node Yes action_reagents->check_reagents action_conditions->check_conditions action_workup->check_workup

A logical workflow for troubleshooting common issues.

Knoevenagel Condensation

This reaction involves the condensation of isatins with active methylene compounds.

Frequently Asked Questions (Knoevenagel)

Q1: What catalysts are effective for the Knoevenagel condensation of isatins?

A1: A variety of catalysts can be employed. For Z-selective condensation with nitroacetates, a combination of TiCl₄ and a base like DMAP or Et₃N has been shown to be effective.[2] For reactions with compounds like malononitrile and ethyl cyanoacetate, sulfonic acid functionalized silica (SBA-Pr-SO₃H) in an aqueous medium can provide excellent yields in short reaction times.[3] Neutral alumina has also been used as a medium and catalyst for these types of reactions.[3]

Q2: My Knoevenagel condensation is not proceeding. What could be the issue?

A2: If the reaction fails, the issue could be with the activation of the this compound or the active methylene compound. The Lewis acidity of the catalyst plays a crucial role in activating the this compound towards nucleophilic attack.[3] Ensure your catalyst is active and used in the correct proportion. In some cases, protecting the nitrogen on the this compound ring (e.g., as N-benzyl-isatin) may be necessary to prevent unwanted side reactions that inhibit the formation of the desired product.[2]

Data Presentation: Optimization of Knoevenagel Reaction Conditions

The following table summarizes the optimization of conditions for the condensation of this compound (1a) and ethyl nitroacetate (2a).

EntryCatalyst (equiv.)Base (equiv.)SolventTemperature (°C)Yield (%)Z/E Ratio
1TiCl₄ (1.5)Et₃N (3.0)CH₂Cl₂Room Temp652:1
2TiCl₄ (1.5)DMAP (3.0)CH₂Cl₂Room Temp8510:1
3TiCl₄ (1.5)DBU (3.0)CH₂Cl₂Room Temp724:1
4TiCl₄ (1.0)DMAP (3.0)CH₂Cl₂Room Temp758:1
5TiCl₄ (2.0)DMAP (3.0)CH₂Cl₂Room Temp8210:1
6TiCl₄ (1.5)DMAP (3.0)THFRoom Temp788:1

Data adapted from a study on Z-selective Knoevenagel condensation.[2]

Experimental Protocol: General Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with an active methylene compound (e.g., malononitrile).

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the active methylene compound (1.1 equiv.) in a suitable solvent (e.g., ethanol, water).[3]

  • Catalyst Addition: Add the chosen catalyst (e.g., a few drops of piperidine or a catalytic amount of SBA-Pr-SO₃H).

  • Reaction: Stir the mixture at room temperature or heat to reflux as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate forms, collect it by vacuum filtration.

  • Purification: Wash the solid with cold solvent to remove residual reactants. If necessary, purify the product further by recrystallization or column chromatography.

Pfitzinger Reaction

The Pfitzinger reaction is a versatile method for synthesizing substituted quinoline-4-carboxylic acids from this compound and a carbonyl compound in the presence of a base.[4][5]

Frequently Asked Questions (Pfitzinger)

Q1: What is the mechanism of the Pfitzinger reaction?

A1: The reaction begins with the hydrolysis of the amide bond in this compound by a base (e.g., potassium hydroxide) to form a keto-acid intermediate.[4][6] This intermediate's aniline moiety then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine (Schiff base).[6] The imine tautomerizes to an enamine, which undergoes intramolecular cyclization and subsequent dehydration to yield the final quinoline-4-carboxylic acid.[4][6]

Q2: My Pfitzinger reaction has a low yield. What are the common drawbacks of this synthesis?

A2: The Pfitzinger synthesis can suffer from long reaction times and low yields, particularly when using more substituted ketones and aldehydes.[7] The harsh basic conditions can also be problematic.[7] To improve yields, ensure a sufficient reflux time (e.g., 12-13 hours) and monitor the reaction to completion by TLC.[6] Maximizing precipitation by cooling the reaction mixture in an ice bath before filtration can also improve the isolated yield.[6]

Data Presentation: Representative Yields in Pfitzinger Condensation
This compound DerivativeCarbonyl CompoundBaseConditionsYield (%)Reference
This compoundAcetophenoneKOH (33% in EtOH)Reflux, 12-13h>70%[6]
This compoundAcetoneKOHModified Procedure>60%[6]
Substituted IsatinsVarious KetonesStrong BaseVaries40-85%[7]

Note: Yields are highly dependent on specific substrates, reaction scale, and workup procedures.[6]

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol provides a representative example of the Pfitzinger condensation.[6]

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring.

  • Addition of Reactants: To the base solution, add this compound (0.1 mol) and acetophenone (0.1 mol).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 12-13 hours. Monitor the reaction for completion using TLC.

  • Isolation of Product: After the reaction is complete, cool the resulting suspension in an ice bath for at least 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold ethanol.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Pfitzinger Reaction Workflow

G This compound This compound keto_acid Keto-acid Intermediate (Ring Opening) This compound->keto_acid base Base (e.g., KOH) base->keto_acid imine Condensation to Imine (Schiff Base) keto_acid->imine carbonyl Carbonyl Compound (R-CO-CH₂R') carbonyl->imine enamine Tautomerization to Enamine imine->enamine cyclization Intramolecular Cyclization enamine->cyclization dehydration Dehydration cyclization->dehydration product Quinoline-4-carboxylic Acid dehydration->product invis1 invis2

Key steps in the Pfitzinger reaction mechanism.

References

Technical Support Center: Isatin Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isatin Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning this compound synthesis from laboratory to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up this compound synthesis?

A1: The most frequent challenges include:

  • Reduced Yields: Reactions that are high-yielding at the lab scale may see a significant drop in efficiency at larger volumes.

  • Increased Impurity Profile: Side reactions can become more prevalent, leading to difficulties in purification. Common impurities include this compound oxime and sulfonated byproducts in the Sandmeyer synthesis.[1]

  • Exothermic Reactions: The cyclization step in the Sandmeyer synthesis, in particular, can be highly exothermic and difficult to control on a large scale, posing safety risks.[1]

  • "Tar" Formation: The appearance of dark, viscous byproducts can complicate product isolation and purification.[1]

  • Poor Solubility: Substrates with high lipophilicity may have poor solubility in the reaction medium, leading to incomplete reactions.[2]

  • Regioselectivity Issues: When using substituted anilines, controlling the position of substitution on the this compound core can be challenging, often resulting in mixtures of isomers.[1]

Q2: Which synthesis route, Sandmeyer or Stolle, is more suitable for industrial scale-up?

A2: Both the Sandmeyer and Stolle syntheses have been used for larger-scale production of isatins. The choice depends on the target molecule and available equipment.

  • The Sandmeyer synthesis is a well-established method that uses readily available and inexpensive starting materials.[3][4] However, it can suffer from harsh reaction conditions and the formation of byproducts.[1]

  • The Stolle synthesis is particularly useful for producing N-substituted isatins.[1][5] It can offer cleaner reactions but may involve more expensive reagents like oxalyl chloride and Lewis acids.

Q3: How can I minimize the formation of the this compound oxime impurity in the Sandmeyer synthesis?

A3: The this compound oxime is a common byproduct formed during the acid-catalyzed cyclization. To minimize its formation, a "decoy agent," which is a carbonyl compound like an aldehyde or ketone, can be added during the quenching or extraction phase of the reaction to react with the hydroxylamine precursor.[1]

Q4: What is the cause of "tar" formation and how can it be prevented?

A4: "Tar" refers to dark, viscous, and often intractable byproducts that can form due to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions of the reaction. Ensuring the complete dissolution of the aniline starting material before proceeding with the reaction can help minimize tar formation.[1]

Q5: Are there any significant safety concerns to be aware of during scale-up?

A5: Yes, the primary safety concern is the management of exothermic reactions, particularly the cyclization of the isonitrosoacetanilide intermediate in the Sandmeyer synthesis. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway. Careful control of the addition rate and temperature, along with adequate cooling capacity, is crucial.

Troubleshooting Guides

Sandmeyer this compound Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete formation of isonitrosoacetanilide intermediate.- Ensure high purity of starting materials. - Optimize reaction time and temperature for the condensation step.
Incomplete cyclization of the isonitrosoacetanilide.- Ensure the isonitrosoacetanilide is completely dry before adding to the acid. - Maintain the recommended temperature range during the addition to the acid.
Sulfonation of the aromatic ring as a side reaction.[3]- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization.
Product Contamination Presence of this compound oxime impurity.[1]- Introduce a "decoy agent" (e.g., acetone, glyoxal) during the reaction quench or extraction to react with and remove the oxime precursor.
Formation of colored impurities or "tar".[1]- Ensure complete dissolution of the aniline starting material before the reaction. - Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product.
Poor Regioselectivity Use of meta-substituted anilines leading to mixtures of 4- and 6-substituted isatins.[1]- For predictable regiochemical control, consider alternative methods like a directed ortho-metalation (DoM) approach.
Runaway Reaction Exothermic nature of the cyclization step.[1]- Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring. - Utilize external cooling to maintain the desired temperature range.
Stolle this compound Synthesis
Problem Possible Cause Troubleshooting Steps
Low Yield Incomplete acylation of the aniline.- Use a slight excess of oxalyl chloride. - Ensure the reaction is carried out under anhydrous conditions.
Incomplete cyclization.- Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[1] - Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.
Side Reactions Decomposition of starting material or intermediate.- Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Data Presentation

Table 1: Representative Yields for Sandmeyer Synthesis of Substituted Isatins (Gram Scale)
SubstituentAniline PrecursorCyclization AcidYield (%)Reference
5-HAnilineH₂SO₄71-78 (crude)[3]
5-Methylp-ToluidineH₂SO₄90-94 (crude)[3]
5-Bromo4-BromoanilineH₂SO₄85[2]
5-Nitro4-NitroanilineH₂SO₄75[2]
5-Trifluoromethyl4-(Trifluoromethyl)anilineCH₃SO₃H82[2]
4,5-Dimethyl3,4-DimethylanilineH₂SO₄78[2]
5-Hexyl4-HexylanilineCH₃SO₃H89[2]

Note: Yields can vary based on specific reaction conditions and scale.

Table 2: Impact of Cyclization Acid on Yield for Poorly Soluble Substrates
Substrate (Oximinoacetanilide)Cyclization AcidYield of this compound (%)
2,4,6-trimethylH₂SO₄0
CH₃SO₃H65
4-hexylH₂SO₄5
CH₃SO₃H89
4-(4-pentylcyclohexyl)H₂SO₄0
CH₃SO₃H71

Data adapted from literature discussing the synthesis of substituted isatins, demonstrating the utility of methanesulfonic acid for lipophilic substrates.[2]

Experimental Protocols

Key Experiment: Large-Scale Sandmeyer Synthesis of this compound

This protocol is adapted from a procedure in Organic Syntheses and is suitable for gram-scale production, with principles applicable to further scale-up.[3]

Step 1: Synthesis of Isonitrosoacetanilide

  • In a 5-liter round-bottomed flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

  • Add 1300 g of crystallized sodium sulfate to the solution.

  • Prepare a solution of 46.5 g (0.5 mole) of aniline in 300 mL of water containing 51.2 g (0.52 mole) of concentrated hydrochloric acid. Add this to the flask.

  • Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture to a vigorous boil for 1-2 minutes. The isonitrosoacetanilide will begin to crystallize.

  • Cool the mixture, and the product will solidify. Filter the solid under suction and air-dry. The yield is 65–75 g (80–91% of the theoretical amount).

Step 2: Cyclization to this compound

  • Warm 600 g (326 mL) of concentrated sulfuric acid to 50°C in a 1-liter round-bottomed flask equipped with a mechanical stirrer.

  • Add 75 g (0.46 mole) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60°C and 70°C. Use external cooling to control the exotherm.

  • After the addition is complete, heat the solution to 80°C for 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto approximately 10-12 times its volume of crushed ice.

  • Allow the mixture to stand for about 30 minutes, then filter the precipitated crude this compound, wash with cold water, and dry. The yield of crude this compound is 47–52 g (71–78% of the theoretical amount).

Step 3: Purification of this compound

  • Suspend 200 g of crude this compound in 1 liter of hot water and add a solution of 88 g of sodium hydroxide in 200 mL of water with stirring.

  • Once the this compound has dissolved, add dilute hydrochloric acid (1 part concentrated HCl to 2 parts water) until a slight precipitate forms.

  • Filter the mixture immediately to remove impurities.

  • Acidify the filtrate with hydrochloric acid until it is acidic to Congo red paper.

  • Cool the solution rapidly, filter the purified this compound, and dry. The expected yield of pure this compound is 150–170 g.[3]

Visualizations

Experimental Workflow: Sandmeyer this compound Synthesis

Sandmeyer_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Aniline + Chloral Hydrate + Hydroxylamine HCl B Reaction in aq. Na₂SO₄ A->B Heat C Isonitrosoacetanilide (Intermediate) B->C Precipitation & Filtration D Isonitrosoacetanilide E Conc. H₂SO₄ D->E Controlled Addition & Heating F Crude this compound E->F Quench on Ice & Filtration G Crude this compound H Dissolution in NaOH(aq) G->H I Acidification & Precipitation H->I J Pure this compound I->J Troubleshooting_Low_Yield Start Low Yield in Sandmeyer Synthesis Q1 Was the isonitrosoacetanilide intermediate yield low? Start->Q1 A1_Yes Check purity of starting materials. Optimize condensation reaction time and temperature. Q1->A1_Yes Yes A1_No Proceed to check cyclization step. Q1->A1_No No Q2 Was the cyclization step inefficient? A2_Yes Ensure intermediate is dry. Verify cyclization temperature (60-70°C). Consider sulfonation as a side reaction. Q2->A2_Yes Yes A2_No Investigate product loss during workup and purification. Q2->A2_No No A1_No->Q2 Scale_Up_Challenges ScaleUp Scale-Up of this compound Synthesis Heat Heat Dissipation Issues (Lower Surface Area/Volume Ratio) ScaleUp->Heat Mixing Inefficient Mixing ScaleUp->Mixing Exotherm Uncontrolled Exotherm Heat->Exotherm Safety Safety Hazards (Thermal Runaway) Exotherm->Safety Decomposition Decomposition of Reagents/Products Exotherm->Decomposition Tar Tar Formation Decomposition->Tar Purity Decreased Purity Decomposition->Purity Yield Lower Yield Decomposition->Yield Tar->Purity SideRxns Increased Side Reactions Mixing->SideRxns SideRxns->Purity SideRxns->Yield

References

Technical Support Center: Selective Functionalization of the Isatin Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective functionalization of the isatin core. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for selective functionalization on the this compound core?

A1: The this compound core offers several key sites for selective functionalization, allowing for diverse chemical modifications. These include:

  • N-functionalization: The nitrogen atom (N-1) of the lactam ring can be readily alkylated, acylated, or arylated.[1][2]

  • C3-functionalization: The ketone at the C-3 position is highly electrophilic and is a common site for nucleophilic additions, condensations, and spirocyclizations.[1][2]

  • C2-functionalization: The C-2 amide carbonyl is less reactive than the C-3 ketone but can participate in reactions such as thionation or the formation of spirocyclic compounds.[2]

  • Aromatic Ring Functionalization: The benzene ring can undergo electrophilic aromatic substitution at the C-5 and C-7 positions, with the C-5 position being generally more reactive.[3]

Q2: How can I achieve selective N-alkylation over C-alkylation?

A2: Selective N-alkylation is typically favored by using a base to deprotonate the N-H group, forming the this compound anion, which is a soft nucleophile and reacts preferentially with alkyl halides at the nitrogen atom.[4] To suppress C-alkylation, it is crucial to use appropriate reaction conditions. Using polar aprotic solvents like DMF or DMSO generally favors N-alkylation.[1][4]

Q3: What are the most common reactions for functionalizing the C3 position?

A3: The C3-carbonyl group is the most reactive site for nucleophilic attack.[5] Common reactions at this position include:

  • Aldol Condensation: Reaction with ketones or aldehydes to form 3-substituted-3-hydroxy-2-oxindoles.[2]

  • Wittig Reaction: To introduce an exocyclic double bond at the C3 position.

  • Synthesis of Spirooxindoles: Multicomponent reactions, often involving [3+2] cycloadditions, are widely used to construct spirocyclic systems at the C3 position.[6][7]

  • Nucleophilic Addition: Addition of various nucleophiles like organometallic reagents or cyanide.

Q4: How can I control regioselectivity during electrophilic aromatic substitution on the this compound ring?

A4: The directing effects of the carbonyl groups and the nitrogen atom influence the regioselectivity of electrophilic aromatic substitution. The electron-withdrawing nature of the carbonyl groups deactivates the aromatic ring, but substitution, when it occurs, is directed primarily to the C-5 and C-7 positions.[3] Achieving high regioselectivity can be challenging, and mixtures of isomers are common.[8] The choice of catalyst, solvent, and reaction temperature can influence the regiochemical outcome.

Troubleshooting Guides

N-Functionalization
Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of N-alkylated product 1. Incomplete deprotonation of this compound. 2. Low reactivity of the alkylating agent. 3. Presence of water in the reaction.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or increase the amount of base. 2. Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). 3. Ensure all reagents and solvents are anhydrous.
Formation of C-alkylated side products The reaction conditions favor C-alkylation.Use a more polar aprotic solvent (e.g., DMF, DMSO). Ensure complete formation of the this compound anion before adding the alkylating agent.
Reaction does not go to completion 1. Insufficient reaction time or temperature. 2. Steric hindrance from bulky substrates.1. Increase the reaction time and/or temperature. Monitor the reaction by TLC. 2. For sterically hindered substrates, consider using a more reactive alkylating agent or a different synthetic route.
Decomposition of starting material The reaction conditions are too harsh.Use milder reaction conditions, such as a weaker base or lower temperature. Consider using a phase-transfer catalyst for milder alkylation.[1]
C3-Functionalization (Aldol Condensation)
Issue Possible Cause(s) Troubleshooting Steps
Low yield of aldol adduct 1. Unfavorable equilibrium for the aldol addition. 2. Enolate decomposition. 3. Low reactivity of the this compound substrate.1. Use a stronger base or a Lewis acid catalyst to promote the reaction. 2. Perform the reaction at a lower temperature to minimize side reactions. 3. Use an N-protected this compound to increase its reactivity.
Formation of dehydration product (α,β-unsaturated ketone) The reaction conditions promote elimination of water from the aldol adduct.Use milder reaction conditions (e.g., lower temperature, weaker base). Isolate the aldol adduct quickly after the reaction is complete.
Formation of multiple products 1. Self-condensation of the ketone/aldehyde partner. 2. Lack of stereoselectivity.1. Slowly add the ketone/aldehyde to the reaction mixture containing this compound and the base. 2. Use a chiral catalyst or auxiliary to control the stereochemistry.
Aromatic Ring Functionalization (Friedel-Crafts Reaction)
Issue Possible Cause(s) Troubleshooting Steps
No reaction or low conversion 1. Deactivation of the aromatic ring by the this compound core. 2. Insufficiently active catalyst.1. Use an N-protected this compound to reduce deactivation. 2. Use a stronger Lewis acid catalyst (e.g., AlCl₃).
Formation of a mixture of regioisomers (C5 and C7 substitution) Lack of regiocontrol in the electrophilic substitution.Modify the N-substituent to sterically hinder one of the positions. Optimize the catalyst and solvent system to favor one isomer.
Polyalkylation/polyacylation The product is more reactive than the starting material.Use a large excess of the this compound substrate. For acylation, the product is generally deactivated, preventing further reaction.[9]
"Tar" formation Decomposition of starting materials or intermediates under strong acidic conditions.Ensure the starting materials are fully dissolved before adding the catalyst. Maintain the reaction temperature as low as possible.[10]

Quantitative Data

Table 1: Comparison of N-Alkylation Protocols for this compound
ProtocolAlkylating AgentBase/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
Conventional HeatingMethyl IodideK₂CO₃DMF701.5 - 2 h~80[1][4]
Microwave-AssistedMethyl IodideK₂CO₃DMF (slurry)Not specified3 min95[1][11]
Phase-Transfer CatalysisAlkyl BromideK₂CO₃ / TBABDMFRoom Temp.48 h~80[1]
Conventional HeatingEthyl IodideK₂CO₃DMF701.5 - 2 h85[4]
Microwave-AssistedEthyl ChloroacetateCs₂CO₃DMF (slurry)Not specified3 min93[11]
Table 2: Selected Examples of C3-Functionalization of this compound
Reaction TypeReactantsCatalyst/ConditionsProductYield (%)Reference(s)
Mukaiyama Aldol2-Siloxyindole, this compoundBF₃·Et₂O, DTBMP, -78 to -50 °C3-Hydroxy-3,3'-bioxindole70-85[12]
[3+2] CycloadditionThis compound, L-proline, 1,4-NaphthoquinoneReflux in EthanolSpiro[indoline-3,2'-pyrrolo[1,2-a]quinoline]85-92[7]
Three-Component ReactionThis compound, Arylamine, Cyclopentane-1,3-dioneAcetic Acid, Room Temp.Spiro[dihydropyridine-oxindole]75-88[6]
Ring ExpansionThis compound, α-AryldiazomethaneK₂CO₃, Ethanol, 80 °C3-Hydroxy-4-arylquinolin-2(1H)-one70-95[13]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound (Conventional Heating)
  • Dissolve this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask.[4]

  • Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution.[4]

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the this compound anion.

  • Add the alkyl halide (e.g., methyl iodide, 4.0 mmol) to the reaction mixture.[4]

  • Heat the reaction mixture to 70°C under reflux for 1.5 to 2 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure N-alkylated this compound.

Protocol 2: Synthesis of Spiro[indoline-3,2'-oxiran]-2-ones via Darzens Reaction
  • To a solution of this compound (1.0 mmol) and a phenacyl bromide (1.0 mmol) in a suitable solvent, add potassium carbonate (K₂CO₃) as a base.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Filter off the base and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired spiro[indoline-3,2'-oxiran]-2-one.

Visualizations

experimental_workflow_N_alkylation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in DMF add_base Add K₂CO₃ start->add_base stir Stir at RT (Anion Formation) add_base->stir add_alkyl_halide Add Alkyl Halide stir->add_alkyl_halide heat Heat to 70°C (1.5-2h) add_alkyl_halide->heat monitor Monitor by TLC heat->monitor precipitate Precipitate in Ice-Water monitor->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure N-Alkylated this compound recrystallize->product

Caption: Experimental workflow for the N-alkylation of this compound.

troubleshooting_low_yield_N_alkylation cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield in N-Alkylation cause1 Incomplete Deprotonation issue->cause1 cause2 Low Reactivity of Alkylating Agent issue->cause2 cause3 Presence of Moisture issue->cause3 sol1 Use Stronger/More Base cause1->sol1 sol2 Use More Reactive Alkylating Agent (e.g., R-I) cause2->sol2 sol3 Use Anhydrous Conditions cause3->sol3

Caption: Troubleshooting guide for low yield in N-alkylation reactions.

isatin_functionalization_pathways This compound This compound Core N_func N-Functionalization (Alkylation, Acylation) This compound->N_func  N-1 C3_func C3-Functionalization (Aldol, Spirocyclization) This compound->C3_func  C-3 Aromatic_func Aromatic Ring Functionalization (Halogenation, Friedel-Crafts) This compound->Aromatic_func  C-5 / C-7 C2_func C2-Functionalization (Thionation) This compound->C2_func  C-2 N_prod N-Substituted Isatins N_func->N_prod C3_prod 3-Hydroxyoxindoles, Spirooxindoles C3_func->C3_prod Aromatic_prod 5- or 7-Substituted Isatins Aromatic_func->Aromatic_prod C2_prod Thioisatins C2_func->C2_prod

Caption: Overview of selective functionalization pathways of the this compound core.

References

Technical Support Center: Overcoming Solubility Challenges of Isatin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for addressing the solubility issues commonly encountered with isatin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is poorly soluble in aqueous media. What are the first steps I should take?

A1: Initially, focus on fundamental characterization and simple formulation strategies. First, confirm the compound's purity. Then, determine its solubility in a range of common organic solvents and assess the impact of pH on its aqueous solubility. These initial steps will guide your selection of an appropriate solubilization strategy.

Q2: In which common organic solvents is this compound soluble?

A2: this compound and its derivatives exhibit varying solubility in organic solvents, which is influenced by temperature and the specific derivative's structure.[1] Generally, solubility increases with temperature.[2][3] The solubility of this compound in several common organic solvents at room temperature follows this general order: N,N-dimethylformamide (DMF) > Tetrahydrofuran (THF) > 1,4-dioxane > acetone > acetonitrile > ethyl acetate > dichloromethane > toluene.[3]

Q3: How does pH influence the solubility of this compound compounds?

A3: The pH of the aqueous medium can significantly affect the solubility of this compound derivatives, especially those with ionizable functional groups.[1] For acidic or basic compounds, adjusting the pH can convert the molecule into its more soluble salt form.[] For instance, a weakly acidic compound will be more soluble at a pH above its pKa, where it exists predominantly in its ionized conjugate base form.[5] Therefore, performing a pH-solubility profile is a crucial step in pre-formulation studies.[]

Q4: What are co-solvents, and how can they improve the solubility of my this compound compound for in vitro experiments?

A4: Co-solvents are water-miscible organic solvents that are used to increase the solubility of poorly water-soluble drugs by reducing the overall polarity of the aqueous medium.[][6] This technique is widely used for liquid formulations.[7] Common co-solvents include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[8][9] For in vitro assays, it is critical to first dissolve the compound in a minimal amount of a strong organic solvent like DMSO and then dilute it with the aqueous assay buffer, ensuring the final co-solvent concentration is low enough to not affect the biological assay.

Troubleshooting Guide & Advanced Strategies

If basic methods are insufficient, several advanced formulation strategies can be employed to overcome significant solubility challenges.

Q5: My lead this compound candidate has very low aqueous solubility across the physiological pH range. What advanced formulation techniques can I explore?

A5: For compounds with persistent solubility issues, advanced techniques such as solid dispersions, cyclodextrin complexation, nanosuspensions, and the prodrug approach are effective options.[10][11]

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate.[12][13]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate a poorly soluble "guest" molecule (the drug) within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.[14][15]

  • Nanosuspensions: This technique involves reducing the drug particle size to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.[16][17][18]

  • Prodrug Approach: This involves chemically modifying the this compound compound to create a more soluble derivative (the prodrug) that converts back to the active parent drug in vivo.[19][20][21]

Data Presentation: Solubility of this compound

The following tables summarize the solubility of the parent this compound compound in various solvents to provide a baseline for experimental design.

Table 1: Mole Fraction Solubility of this compound in "Green Solvents" at 298.15 K (25 °C)

Solvent Mole Fraction Solubility (x 10⁻³)
Transcutol 523
PEG-400 98.5
Ethylene Glycol (EG) 7.54
Propylene Glycol (PG) 6.73
Ethyl Acetate (EA) 5.68
Butanol-2 5.16
Isopropyl Alcohol (IPA) 4.19
Ethanol 4.09
Water 0.0514

Data sourced from[22].

Table 2: Mass Fraction Solubility of this compound in "Green Solvents" at 298.15 K (25 °C)

Solvent Mass Fraction Solubility (g/kg)
Transcutol 1200
PEG-400 40.2
Ethylene Glycol (EG) 18.0
Propylene Glycol (PG) 13.2
Ethanol 13.1
Isopropyl Alcohol (IPA) 10.4
Butanol-2 10.3
Ethyl Acetate (EA) 9.54
Water 0.42

Data sourced from[22].

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method is suitable for thermally stable compounds and is a common technique for preparing solid dispersions in a laboratory setting.[12][23]

Materials:

  • This compound derivative

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, PEG 6000)

  • Common solvent (e.g., ethanol, methanol, or a mixture that dissolves both drug and carrier)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Determine the desired drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 by weight).

  • Accurately weigh the this compound derivative and the hydrophilic carrier.

  • Dissolve both components in a minimal amount of the chosen common solvent in a round-bottom flask.[12]

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).

  • Continue evaporation until a solid film or mass is formed on the flask wall.

  • Transfer the solid mass to a vacuum oven and dry for 24 hours at a suitable temperature (e.g., 40 °C) to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid mass using a mortar and pestle.[12]

  • Pass the resulting powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization (e.g., dissolution testing, DSC, XRD).

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

This method is simple, avoids the use of large amounts of organic solvents, and is suitable for preparing small batches of inclusion complexes.

Materials:

  • This compound derivative

  • β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Water-ethanol mixture (e.g., 1:1 v/v)

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Determine the molar ratio for the complex (typically 1:1).

  • Weigh the appropriate amounts of the this compound derivative and the cyclodextrin.

  • Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Add the this compound derivative to the paste.

  • Knead the mixture thoroughly for 45-60 minutes, adding small amounts of the solvent mixture as needed to maintain a suitable consistency.

  • Dry the resulting paste in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Store the complex in a tightly sealed container in a desiccator.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to addressing the solubility of this compound compounds.

G cluster_0 Initial Assessment cluster_1 Simple Formulation Strategies cluster_2 Advanced Formulation Strategies start Insoluble this compound Compound check_purity Purity Check (>95%) start->check_purity sol_screen Solvent Screening (Aqueous & Organic) check_purity->sol_screen ph_profile pH-Solubility Profile sol_screen->ph_profile cosolvency Co-solvency sol_screen->cosolvency ph_adjust pH Adjustment ph_profile->ph_adjust solid_disp Solid Dispersion ph_profile->solid_disp Insufficient cyclo Cyclodextrin Complexation ph_profile->cyclo Insufficient nano Nanosuspension ph_profile->nano Insufficient prodrug Prodrug Synthesis ph_profile->prodrug Insufficient end_node Soluble Formulation for In Vitro / In Vivo Studies ph_adjust->end_node Sufficient? cosolvency->end_node Sufficient? solid_disp->end_node cyclo->end_node nano->end_node prodrug->end_node

Caption: Workflow for addressing this compound compound solubility issues.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus ligand Growth Factor (e.g., EGF) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Binds ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription Activates This compound This compound-Based Kinase Inhibitor This compound->receptor Inhibits Phosphorylation response Cellular Response (Proliferation, Survival) transcription->response

Caption: Mechanism of an this compound-based kinase inhibitor in a signaling pathway.

References

Isatin Regioselective Substitution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for regioselective substitution on the isatin ring. The information is presented in a practical question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary reactive sites on the this compound ring for substitution?

A1: The this compound scaffold has several reactive sites.[1][2] Key locations for functionalization include:

  • N-1 Position: The nitrogen atom is readily substituted via alkylation, acylation, and other N-functionalization reactions.[3]

  • C-3 Position: The C3-carbonyl group is highly electrophilic and susceptible to nucleophilic attack, leading to a wide range of C3-substituted derivatives and spiro compounds.[1][3]

  • Aromatic Ring (C-4, C-5, C-6, C-7): The benzene ring can undergo electrophilic aromatic substitution. The C-5 and C-7 positions are generally the most reactive towards electrophiles.[4] Achieving substitution at the C-4 and C-6 positions often requires more specialized strategies.[5]

Q2: How does the electronic nature of substituents on the this compound ring affect further reactions?

A2: Electron-donating groups on the aromatic ring generally increase the rate of electrophilic substitution. Conversely, electron-withdrawing groups deactivate the ring towards electrophilic attack but can increase the acidity of the N-H proton, making N-alkylation more facile.[6] For instance, isatins with electron-withdrawing groups at C-5 and C-7 react more readily with CaH2 during N-alkylation compared to unsubstituted this compound.[6]

Troubleshooting Guide: N-1 Substitution (N-Functionalization)

Q3: My N-alkylation reaction is not proceeding or giving very low yields. What are the common causes and solutions?

A3: Low yields in N-alkylation of this compound can stem from several factors. Here’s a troubleshooting guide:

Potential Issue Explanation & Solution
Insufficient Basicity The N-H proton of this compound is acidic, but a sufficiently strong base is required for complete deprotonation to form the reactive isatinate anion. Solution: Switch to a stronger base. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3).[6] For isatins with electron-withdrawing groups, a milder base like calcium hydride (CaH2) can be effective.[6]
Poor Solvent Choice The choice of solvent is crucial for solubility of the this compound salt and the alkylating agent. Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN).[6]
Low Reactivity of Alkylating Agent Alkyl chlorides are less reactive than bromides or iodides. Solution: If using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
Side Reactions The C3-carbonyl can sometimes compete for the nucleophile, especially under certain conditions. Solution: Ensure the reaction is run under anhydrous conditions to generate the N-anion cleanly. N-heterocyclic carbene (NHC) organocatalysis has been shown to effectively control N1-functionalization (aza-Michael addition) over C3-addition.[3][7]

Troubleshooting Guide: Aromatic Ring Substitution

C-5 and C-7 Substitution

Q4: How can I achieve selective substitution at the C-5 position of the this compound ring?

A4: The C-5 position is electronically favored for electrophilic aromatic substitution.

  • Starting from Substituted Anilines: The most reliable method is to start with a para-substituted aniline and synthesize the this compound ring using a standard procedure like the Sandmeyer this compound synthesis.[1][8] This provides unambiguous regiochemistry.

  • Direct Electrophilic Substitution: Direct substitution on the this compound core, such as nitration or halogenation, predominantly occurs at the C-5 position. For example, nitration of this compound with KNO3 in sulfuric acid yields 5-nitrothis compound.[9]

Q5: I am attempting a bromination and getting a mixture of products, including di-substituted isatins. How can I improve selectivity?

A5: Controlling the stoichiometry and reaction conditions is key to selective monohalogenation.

  • Control Stoichiometry: Use only one equivalent of the brominating agent (e.g., Br2).

  • Reaction Conditions: Refluxing this compound in ethanol and adding bromine dropwise while maintaining the temperature at 70–75 °C has been reported for the synthesis of 5,7-dibromothis compound, indicating that careful temperature control can influence the outcome.[1] To favor mono-substitution, try running the reaction at a lower temperature.

C-4 Substitution

Q6: Synthesizing a C-4 substituted this compound is proving difficult. Standard electrophilic substitution gives me the C-5 isomer. What methods can I use?

A6: C-4 substitution is challenging due to the electronic preference for C-5 and C-7 attack. The Gassman and Stolle methods often result in a mixture of 4- and 6-substituted isatins when using meta-substituted anilines.[5] A more regioselective approach is required.

  • Directed ortho-Metalation (DoM): A strategy developed by Meanwell and Hewawasam provides excellent regiochemical control.[5] This method involves the protection of the aniline nitrogen (e.g., as a pivaloyl or Boc derivative), followed by treatment with a strong base like n-BuLi or s-BuLi to create a dianion. This directs subsequent reaction with an electrophile (like diethyl oxalate) to the C-6 position of the aniline, which becomes the C-4 position of the this compound after cyclization.[5][10]

Experimental Protocols & Data

Protocol 1: General N-Alkylation of this compound

This protocol describes a standard procedure for the N-alkylation of this compound using potassium carbonate as the base.

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Reaction: Stir the suspension at room temperature for 30 minutes.

  • Addition: Add the alkyl halide (1.1 eq.) dropwise to the mixture.

  • Heating: Heat the reaction mixture to 60-80°C and monitor by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Collect the resulting precipitate by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Sandmeyer Synthesis of 5-Bromothis compound

This protocol is adapted from the classical Sandmeyer process for preparing C-5 substituted isatins.[11]

  • Isonitrosoacetanilide Formation: Dissolve 4-bromoaniline (1.0 eq.), chloral hydrate (1.1 eq.), and hydroxylamine hydrochloride (3.0 eq.) in water containing sodium sulfate. Heat the mixture to 90-100°C until the intermediate precipitates. Filter and dry the solid isonitrosoacetanilide.

  • Cyclization: Add the dried intermediate portion-wise to pre-heated concentrated sulfuric acid (or methanesulfonic acid for poorly soluble substrates[8]) at 60°C.

  • Heating: Carefully heat the mixture to 80°C and hold for 10 minutes.

  • Quenching: Cool the reaction and pour it onto crushed ice.

  • Isolation: Collect the precipitated 5-bromothis compound by filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if necessary.

Summary of N-Functionalization Conditions
MethodCatalyst/BaseSolventTemp. (°C)Yield (%)Reference
Aza-Michael Addition10 mol% NHC / 10 mol% DBU-RTup to 98%[3][7]
AlkylationK2CO3, NaH, Cs2CO3DMF, MeCN40-100Varies[6]
Metal-Free SynthesisI2-DMSO-80Good[1][9]
Oxidation of IndolesO2, Photosensitizer (DPZ)--Varies[1]

Visual Guides

Caption: Primary sites for regioselective functionalization on the this compound core.

Substitution_Workflow start Desired this compound Derivative q_position Position of Substitution? start->q_position n_sub N-1 Substitution q_position->n_sub N-1 c_sub Aromatic Ring Substitution q_position->c_sub C-4/5/6/7 n_method Use Base + Alkyl Halide or NHC Catalysis n_sub->n_method q_c_position C-4 or C-5/C-7? c_sub->q_c_position c57_method Use Electrophilic Substitution or Sandmeyer from p-aniline q_c_position->c57_method C-5 / C-7 c4_method Use Directed ortho-Metalation or Sandmeyer from m-aniline (may yield mixtures) q_c_position->c4_method C-4 / C-6

Caption: Decision workflow for selecting a regioselective substitution strategy.

References

Technical Support Center: Analytical Techniques for Monitoring Isatin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for monitoring isatin reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring my this compound reaction?

A1: The choice of technique depends on your specific needs:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction completion at the bench. It is often used to determine when a reaction has finished.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of reaction progress, determining the concentration of reactants and products over time, and assessing purity. It is a robust method for analyzing this compound in various samples, including urine and plasma.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for volatile and thermally stable this compound derivatives, particularly for separating and identifying isomers.[5][6] Derivatization may be required to improve volatility and peak shape.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for in-situ, real-time reaction monitoring.[8] It provides both structural and quantitative information about reactants, intermediates, and products without the need for separation.[9][10]

  • UV-Visible (UV-Vis) Spectroscopy: A simple and sensitive method for kinetic studies and quantitative analysis, especially when there is a distinct change in the chromophore during the reaction.[11][12] It works on the principle that absorbance is directly proportional to the concentration of the analyte.[13]

Q2: How can I perform real-time monitoring of my reaction?

A2: For real-time analysis, NMR spectroscopy is a primary choice, allowing you to observe the reaction as it occurs directly in the NMR tube.[8] Flow NMR systems can also be used, where the reaction mixture is continuously pumped from the reactor to the NMR spectrometer and back.[10][14] UV-Vis spectroscopy can also be used for real-time monitoring if the reactants or products have a distinct UV-Vis absorbance.[13]

Q3: Do I need to derivatize my this compound sample for analysis?

A3: Derivatization is generally not necessary for HPLC, NMR, or UV-Vis analysis of this compound itself. However, for GC-MS analysis, derivatization (e.g., trimethylsilylation) is often employed to increase the volatility and thermal stability of the analytes, which can lead to improved peak shapes and better separation.[7]

Experimental & Troubleshooting Workflows

The following diagrams illustrate a general workflow for monitoring an this compound reaction and a logical approach to troubleshooting a common HPLC issue.

This compound Reaction Monitoring Workflow Start Start: this compound Reaction Setup Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench Reaction (e.g., ice bath, quenching agent) Sample->Quench Prepare Sample Preparation (Dilution, Filtration) Quench->Prepare Analysis Analytical Technique Prepare->Analysis HPLC HPLC Analysis Analysis->HPLC Quantitative/ Purity GCMS GC-MS Analysis Analysis->GCMS Volatile/ Isomers NMR NMR Analysis Analysis->NMR In-situ/ Structural UVVis UV-Vis Analysis Analysis->UVVis Kinetics Data Data Processing & Interpretation (Kinetics, Yield, Purity) HPLC->Data GCMS->Data NMR->Data UVVis->Data Data->Sample Continue Monitoring End End: Reaction Complete Data->End Stop Reaction

Caption: General experimental workflow for monitoring this compound reactions.

HPLC Troubleshooting Workflow Problem {High Backpressure Observed} Step1 Disconnect Column from System Is pressure still high? Problem->Step1 Result1_Yes Issue is in System (Injector, Tubing, Pump) Step1->Result1_Yes Yes Result1_No Issue is in Column/Guard Column Step1->Result1_No No Step2 Remove Guard Column Is pressure normal? Result1_No->Step2 Result2_Yes Replace Guard Column Step2->Result2_Yes Yes Result2_No Column is Plugged Step2->Result2_No No Step3 Backflush Column with appropriate solvent Result2_No->Step3 Step4 If pressure remains high, replace column frit or replace column Step3->Step4

References

preventing degradation of isatin during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered during the synthesis of this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most widely used methods for synthesizing this compound are the Sandmeyer, Stolle, and Gassman syntheses. Each method offers distinct advantages depending on the desired substitution pattern on the this compound core and the nature of the starting materials.[1][2][3]

Q2: I am experiencing a low yield in my Sandmeyer this compound synthesis. What are the likely causes?

A2: Low yields in the Sandmeyer synthesis can often be attributed to several factors:

  • Incomplete reaction: Ensure that the cyclization of the isonitrosoacetanilide intermediate is complete by maintaining the recommended temperature (typically around 80°C) for a sufficient duration.[4]

  • Sulfonation: A significant side reaction is the sulfonation of the aromatic ring during the acid-catalyzed cyclization, which consumes the starting material.[4][5]

  • Poor solubility: Anilines with lipophilic substituents may have poor solubility in the aqueous reaction medium, leading to incomplete formation of the intermediate.[6]

  • Purification losses: Significant product loss can occur during workup and purification steps.

Q3: My this compound product is contaminated with a significant impurity. How can I identify and minimize it?

A3: A common impurity in the Sandmeyer synthesis is the corresponding this compound oxime, which forms during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate.[4] To minimize its formation, a "decoy agent," such as an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[4][7] Other impurities can arise from sulfonation or unreacted starting materials.[4]

Q4: What is "tar" formation and how can it be prevented?

A4: "Tar" refers to the formation of dark, viscous byproducts. This is often caused by the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions of the reaction.[4] Ensuring that the aniline starting material is fully dissolved before proceeding with the reaction can help minimize tar formation.[4]

Q5: How can I improve the regioselectivity when using substituted anilines?

A5: Achieving high regioselectivity, particularly with meta-substituted anilines, can be challenging in classical this compound syntheses, often resulting in a mixture of 4- and 6-substituted isatins. For more predictable regiochemical control, alternative methods like directed ortho-metalation (DoM) have proven effective.[4]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the three primary this compound synthesis methods.

Sandmeyer this compound Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete formation of isonitrosoacetanilide intermediate.- Ensure high purity of all starting materials. - Optimize reaction time and temperature for the condensation step.
Sulfonation of the aromatic ring.- Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[4]
Incomplete cyclization due to poor solubility of lipophilic intermediates.- Consider using methanesulfonic acid as the cyclization medium for substrates with poor solubility in sulfuric acid.[6]
Product Contamination Formation of this compound oxime.- Add a "decoy agent" (e.g., an aldehyde or ketone) during the quenching or extraction phase.[4][7]
Presence of colored impurities or tar.- Ensure complete dissolution of the aniline starting material. - Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid or by forming the sodium bisulfite addition product.[5]
Reaction Control Exothermic reaction during cyclization.- Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.[5]
Stolle this compound Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete acylation of the aniline.- Use a slight excess of oxalyl chloride. - Ensure the reaction is performed under anhydrous conditions.[4]
Incomplete cyclization.- Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature.[4] - Ensure the chlorooxalylanilide intermediate is dry before the cyclization step.[4]
Side Reactions Decomposition of starting material or intermediate.- Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[4]
Formation of regioisomers with substituted anilines.- This is an inherent challenge with this method. Consider alternative synthetic routes if high regioselectivity is required.[4]
Gassman this compound Synthesis
Problem Possible Cause Suggested Solution
Low Yield Incomplete formation of the 3-methylthio-2-oxindole intermediate.- Optimize the reaction conditions for the formation of the azasulfonium salt.
Incomplete oxidation to this compound.- Use an appropriate oxidizing agent and ensure complete conversion of the intermediate.
Product Purification Removal of sulfur-containing byproducts.- Purify the crude product using column chromatography.

Experimental Protocols

Sandmeyer this compound Synthesis

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[4]

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the desired aniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the precipitate with water and dry.[4]

Part B: Cyclization to this compound

  • In a separate flask, warm concentrated sulfuric acid to approximately 50°C.

  • Slowly add the dry isonitrosoacetanilide to the sulfuric acid, maintaining the temperature between 60-70°C with external cooling.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes to complete the reaction.

  • Cool the reaction mixture to room temperature and pour it over cracked ice.

  • Filter the precipitated this compound, wash thoroughly with cold water to remove excess acid, and dry.[5]

Stolle this compound Synthesis

This method is particularly useful for preparing N-substituted isatins.[8]

  • Acylation: To a solution of a secondary aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether), add oxalyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the acylation is complete (monitor by TLC).

  • Cyclization: Add a Lewis acid (e.g., aluminum chloride, 2-3 equivalents) portion-wise to the reaction mixture at 0°C.

  • Heat the mixture to reflux until the cyclization is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench with ice-water.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Gassman this compound Synthesis

This method proceeds via a 3-methylthio-2-oxindole intermediate.

  • Formation of the Azasulfonium Salt: React the desired aniline with tert-butyl hypochlorite and then with methylthioacetic acid to form an azasulfonium salt.

  • Rearrangement and Cyclization: Treat the azasulfonium salt with a base to induce a Sommelet-Hauser rearrangement, followed by cyclization to the 3-methylthio-2-oxindole intermediate.

  • Oxidation: Oxidize the 3-methylthio-2-oxindole intermediate using an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the corresponding this compound.

Visualizations

Sandmeyer_Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Hydroxylamine Hydroxylamine HCl Hydroxylamine->Isonitrosoacetanilide IsatinOxime This compound Oxime (Byproduct) Isonitrosoacetanilide->IsatinOxime Side Reaction SulfuricAcid H₂SO₄ Isonitrosoacetanilide->SulfuricAcid This compound This compound This compound->IsatinOxime Reaction with Hydroxylamine DecoyAgent Decoy Agent IsatinOxime->DecoyAgent Minimized by SulfuricAcid->this compound Heat (80°C)

Caption: Sandmeyer synthesis pathway and byproduct formation.

Troubleshooting_Workflow Start This compound Synthesis Issue LowYield Low Yield? Start->LowYield Impurity Impurity Issue? LowYield->Impurity No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Tar Tar Formation? Impurity->Tar No UseDecoyAgent Use Decoy Agent for this compound Oxime Impurity->UseDecoyAgent Yes EnsureDissolution Ensure Complete Dissolution of Aniline Tar->EnsureDissolution Yes End Problem Resolved Tar->End No OptimizeCondensation Optimize Condensation (Time, Temp) CheckPurity->OptimizeCondensation CheckCyclization Check Cyclization (Temp, Acid Conc.) OptimizeCondensation->CheckCyclization CheckCyclization->End Recrystallize Recrystallize or use Sodium Bisulfite Adduct UseDecoyAgent->Recrystallize Recrystallize->End EnsureDissolution->End

Caption: General troubleshooting workflow for this compound synthesis.

Degradation_Prevention cluster_causes Primary Causes of Degradation cluster_solutions Preventative Measures PreventingDegradation {Preventing this compound Degradation} HarshConditions High Temperature & Strong Acidity Lead to decomposition and tar formation PreventingDegradation->HarshConditions SideReactions Sulfonation & Oxime Formation Consume starting materials and contaminate product PreventingDegradation->SideReactions TempControl Temperature Control Add reagents slowly with cooling to manage exothermic reactions HarshConditions->TempControl AcidControl Acid Concentration Use minimum effective acid concentration to reduce sulfonation HarshConditions->AcidControl Solubility Solubility Management Ensure complete dissolution of aniline to prevent tarring. Use alternative acids for lipophilic substrates. HarshConditions->Solubility SideReactions->AcidControl PurityControl Purity of Reagents Use high-purity starting materials to avoid side reactions SideReactions->PurityControl ByproductQuenching Byproduct Scavenging Use 'decoy agents' to trap hydroxylamine and prevent this compound oxime formation SideReactions->ByproductQuenching

Caption: Logical diagram for preventing this compound degradation.

References

Validation & Comparative

A Comparative Guide to Isatin Synthesis: Methods, Mechanisms, and Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The efficient synthesis of this compound and its analogs is, therefore, a critical aspect of drug discovery and development. This guide provides a comparative overview of the most common and effective methods for this compound synthesis, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

At a Glance: Comparison of Key this compound Synthesis Methods

The following table summarizes the key quantitative aspects of the primary methods used for this compound synthesis. The yields and reaction times are indicative and can vary significantly based on the specific substrate and reaction conditions.

MethodStarting MaterialsTypical ReagentsTypical Yield (%)Typical Reaction TimeKey AdvantagesKey Disadvantages
Sandmeyer Substituted AnilinesChloral hydrate, Hydroxylamine hydrochloride, H₂SO₄50-95%4-6 hoursWell-established, good for electron-withdrawing groupsHarsh acidic conditions, multi-step process
Stolle N-AlkylanilinesOxalyl chloride, Lewis acids (e.g., AlCl₃)48-94%2-24 hoursGood for N-substituted isatins, generally good yieldsRequires anhydrous conditions, Lewis acid catalyst can be harsh
Gassman Anilinest-Butyl hypochlorite, Methylthioacetic acid ester40-81%Several hoursOne-pot potential, good for some substituted anilinesUse of odorous thiols, multi-step mechanism
Modern Methods Varied (Indoles, anilines, etc.)Varied (Catalysts, oxidizing agents)Often >80%Minutes to a few hoursHigher yields, shorter reaction times, greener approachesMay require specific catalysts or equipment

Classical Synthesis Methods: The Foundation

The traditional methods for this compound synthesis, namely the Sandmeyer, Stolle, and Gassman syntheses, have been the bedrock of this compound chemistry for decades. They are reliable and well-documented, providing access to a wide range of this compound derivatives.

The Sandmeyer this compound Synthesis

The Sandmeyer synthesis is a two-step process that begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the corresponding this compound.[1][2] This method is particularly effective for anilines bearing electron-withdrawing groups.[3]

Reaction Workflow:

Sandmeyer_Synthesis Aniline Substituted Aniline Reagents1 Chloral hydrate, Hydroxylamine HCl, Na₂SO₄ Aniline->Reagents1 Intermediate Isonitrosoacetanilide Reagents1->Intermediate Step 1: Condensation Reagents2 H₂SO₄, Heat Intermediate->Reagents2 This compound Substituted this compound Reagents2->this compound Step 2: Cyclization Stolle_Synthesis Arylamine Secondary Arylamine OxalylChloride Oxalyl Chloride Arylamine->OxalylChloride Intermediate Chlorooxalylanilide OxalylChloride->Intermediate Condensation LewisAcid Lewis Acid (e.g., AlCl₃) Intermediate->LewisAcid This compound N-Substituted this compound LewisAcid->this compound Friedel-Crafts Cyclization Gassman_Synthesis Aniline Aniline Reagents1 1. t-BuOCl 2. MeSCH₂CO₂Et Aniline->Reagents1 Intermediate 3-Methylthio-2-oxindole Reagents1->Intermediate Formation of Intermediate Oxidation Oxidation Intermediate->Oxidation This compound Substituted this compound Oxidation->this compound Oxidation

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Novel Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel isatin derivatives is a critical step in the journey from synthesis to therapeutic application. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to ensure the accurate and comprehensive validation of these promising compounds.

This compound (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure. Therefore, rigorous structural validation is paramount. This guide compares the most common and powerful analytical methods employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique, or more often a combination of techniques, is crucial for the unambiguous determination of the chemical structure of a novel this compound derivative. The following table summarizes the key quantitative data obtained from each method, offering a clear comparison of their strengths in structural validation.

Analytical TechniqueKey Quantitative Data and Structural InsightsTypical this compound Derivative Data (Example)
¹H and ¹³C NMR - Chemical shifts (δ) indicating the electronic environment of each proton and carbon. - Coupling constants (J) revealing connectivity between neighboring protons. - Integration values proportional to the number of protons. - 2D NMR (COSY, HSQC, HMBC) for establishing through-bond correlations.¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.02 (s, 1H, NH), 7.60-6.90 (m, 4H, Ar-H). ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 184.5 (C=O), 159.2 (C=O), 150.1-112.0 (Ar-C).
Mass Spectrometry - Precise molecular weight determination (High-Resolution Mass Spectrometry). - Molecular formula confirmation. - Fragmentation patterns providing structural information about different parts of the molecule.HRMS (ESI): m/z calculated for C₈H₅NO₂ [M+H]⁺: 148.040, found: 148.039. MS/MS Fragmentation: Loss of CO (28 Da), loss of HCN (27 Da).
FT-IR Spectroscopy - Identification of functional groups based on characteristic vibrational frequencies (cm⁻¹).FT-IR (KBr, cm⁻¹): 3180 (N-H stretch), 1745 (C=O, ketone stretch), 1610 (C=O, amide stretch), 1470 (C=C aromatic stretch).
X-ray Crystallography - Unambiguous determination of the three-dimensional molecular structure. - Bond lengths, bond angles, and torsion angles. - Crystal packing and intermolecular interactions.- Crystal System: Monoclinic - Space Group: P2₁/c - Key Bond Lengths: C2=O2 (1.22 Å), C3=O3 (1.21 Å), N1-C2 (1.37 Å).

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable structural validation. The following sections provide step-by-step methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the this compound derivative.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.[1][2]

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Acquisition for 2D NMR (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds), which is crucial for connecting different fragments of the molecule.[3][4][5]

  • Data Processing and Analysis:

    • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the coupling constants.

    • Assign all proton and carbon signals to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and formula, and to gain insights into the molecular structure through fragmentation analysis.

Protocol for ESI-MS/MS:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative (approximately 10-100 µM) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote ionization.[6]

  • Instrument Setup (Electrospray Ionization - Tandem Mass Spectrometry):

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

    • Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain the accurate mass and determine the elemental composition.

  • Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion of interest using the first mass analyzer.

    • Induce fragmentation of the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).

    • Analyze the resulting fragment ions in the second mass analyzer.

  • Data Analysis:

    • Interpret the fragmentation pattern to deduce the structure of different parts of the molecule. Common fragmentation pathways for isatins can involve the loss of CO, HCN, and cleavage of substituent groups.[7][8][9]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the this compound derivative.

Protocol for KBr Pellet Method:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the dry this compound derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10][11][12] The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet-forming die.

  • Pellet Formation:

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[13][14]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups present in the this compound core (e.g., N-H, C=O of ketone and amide) and any substituents.

Single-Crystal X-ray Crystallography

Objective: To obtain the definitive three-dimensional structure of the this compound derivative.

Protocol:

  • Crystal Growth:

    • Grow single crystals of the purified this compound derivative of suitable size and quality (typically 0.1-0.3 mm in each dimension). Common methods include:

      • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly in a loosely covered vial.[15][16][17]

      • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.[15]

      • Cooling: Slowly cool a saturated solution of the compound.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect the diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate bond lengths, angles, and other geometric parameters.[18]

Signaling Pathway Inhibition by this compound Derivatives

Many this compound derivatives exert their biological effects, particularly their anticancer activity, by interfering with specific cellular signaling pathways. A common target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that tumors need to grow and metastasize. This inhibition often impacts downstream signaling cascades such as the PI3K/AKT pathway, which is crucial for cell proliferation, survival, and metabolism.[19][20][21][22]

Isatin_Signaling_Pathway This compound This compound Derivative VEGFR2 VEGFR-2 This compound->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a novel this compound derivative.

Conclusion

The structural validation of novel this compound derivatives is a multi-faceted process that relies on the synergistic use of various analytical techniques. While NMR, MS, and FT-IR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography offers the ultimate confirmation of the three-dimensional architecture. By employing the detailed protocols outlined in this guide, researchers can confidently and accurately characterize their synthesized compounds, paving the way for further investigation into their promising biological activities and therapeutic potential.

References

A Comparative Guide to the Anticancer Activity of Isatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent anticancer properties.[1][2][3] These synthetic and naturally occurring compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[2][4][5] This guide provides an objective comparison of the anticancer activity of selected this compound analogues, supported by experimental data and detailed protocols to aid in research and development.

Comparative Anticancer Activity of this compound Analogues

The cytotoxic effects of this compound derivatives are commonly evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a standard metric for this assessment. Below is a summary of the IC50 values for several this compound analogues against human breast adenocarcinoma (MCF-7) and colon carcinoma (HT-29) cell lines.

CompoundModificationIC50 (µM) vs. MCF-7IC50 (µM) vs. HT-29Reference
This compound-Based Imidazole Hybrid Imidazole moiety incorporated at the C3 position of the this compound core.~0.75 (causes 40% cell death)Not Reported[6]
5,7-dibromo-N-(3-selenocyanatopropyl)this compound (Analogue 9) 5,7-dibromo substitution on the this compound ring with an N-alkyl selenocyanate chain.1.5>10[4]
5,7-dibromo-N-(4-selenocyanatobutyl)this compound (Analogue 12) 5,7-dibromo substitution on the this compound ring with a longer N-alkyl selenocyanate chain.1.2>10[4]
This compound-Thiazolidine Hybrid (181) Thiazolidine ring linked to the this compound scaffold.12.47Not Reported[2]
This compound-Thiazolidine Hybrid (187) N-propylated 5-nitrothis compound linked to a thiazolidinone ring.5.333.29[2]
Sunitinib (Reference Drug) A multi-targeted receptor tyrosine kinase inhibitor containing an oxindole core.11.30410.14[2][7]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of biological activity data.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8][10] The amount of formazan produced is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7, HT-29) are harvested from culture and counted.

    • Cells are seeded into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

  • Compound Treatment:

    • A stock solution of the this compound analogue is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a blank (medium only) are also included.

    • The plate is incubated for an additional 48 to 72 hours.

  • MTT Addition and Incubation:

    • Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[8][9]

    • The plate is incubated for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[8][9]

  • Solubilization of Formazan:

    • The medium containing MTT is carefully removed.

    • 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[8][11]

    • The plate is gently shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement and Data Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9][10]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

Apoptosis Induction Pathway

A frequent mechanism by which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[13] This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the activation of a cascade of caspase enzymes.[2][3]

G Intrinsic Apoptosis Pathway Induced by this compound Analogues cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade This compound Analogue This compound Analogue Bcl2 Bcl-2 (Anti-apoptotic) This compound Analogue->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound Analogue->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Activated_Caspase3 Activated Caspase-3 (Executioner) Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway activated by this compound analogues.

Experimental Workflow for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14] This is a key metric for assessing the antimicrobial potential of this compound derivatives.

Workflow for MIC Determination via Broth Microdilution A Prepare 2-fold serial dilutions of This compound Analogue in a 96-well plate C Inoculate each well with the bacterial suspension (final conc. ~5x10^5 CFU/mL) A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Include Growth Control (no compound) and Sterility Control (no bacteria) wells C->D E Incubate plate at 35-37°C for 16-20 hours D->E F Visually inspect for turbidity or measure Optical Density (OD) with a plate reader E->F G Determine MIC: Lowest concentration with no visible bacterial growth F->G

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of isatin derivatives, offering a comparative guide to their structure-activity relationships across various biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the latest findings, supported by quantitative data and detailed experimental protocols.

This compound (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2] These activities include anticancer, antiviral, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4] The chemical flexibility of the this compound core, particularly at the N-1, C-3, and C-5 positions, allows for a wide range of structural modifications, making it a "privileged scaffold" in drug discovery.[3][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their anticancer, antiviral, and antimicrobial activities, supported by experimental data and detailed methodologies.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and inducing apoptosis.[2][4] The cytotoxic activity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[2]

Structure-Activity Relationship Highlights:

  • Substitution at N-1: N-alkylation or N-benzylation of the this compound moiety often plays a pivotal role in enhancing anticancer activity.[3][4] For instance, hybrids bearing an N-benzyl moiety on the this compound ring have shown improved antiproliferative activity.[3]

  • Substitution at C-3: Modifications at the C-3 position, often through the formation of Schiff bases or hydrazones, are crucial for activity.[1] The introduction of bulky aromatic groups can enhance cytotoxic effects.

  • Substitution at C-5: The electronic nature of substituents at the C-5 position significantly influences anticancer potency. Electron-donating groups, such as a methyl group, have been found to be favorable, while electron-withdrawing groups like a fluoro group can be unfavorable.[4] Halogen substitutions (e.g., -Cl, -Br) at this position have also been shown to enhance biological activity.[6]

  • Hybrid Molecules: The hybridization of this compound with other pharmacophores, such as chalcones, triazoles, or quinolines, has emerged as a powerful strategy to develop potent and selective anticancer agents.[3][4][6]

Table 1: Comparative Anticancer Activity of this compound Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
10a Bis-isatin hybridHela, HCT-116, A549, MCF-7/DOX>2.5-fold higher than etoposide[4]
12c This compound-indole hybrid (N-benzyl)Not Specified1.17[3]
13 This compound-triazole hybridMGC-8039.78[7]
14g This compound-benzofuran hybridVarious77.2–88.9[4]
14h This compound-benzofuran hybridVarious65.4–89.7[4]
16m This compound-based conjugateHT-29, ZR-75, A-5491.17 (average)[4]
17m This compound-derived imidazoleMCF-740% cell death at 0.75[4]
19 DNAP-isatin hybridHeLa1.3[7]
31 This compound-fluoroquinazolinone hybridMCF-70.35[7]
IH (4-Br) This compound-chalcone hybridMCF-7, HeLaas low as 6.53 ± 1.12[6]
IK (4-NH2) This compound-chalcone hybridMCF-7, HeLaas low as 6.53 ± 1.12[6]
IE (3,4-OCH3) This compound-chalcone hybridMCF-7, HeLaas low as 6.53 ± 1.12[6]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[2]

Signaling Pathway: Tubulin Inhibition by this compound Derivatives

G Tubulin Polymerization Inhibition Pathway This compound This compound Derivative Tubulin β-Tubulin This compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly This compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest Mitotic Arrest Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound derivatives can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Antiviral Activity of this compound Derivatives

This compound derivatives have demonstrated broad-spectrum antiviral properties, including activity against HIV and other viruses.[8][9] The antiviral efficacy is often determined by measuring the reduction in viral replication in cell cultures.

Structure-Activity Relationship Highlights:

  • N-1 Substitution: The introduction of Mannich bases at the N-1 position of the this compound ring has been a successful strategy for developing anti-HIV agents.[8] Morpholinomethyl substitution at this position appeared superior to others.[8]

  • C-3 Modification: The formation of thiosemicarbazones at the C-3 position is a well-known modification for enhancing antiviral activity.[8]

  • C-5 Substitution: For anti-HIV-1 activity, substitutions at the C-5 position with either electron-donating or electron-withdrawing groups were found to be unfavorable.[8] However, in some cases, an electron-withdrawing group at C-5 was superior.[8]

Table 2: Comparative Antiviral Activity of this compound Derivatives

Compound IDModificationVirusEC50Reference
1a Norfloxacin-isatin Mannich baseHIV-111.3 µg/mL[8]
1b Norfloxacin-isatin Mannich baseHIV-113.9 µg/mL[8]
2a This compound Schiff base (Mannich base)HIV-1 & HIV-2>2 µg/mL (16% activity)[8]
6 Thiosemicarbazone derivativeHIV0.34 µM (for 50% inhibition)[8]
7 Thiosemicarbazone derivativeHIV2.9 µM (for 50% inhibition)[8]
11a This compound derivativeHIV-18 µg/mL[8]
11e This compound derivativeHIV-18 µg/mL[8]
11e This compound derivativeHIV-241.5 µg/mL[8]

Experimental Protocol: Anti-HIV Activity Assay (MTT Method)

  • Cell Culture: Human T-lymphocyte (CEM-4) cells are cultured in appropriate media.

  • Viral Infection: Cells are infected with the HIV-1 or HIV-2 virus.

  • Compound Treatment: The infected cells are then treated with different concentrations of the this compound derivatives.

  • Incubation: The treated cells are incubated for a period that allows for viral replication (e.g., 6 days).

  • MTT Assay: The viability of the cells is determined using the MTT assay, as described previously. The principle is that uninfected, viable cells will reduce MTT to formazan, while virus-infected cells that have undergone cytopathic effects will not.

  • EC50 Calculation: The effective concentration that protects 50% of the cells from the cytopathic effect of the virus (EC50) is calculated.[8]

Experimental Workflow: Synthesis of this compound Schiff Bases

G General Synthesis of this compound Schiff Bases This compound This compound Reaction Condensation Reaction This compound->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Reaction SchiffBase This compound Schiff Base Reaction->SchiffBase

Caption: this compound Schiff bases are synthesized via condensation of this compound with primary amines.

Antimicrobial Activity of this compound Derivatives

This compound derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The antimicrobial efficacy is commonly assessed by determining the Minimum Inhibitory Concentration (MIC).[10]

Structure-Activity Relationship Highlights:

  • General Observations: The presence of a p-amino benzoic acid moiety and N-benzylation/methylation of the this compound moiety have been shown to increase bioactivity.[3]

  • Hybridization: Combining the this compound scaffold with other antimicrobial pharmacophores, such as thiazole or 4-aminoquinoline, is a promising strategy to combat drug resistance.[5][11]

  • Substituent Effects: The electronic nature and position of substituents on the this compound core and any appended moieties significantly affect the antimicrobial properties.[7]

Table 3: Comparative Antimicrobial Activity of this compound Derivatives

Compound IDModificationMicroorganismMIC (µg/mL)Reference
HD6 4-aminoquinoline-hydrazone hybridBacillus subtilis8[5]
112 This compound hybridVarious bacteria≤0.03–8[7]
113 2-oxospiro[indoline-3,4'-pyran] derivativeS. aureus ATCC 335910.78[7]
113 2-oxospiro[indoline-3,4'-pyran] derivativeP. aeruginosa ATCC BAA-21111.95[7]
114a Indolindione-coumarin hybridPenicillium sp.30[7]
114b Indolindione-coumarin hybridS. aureus312[7]
7b, 7d, 14b This compound-decorated thiazoleE. coliPotent[11]
7f This compound-decorated thiazoleMRSABest activity in series[11]
7h, 11f This compound-decorated thiazoleCandida albicansEquivalent to Nystatin[11]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial/Fungal Suspension: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[11]

Logical Relationship: SAR-Driven Optimization

G SAR-Driven Drug Discovery Cycle Synthesis Synthesis of This compound Derivatives Screening Biological Screening (e.g., MTT, MIC) Synthesis->Screening SAR SAR Analysis Screening->SAR Design Design of New Derivatives SAR->Design Lead Lead Compound SAR->Lead Design->Synthesis

Caption: The iterative cycle of synthesis, screening, and SAR analysis drives the optimization of this compound derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Isatin-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3][4] this compound-based compounds have demonstrated promising therapeutic potential in various domains, including oncology, virology, and neurology.[1][5][6][7] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound-based drugs, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of this promising class of therapeutic agents.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the efficacy of various this compound-based drugs from preclinical studies.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against a wide range of cancer cell lines in vitro, with several compounds progressing to in vivo studies and even clinical trials.[2][8][9] Sunitinib and Toceranib are two FDA-approved drugs for cancer treatment that feature the this compound core structure.[2][8]

Compound/DerivativeCancer Cell LineIn Vitro Efficacy (IC50)Animal ModelIn Vivo EfficacyReference
Symmetrical bis-Schiff bases of this compound (Compound 34)HepG2 (Liver Cancer)4.23 µMHepS-bearing miceSignificant tumor development hindrance at 40 mg/kg[8]
This compound-fluoroquinazolinone hybrids (Hybrid 31)MCF-7 (Breast Cancer)0.35 µMNot SpecifiedEGFR and tubulin inhibition[8]
1H-1,2,3-Triazole-tethered this compound-steroidal hybridsSH-SY5Y (Neuroblastoma)Substantial growth inhibitionNot SpecifiedNot Specified[8]
This compound-triazole hybrids (Scaffold 13)MGC-803 (Gastric Cancer)9.78 µMNot SpecifiedLess cytotoxic on normal cell lines (HL-7702 and GES-1)[8]
Indolinone-based sulfonamides (Compound 6)HCT-116 (Colon Cancer)3.67 µMNot SpecifiedInduced cell cycle disturbance and apoptosis[8]
Spirooxindole-pyrrolidines (Compound 23)MCF-7 and K562 (Leukemia)15.32 µM and 14.74 µM respectivelyNot SpecifiedNot Specified[8]
This compound–indole conjugate (Compound 17)ZR-75 (Breast), HT-29 (Colon), A-549 (Lung)0.74 µM, 2.02 µM, 0.76 µM respectivelyNot SpecifiedMore potent than sunitinib[9]
This compound–pyrazole hybridsMDA-MB-468 and MDA-MB-231 (Breast Cancer)10.24 µM and 8.23 µM respectivelyNot SpecifiedStrong binding affinity to EGFR[9]
Antiviral Activity

This compound derivatives have been investigated for their antiviral properties against a range of viruses.[5][10][11] Methisazone, an this compound derivative, was one of the first synthetic antiviral agents used clinically.[12]

Compound/DerivativeVirusIn Vitro ModelIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
This compound-beta-thiosemicarbazone (IBT)Vaccinia virus (VV)Not SpecifiedNot SpecifiedVV-infected miceHighly effective in preventing mortality[13]
MarboranVaccinia virus (VV)Not SpecifiedNot SpecifiedVV-infected miceDelayed or reduced viral replication[13]
This compound-beta-thiosemicarbazone (IBT)Cowpox virus (CV)Not SpecifiedNot SpecifiedCV-infected miceNot effective in preventing mortality[13]
MarboranCowpox virus (CV)Not SpecifiedNot SpecifiedCV-infected miceNot effective in preventing mortality[13]
SPIII-5F (this compound derivative)SARS-CoVVero cells45% maximum protection against replicationNot SpecifiedNot Specified[12]
SPIII-5H and SPIII-Br (this compound derivatives)Hepatitis C Virus (HCV)Huh 5-2 cellsEC50 of 17 and 19 µg/ml respectivelyNot SpecifiedNot Specified[12]
Norfloxacin-isatin Mannich bases (1a and 1b)HIV-1Not SpecifiedEC50 of 11.3 and 13.9 µg/mL respectivelyNot SpecifiedNot Specified[10]
Aminopyrimidinimino this compound derivatives (9e, i, l-o)HIV-1MT-4 cellsEC50 ranging from 12.1 to 62.1 µg/mLNot SpecifiedCompound 9l inhibited HIV-1 RT enzyme[10]
Neuroprotective and Anticonvulsant Activity

The neuroprotective and anticonvulsant effects of this compound derivatives are also an active area of research.[6][7][14][15]

Compound/DerivativeConditionIn Vitro ModelIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
N1-alkylated this compound (Compound 10)NeuroinflammationLPS-activated BV2 microgliaReduced release of nitric oxide, IL-6, and TNF-αNot SpecifiedNot Specified[6]
Chlorinated this compound (Compound 20)NeuroinflammationLPS-activated BV2 microgliaReduced release of nitric oxide, IL-6, and TNF-αNot SpecifiedNot Specified[6]
This compound aroylhydrazones (6a and 6e)EpilepsyNot SpecifiedNot SpecifiedMaximal electroshock (MES) model in mice100% protection at 5 mg/kg[16]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound-based drugs are provided below.

In Vitro Assays

1. MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Principle: Metabolically active cells with NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[8]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Treatment: Add the this compound-based compound at various concentrations to the wells.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.

2. Apoptosis Assay via Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Procedure:

    • Cell Treatment: Treat cells with the this compound-based compound for a specified time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[13]

3. Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the this compound-based drugs.[9]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary and secondary antibodies.

  • Procedure:

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample.

    • Gel Electrophoresis: Separate the protein samples on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the level of protein expression.

In Vivo Assays

1. Tumor Growth Inhibition in Xenograft Models

This model is commonly used to evaluate the anticancer efficacy of compounds in vivo.[12]

  • Principle: Human cancer cells are implanted into immunocompromised mice. The effect of the drug on tumor growth is then monitored over time.

  • Procedure Outline:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the this compound-based compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dosage. The control group receives the vehicle.

    • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined treatment period. Tumors are then excised and weighed.

    • Analysis: Calculate the tumor growth inhibition (TGI) percentage.

2. Antiviral Efficacy in Animal Models

These models are essential for evaluating the therapeutic potential of antiviral agents.[13]

  • Principle: Animals are infected with a specific virus and then treated with the antiviral compound to assess its effect on viral replication and disease progression.

  • Procedure Outline:

    • Infection: Infect susceptible animals (e.g., mice) with a standardized dose of the virus.

    • Treatment: Administer the this compound-based drug at different doses and schedules, starting at a specific time point post-infection. A control group receives a placebo.

    • Monitoring: Monitor the animals for clinical signs of disease, mortality, and weight loss.

    • Viral Load Quantification: At specific time points, collect tissues or blood samples to quantify the viral load using methods like plaque assay or quantitative PCR (qPCR).

    • Analysis: Evaluate the efficacy of the drug based on the reduction in viral load, improvement in clinical scores, and survival rates.

3. Evaluation of Neuroprotective Effects in Animal Models

These models are used to assess the ability of a compound to protect against neuronal damage.[17]

  • Principle: A neurological deficit is induced in an animal model, and the compound's ability to mitigate the damage is evaluated.

  • Procedure Outline:

    • Induction of Neurodegeneration: Induce a specific neurological condition, such as cerebral ischemia (stroke) via middle cerebral artery occlusion, or neuroinflammation by injecting lipopolysaccharide (LPS).

    • Treatment: Administer the this compound derivative before or after the induced injury.

    • Behavioral Assessment: Conduct behavioral tests to assess motor function, coordination, and memory.

    • Histological and Biochemical Analysis: At the end of the study, sacrifice the animals and collect brain tissue for histological analysis (to measure infarct volume or neuronal loss) and biochemical assays (to measure markers of inflammation, oxidative stress, or apoptosis).

    • Analysis: Compare the extent of neuronal damage and functional recovery between the treated and control groups.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound-based drugs and a general experimental workflow for their evaluation.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound-Based Drug Candidates cell_viability Cell Viability Assays (e.g., MTT) invitro_start->cell_viability apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) cell_viability->apoptosis_assay protein_expression Protein Expression Analysis (e.g., Western Blot) apoptosis_assay->protein_expression pathway_analysis Signaling Pathway Modulation protein_expression->pathway_analysis invivo_start Promising Candidates from In Vitro Studies pathway_analysis->invivo_start Select Promising Candidates animal_model Disease-Specific Animal Models invivo_start->animal_model efficacy_testing Efficacy Testing (e.g., Tumor Growth Inhibition) animal_model->efficacy_testing toxicity_assessment Toxicity and Pharmacokinetic Studies efficacy_testing->toxicity_assessment lead_optimization Lead Optimization toxicity_assessment->lead_optimization

Caption: General experimental workflow for the evaluation of this compound-based drugs.

anticancer_pathway cluster_pathways Key Anticancer Mechanisms This compound This compound-Based Anticancer Drug rtk Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) This compound->rtk pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt tubulin Tubulin Polymerization This compound->tubulin cdks Cyclin-Dependent Kinases (CDKs) This compound->cdks caspases Caspase Activation This compound->caspases proliferation Decreased Cell Proliferation rtk->proliferation angiogenesis Inhibition of Angiogenesis rtk->angiogenesis pi3k_akt->proliferation cell_cycle Cell Cycle Arrest tubulin->cell_cycle cdks->cell_cycle apoptosis Induction of Apoptosis caspases->apoptosis

Caption: Key signaling pathways targeted by this compound-based anticancer drugs.

antiviral_pathway cluster_viral_cycle Viral Replication Cycle isatin_antiviral This compound-Based Antiviral Drug viral_replication Viral Replication (e.g., RNA Polymerase, Protease) isatin_antiviral->viral_replication Inhibits viral_entry Viral Entry viral_uncoating Viral Uncoating viral_entry->viral_uncoating viral_uncoating->viral_replication viral_assembly Viral Assembly viral_replication->viral_assembly inhibition Inhibition of Viral Replication viral_replication->inhibition viral_release Viral Release viral_assembly->viral_release

Caption: General mechanism of action for this compound-based antiviral drugs.

neuroprotection_pathway cluster_neuroinflammation Neuroinflammatory Cascade isatin_neuro This compound-Based Neuroprotective Drug microglia Activated Microglia isatin_neuro->microglia Inhibits Activation neuroprotection Neuroprotection isatin_neuro->neuroprotection pro_inflammatory Pro-inflammatory Mediators (NO, IL-6, TNF-α) microglia->pro_inflammatory Releases neuronal_damage Neuronal Damage and Apoptosis pro_inflammatory->neuronal_damage Induces

Caption: Mechanism of neuroprotection by this compound derivatives via inhibition of neuroinflammation.

References

A Spectroscopic Showdown: Unraveling the Tautomeric Forms of Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural forms of bioactive molecules is paramount. Isatin, a privileged scaffold in medicinal chemistry, presents a classic case of lactam-lactim tautomerism, a phenomenon that significantly influences its chemical reactivity and biological interactions. This guide provides an objective spectroscopic comparison of this compound's two primary tautomers—the lactam and lactim forms—supported by experimental data to aid in their characterization and analysis.

This compound (1H-indole-2,3-dione) predominantly exists in the more stable lactam form. However, the lactim tautomer, though less stable, plays a crucial role in its reactivity, particularly in reactions involving the C2-carbonyl group. The equilibrium between these two forms is influenced by factors such as solvent polarity and pH. Distinguishing between these tautomers is essential for understanding reaction mechanisms and for the rational design of this compound-based therapeutic agents. Spectroscopic techniques such as UV-Visible, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic features of the lactam and lactim tautomers of this compound. It is important to note that direct experimental data for the pure lactim form of this compound is scarce due to its transient nature. Therefore, some of the data presented for the lactim tautomer is inferred from studies on its derivatives, such as O-alkyl ethers, where the lactim structure is fixed.

Spectroscopic TechniqueLactam TautomerLactim Tautomer
UV-Visible Spectroscopy
λmax (π → π)260-350 nm[1]Expected to be similar to the lactam form
λmax (n → π)350-600 nm[1]Expected to be similar to the lactam form
Specific λmax (Methanol)~295 nm[2]Not reported
Infrared (IR) Spectroscopy
ν(N-H) stretch~3188 cm⁻¹ (broad)[1]Absent
ν(O-H) stretchAbsentExpected ~3200-3600 cm⁻¹ (broad)
ν(C=O) stretch (C2)~1740 cm⁻¹[1]Absent
ν(C=O) stretch (C3)~1620 cm⁻¹[1]Expected to be present with a slight shift
ν(C=N) stretchAbsentExpected ~1640-1680 cm⁻¹
Raman Spectroscopy
Key BandsData not readily availableData not readily available
¹H NMR Spectroscopy
δ(N-H) (DMSO-d₆)~11.0 ppm[3]Absent
δ(O-H)AbsentExpected to be solvent-dependent
Aromatic Protons~6.9-7.7 ppmExpected to show slight shifts compared to the lactam form
¹³C NMR Spectroscopy
δ(C=O) (C2)~158 ppmExpected to be shifted downfield (as C-OH)
δ(C=O) (C3)~184 ppmExpected to show a slight shift
Aromatic Carbons~112-150 ppmExpected to show slight shifts

Experimental Protocols

Detailed methodologies are crucial for the reproducible spectroscopic analysis of this compound tautomers. Below are representative protocols for the key experiments cited.

UV-Visible Spectroscopy

To determine the absorption maxima of this compound, a solution is prepared in a suitable solvent, typically methanol or dimethyl sulfoxide (DMSO).

  • Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in the chosen solvent. Serial dilutions are then made to obtain concentrations within the linear range of the spectrophotometer (e.g., 5-25 µg/mL).[2]

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The sample is placed in a quartz cuvette. The spectrum is recorded over a wavelength range of 200-800 nm, using the pure solvent as a blank.[2] The wavelengths of maximum absorbance (λmax) are then determined. To study the tautomeric equilibrium, spectra can be recorded in solvents of varying polarity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups of each tautomer.

  • Sample Preparation: For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for solution-phase analysis, this compound is dissolved in a suitable solvent (e.g., chloroform, acetonitrile).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is employed.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹). The characteristic stretching frequencies for the N-H, C=O, and potentially O-H and C=N bonds are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the differentiation of the tautomers in solution.

  • Sample Preparation: this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) to a concentration of approximately 5-10 mg/mL. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to identify the protons and carbons associated with each tautomer. The choice of solvent is critical, as it can influence the position of the tautomeric equilibrium. For instance, in DMSO-d₆, this compound exists predominantly as the lactam tautomer, while in methanol-d₄, signals for both tautomers may be observed.[1]

Visualizing this compound Tautomerism

The tautomeric equilibrium of this compound can be represented as a reversible conversion between the lactam and lactim forms. The following diagram, generated using the DOT language, illustrates this relationship and the key spectroscopic methods used for their characterization.

Isatin_Tautomers cluster_tautomers This compound Tautomeric Equilibrium cluster_analysis Spectroscopic Analysis Lactam Lactam Form (1H-indole-2,3-dione) Lactim Lactim Form (2-hydroxy-1H-indol-3-one) Lactam->Lactim Tautomerization UV_Vis UV-Vis Lactam->UV_Vis IR IR Lactam->IR Raman Raman Lactam->Raman NMR NMR Lactam->NMR Lactim->UV_Vis Lactim->IR Lactim->Raman Lactim->NMR

Caption: Tautomeric equilibrium of this compound and spectroscopic methods for analysis.

References

A Researcher's Guide to Purity Assessment of Synthesized Isatin: HPLC and a Comparison of Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for assessing the purity of isatin (1H-indole-2,3-dione), a vital precursor in the synthesis of various biologically active molecules.

This compound and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of activities, including antitumor, antiviral, and anti-inflammatory properties. The efficacy and safety of these potential therapeutics are directly linked to the purity of the synthesized this compound. This guide outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in selecting the most appropriate purity assessment method for your research needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for purity assessment. Its high resolution and sensitivity allow for the detection of even trace impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general RP-HPLC method for this compound purity analysis. Optimization may be required based on the specific synthesis route and potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v). The aqueous phase may be acidified with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where this compound exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation and Interpretation

The purity of the this compound sample is typically determined by calculating the peak area percentage. The chromatogram of a highly pure sample will show a single major peak corresponding to this compound. Any other peaks are considered impurities.

Table 1: Example HPLC Data for Synthesized this compound

Peak No.Retention Time (min)Peak AreaArea %Identity
12.515,0000.5Impurity A (e.g., starting material)
24.2 2,970,000 99.0 This compound
35.815,0000.5Impurity B (e.g., side-product)

Note: Retention times are illustrative and will vary based on the specific HPLC conditions.

Workflow for this compound Synthesis and Purity Analysis

The following diagram illustrates a typical workflow from the synthesis of this compound to its purity assessment using various analytical techniques.

Isatin_Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment Synthesis This compound Synthesis (e.g., Sandmeyer Reaction) Purification Crude Product Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC TLC TLC Analysis Purification->TLC MP Melting Point Purification->MP NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Final_Report Purity Confirmation & Reporting HPLC->Final_Report TLC->Final_Report MP->Final_Report NMR->Final_Report MS->Final_Report

Caption: Workflow from this compound synthesis to purity analysis.

Comparison with Alternative Purity Assessment Methods

While HPLC is highly effective, other techniques can provide complementary information or may be more suitable for rapid screening or specific applications.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method for qualitative purity assessment. It is excellent for monitoring reaction progress and for a quick check of purity before more rigorous analysis.

  • Experimental Protocol:

    • Stationary Phase: Silica gel 60 F254 TLC plates.

    • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation.

    • Sample Preparation: Dissolve the this compound sample in a volatile solvent like ethyl acetate or acetone.

    • Visualization: Under UV light at 254 nm, this compound and many impurities will appear as dark spots. Staining with potassium permanganate can also be used.

  • Data Interpretation: A pure sample should show a single spot. The presence of multiple spots indicates impurities. The Retention Factor (Rf) value can be calculated but is less precise than HPLC retention time.

Melting Point Analysis

The melting point is a physical property that can indicate purity. Pure crystalline compounds have a sharp, well-defined melting point, whereas impurities tend to broaden and depress the melting point range.

  • Experimental Protocol:

    • A small amount of the dried, crystalline this compound is packed into a capillary tube and heated in a melting point apparatus.

    • The temperature range over which the sample melts is recorded.

  • Data Interpretation: Pure this compound has a reported melting point of approximately 201-204°C.[1][2] A broad melting range or a value significantly lower than the literature value suggests the presence of impurities.

Spectroscopic Methods (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for structural elucidation and can also be used for purity assessment.

  • ¹H and ¹³C NMR Spectroscopy:

    • Protocol: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.

    • Interpretation: The NMR spectrum of pure this compound will show characteristic peaks corresponding to its structure.[3][4][5] Impurity peaks, if present at a sufficient concentration (typically >1%), will also be visible.

  • Mass Spectrometry (MS):

    • Protocol: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with LC).

    • Interpretation: The mass spectrum of pure this compound will show a prominent peak corresponding to its molecular ion ([M+H]⁺ at m/z 148.04).[2] The presence of other significant peaks may indicate impurities. LC-MS is particularly useful for identifying and quantifying impurities.[6][7]

Comparative Summary of Purity Assessment Methods

The choice of method depends on the specific requirements of the analysis, such as the need for quantitative data, the available equipment, and the stage of the research.

Table 2: Comparison of Analytical Methods for this compound Purity Assessment

MethodPrincipleData OutputThroughputCostKey AdvantagesKey Limitations
HPLC Differential partitioning between mobile and stationary phasesQuantitative (Peak Area %)MediumHighHigh sensitivity, resolution, and quantitationRequires specialized equipment and expertise
TLC Adsorption chromatographyQualitative (Rf value, number of spots)HighLowRapid, simple, inexpensive, good for screeningNot quantitative, lower resolution than HPLC
Melting Point Change in physical stateTemperature Range (°C)HighLowFast, simple, requires minimal sampleInsensitive to small amounts of impurities
NMR Nuclear spin in a magnetic fieldChemical shifts, integrationLowVery HighProvides structural information, can quantifyLower sensitivity than HPLC for impurities
Mass Spec Mass-to-charge ratio of ionsm/z valuesHigh (with LC)HighHigh sensitivity, provides molecular weightMay not distinguish isomers, quantification can be complex

Logical Comparison of Analytical Techniques

The following diagram illustrates the relationship between the different analytical methods in terms of their primary application in purity assessment.

Analytical_Method_Comparison cluster_quant Quantitative Methods cluster_qual Qualitative & Screening Methods center_node Purity Assessment of this compound HPLC HPLC (High Precision) center_node->HPLC NMR_Quant qNMR (Structural Confirmation) center_node->NMR_Quant TLC TLC (Rapid Screening) center_node->TLC MP Melting Point (Bulk Purity) center_node->MP MS MS (Molecular Weight) center_node->MS

Caption: Comparison of analytical techniques for this compound purity.

Conclusion

For the definitive quantitative assessment of synthesized this compound purity, RP-HPLC is the recommended method due to its superior resolution, sensitivity, and reproducibility. However, a multi-faceted approach utilizing rapid screening methods like TLC and melting point analysis, complemented by structural confirmation from NMR and MS, provides the most comprehensive and robust characterization of the synthesized compound. This ensures the high quality of this compound used in subsequent stages of research and development.

References

A Comparative Guide to Computational Docking Studies of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Isatin (1H-indole-2,3-dione) and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4] The structural flexibility of the this compound scaffold allows for extensive modification, leading to the development of potent agents with anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2][4][5][6] Computational docking studies have become an indispensable tool in the rational design and discovery of novel this compound-based therapeutic agents, providing valuable insights into their binding modes and structure-activity relationships (SAR).[4][7] This guide provides a comparative overview of recent computational docking studies on this compound derivatives, with a focus on their anticancer and antimicrobial applications, supported by experimental data.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents by targeting various proteins involved in cancer cell proliferation, survival, and metastasis.[2][8] Docking studies have been instrumental in elucidating the interactions of these compounds with key cancer-related targets such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and B-cell lymphoma 2 (Bcl-2).[2][7][8]

A recent study highlighted the potential of this compound-sulfonamide hybrids as cytotoxic agents against hepatocellular carcinoma cell lines, HepG2 and Huh7.[2] Another research focused on this compound-coumarin hybrids, which exhibited promising cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[1]

Below is a comparative summary of docking results for this compound derivatives against various anticancer targets:

Derivative TypeTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Activity (IC50)Cell LineReference
This compound-Coumarin HybridBcl-2 (4LVT)-7.1 (Chain A), -7.8 (Chain B)10.85 µg/mLMCF-7[1]
This compound-Coumarin HybridBcl-2 (4LVT)-7.1 (Chain A), -7.8 (Chain B)14.45 µg/mLMDA-MB-231[1]
This compound-Triazole HybridEGFR-0.73 µMMDA-MB-231[8]
This compound-Hydrazone HybridEGFR-0.114 µMA549 (Lung Cancer)[8]
This compound-Thiosemicarbazone---HCT-116, MCF-7[9]

Experimental Protocols: Anticancer Docking

A representative molecular docking protocol for this compound derivatives against anticancer targets involves several key steps. The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (PDB). The protein structures are then prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges. The this compound derivatives are sketched using chemical drawing software and optimized for their three-dimensional conformations. Molecular docking is then performed using software such as AutoDock Vina or Schrödinger Maestro. The binding affinities, typically expressed in kcal/mol, and the binding modes of the ligands within the active site of the protein are then analyzed.

Below is a generalized workflow for such computational studies:

G cluster_prep Preparation Stage cluster_dock Docking & Analysis p_prep Protein Preparation docking Molecular Docking p_prep->docking l_prep Ligand Preparation l_prep->docking analysis Analysis of Results docking->analysis

A generalized workflow for computational docking studies.

Antimicrobial Activity of this compound Derivatives

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. This compound derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacteria and fungi.[5][6] Molecular docking has been employed to investigate the interactions of these compounds with essential microbial enzymes, such as DNA gyrase and tyrosyl-tRNA synthetase, providing a basis for their mechanism of action.[5][6]

For instance, a study on fenamate-isatin hybrids reported potent activity against both Gram-positive and Gram-negative bacteria, with molecular docking studies suggesting inhibition of E. coli DNA Gyrase B and S. aureus proteins.[5] Another study focused on this compound-decorated thiazole derivatives as inhibitors of bacterial tyrosyl-tRNA synthetase (TyrRS), with some compounds showing potent activity against E. coli and MRSA.[6]

Here is a summary of docking results for this compound derivatives against antimicrobial targets:

Derivative TypeTarget Protein (PDB ID)Docking Score (kcal/mol)Experimental Activity (MIC)OrganismReference
Fenamate-Isatin HybridE. coli DNA Gyrase B (6H86)-Potent activityE. coli[5]
Fenamate-Isatin HybridS. aureus protein (2W9H)-Potent activityS. aureus[5]
This compound-Decorated ThiazoleS. aureus TyrRS--MRSA[6]
This compound-Decorated ThiazoleE. coli TyrRS--E. coli[6]
Epoxy-Functionalized this compoundK. pneumoniae Dam protein-6.4 (Vina), -4.85 (AutoDock)93.75 µg/mLK. pneumoniae[10]

Experimental Protocols: Antimicrobial Docking

The computational protocol for antimicrobial docking studies is similar to that for anticancer targets. The crystal structure of the target microbial protein is obtained from the PDB. Ligand and protein preparation are carried out, followed by docking simulations to predict the binding poses and affinities. For example, in the study of epoxy-functionalized this compound derivatives, AutoDock and Vina were used to determine the interaction with the DNA adenine methyltransferase (Dam) protein in K. pneumoniae.[10]

The following diagram illustrates a typical virtual screening workflow that can be applied to identify novel this compound-based inhibitors:

G cluster_screening Virtual Screening Pipeline lib Compound Library (this compound Derivatives) dock High-Throughput Docking lib->dock target Target Protein Identification target->dock filter Filtering & Scoring dock->filter hits Hit Identification filter->hits validation Experimental Validation hits->validation

A virtual screening workflow for identifying potent this compound derivatives.

Conclusion

Computational docking studies have proven to be a powerful tool in the discovery and development of this compound derivatives as potential therapeutic agents. These in silico methods allow for the rapid screening of large compound libraries and provide detailed insights into the molecular interactions between ligands and their protein targets. The comparative data presented in this guide highlight the promising anticancer and antimicrobial activities of various this compound hybrids. Future research, integrating computational predictions with experimental validation, will undoubtedly lead to the development of novel and more effective this compound-based drugs.

References

A Comparative Analysis of Isatin and Oxindole Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related molecular scaffolds is paramount. Isatin and oxindole, two heterocyclic compounds sharing a common indole core, have both garnered significant attention for their broad spectrum of biological activities. This guide provides a comprehensive, data-driven comparison of their performance in key therapeutic areas, supported by detailed experimental protocols and visual representations of their mechanisms of action.

At a Glance: this compound vs. Oxindole

FeatureThis compoundOxindole
Core Structure 1H-indole-2,3-dione1,3-dihydro-2H-indol-2-one
Key Bioactivities Anticancer, Antimicrobial, Antiviral, Anti-inflammatoryAnticancer, Antimicrobial, Antiviral, Anti-inflammatory
Mechanism of Action Diverse; includes kinase inhibition, caspase activation, tubulin polymerization inhibition, and modulation of inflammatory pathways.Varied; often involves kinase inhibition, cell cycle arrest, and modulation of inflammatory mediators.
Derivatives in Research Extensively studied with a vast library of synthetic derivatives.A growing area of research with numerous potent derivatives identified.

Quantitative Bioactivity Comparison

The following tables summarize the reported bioactivities of various this compound and oxindole derivatives, providing a quantitative basis for comparison.

Table 1: Anticancer Activity (IC50 values in µM)
Compound TypeDerivativeCancer Cell LineIC50 (µM)Reference
This compound 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Breast (MCF-7), Lung (A549), Leukemia (K562)4-13[1]
Moxifloxacin-isatin hybridLiver (HepG2), Breast (MCF-7/DOX)32-77[1]
This compound-hydrazone derivativeBreast (MCF-7)0.0028[2]
This compound-triazole hybridGastric (MGC-803)9.78[2]
Oxindole (Z)-isomer 12bHuman Breast Cancer0.49[3]
SH-859Human Kidney Carcinoma (786-O)<10[4]
Compound 5lLeukemia (CCRF-CEM)3.39[5]
Compound IIIAcute Myeloid Leukemia (MV4-11)4.3[5]
Table 2: Antimicrobial Activity (MIC values in µg/mL)
Compound TypeDerivativeMicroorganismMIC (µg/mL)Reference
This compound This compoundCampylobacter jejuni8.0[6]
This compound–pyrimidine hybridMycobacterium tuberculosis (MDR)0.48[6]
This compound-decorated thiazole derivative 7fStaphylococcus aureus (MRSA)N/A (Best Activity)[7]
Oxindole Spiro-oxindole derivative 3fEscherichia coli20[8]
Spiro-oxindole derivative 3gStaphylococcus aureus20[8]
Compound 4aBacillus cereus> Sulphamethoxazole[9]
Compound 11cShigella dysenterie> Sulphamethoxazole[9]
Table 3: Antiviral Activity (EC50/IC50 values)
Compound TypeDerivativeVirusEC50/IC50Reference
This compound Norfloxacin-isatin Mannich base (1a)HIV-111.3 µg/mL[10]
This compound β-thiosemicarbazone (10c)HIV-12.62 µM[10]
5-fluoro derivative (SPIII-5F)Hepatitis C Virus (HCV)6 µg/mL[11]
N-substituted this compound (4o)SARS Coronavirus 3CL Protease0.95 µM[12]
Oxindole Spirooxindole (12a)HIV Protease6 nM[9]
Spirooxindole (12b)HIV Protease3 nM[9]
Table 4: Anti-inflammatory Activity (IC50 values in µM)
Compound TypeDerivativeTarget/AssayIC50 (µM)Reference
This compound Tricyclic this compound Oxime (5a)NF-κB/AP-1 Inhibition< 6.1[13]
This compound–chalcone hybrid (4b)BV2 microglial cells1.6[14]
Oxindole Compound 4hCOX-2 Inhibition0.0533
Compound IVCOX-2 Inhibition0.10
Alkene oxindole derivative (23)IDO1 Enzyme Inhibition0.19[15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the bioactivity data.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or Oxindole derivatives) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL in sterile PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.[16][17][18]

Agar Well Diffusion for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism is prepared in a sterile broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate using a sterile cork borer.

  • Compound Application: A defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well. A positive control (standard antibiotic) and a negative control (solvent) are also included on the same plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[19][20][21]

Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is the gold standard for measuring the efficacy of antiviral compounds.

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus and Compound Incubation: The test compound is serially diluted and pre-incubated with a known titer of the virus for a specific period (e.g., 1 hour) to allow for interaction.

  • Infection of Cells: The cell monolayer is washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.

  • Overlay Application: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict the spread of the virus to adjacent cells. This results in the formation of localized areas of cell death, known as plaques.

  • Incubation and Staining: The plates are incubated for several days until visible plaques are formed. The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: The number of plaques in the presence of the compound is compared to the number in the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.[8][22][23]

Signaling Pathways and Mechanisms of Action

The bioactivity of this compound and Oxindole derivatives is often attributed to their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key mechanisms.

Anticancer Mechanisms

Both this compound and Oxindole derivatives exhibit anticancer activity through the modulation of several key signaling pathways that control cell proliferation, survival, and apoptosis.

anticancer_pathway cluster_this compound This compound Derivatives cluster_oxindole Oxindole Derivatives This compound This compound Derivatives Tubulin Tubulin Polymerization This compound->Tubulin Inhibition Caspases Caspase-3, -9 Activation This compound->Caspases Activation Kinases_I VEGFR-2, EGFR, CDK2 Inhibition This compound->Kinases_I Inhibition Apoptosis_I Apoptosis Tubulin->Apoptosis_I Caspases->Apoptosis_I Kinases_I->Apoptosis_I Oxindole Oxindole Derivatives Kinases_O PI3K/Akt, MAPK Pathway Inhibition Oxindole->Kinases_O Inhibition CellCycle Cell Cycle Arrest (G0/G1 or G2/M) Oxindole->CellCycle Induction Apoptosis_O Apoptosis Kinases_O->Apoptosis_O CellCycle->Apoptosis_O

Anticancer signaling pathways for this compound and Oxindole derivatives.

This compound derivatives have been shown to induce apoptosis by inhibiting tubulin polymerization, activating caspases, and inhibiting various kinases like VEGFR-2, EGFR, and CDK2.[2][22] Oxindole derivatives often exert their anticancer effects by inhibiting key signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.[3][17]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound and Oxindole derivatives are primarily mediated through the inhibition of pro-inflammatory enzymes and signaling pathways.

anti_inflammatory_pathway cluster_isatin_inflammation This compound Derivatives cluster_oxindole_inflammation Oxindole Derivatives Isatin_inf This compound Derivatives COX_LOX COX/LOX Enzymes Isatin_inf->COX_LOX Inhibition NFkB_I NF-κB Signaling Isatin_inf->NFkB_I Suppression Inflammation_I Inflammation COX_LOX->Inflammation_I Reduction Cytokines_I Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_I->Cytokines_I Downregulation Cytokines_I->Inflammation_I Reduction Oxindole_inf Oxindole Derivatives COX2 COX-2 Enzyme Oxindole_inf->COX2 Inhibition IDO1 IDO1 Enzyme Oxindole_inf->IDO1 Inhibition MAPK_NFkB MAPK/NF-κB Signaling Oxindole_inf->MAPK_NFkB Inhibition Inflammation_O Inflammation COX2->Inflammation_O Reduction IDO1->Inflammation_O Reduction MAPK_NFkB->Inflammation_O Reduction

Anti-inflammatory signaling pathways for this compound and Oxindole derivatives.

This compound derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and suppress the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.[11][16] Oxindole derivatives have demonstrated potent inhibition of COX-2 and indoleamine 2,3-dioxygenase 1 (IDO1), as well as the MAPK/NF-κB signaling pathway, all of which are critical mediators of inflammation.[6]

Experimental Workflow Overview

The following diagram illustrates a general workflow for the screening and evaluation of the bioactivity of this compound and Oxindole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Mechanism of Action Synthesis Synthesis of This compound/Oxindole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Purification->Antimicrobial Antiviral Antiviral Assay (Plaque Reduction) Purification->Antiviral Anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) Purification->Anti_inflammatory Data_Analysis IC50 / MIC / EC50 Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis Anti_inflammatory->Data_Analysis MoA Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Data_Analysis->MoA

General experimental workflow for bioactivity studies.

This workflow begins with the synthesis and characterization of the derivative compounds, followed by a battery of in vitro bioactivity screens. Promising candidates are then subjected to more detailed mechanistic studies to elucidate their mode of action.

Conclusion

Both this compound and Oxindole represent privileged scaffolds in medicinal chemistry, offering a foundation for the development of a wide array of bioactive compounds. While they share overlapping therapeutic potential, the subtle structural differences between them lead to distinct pharmacological profiles. This compound derivatives have been extensively explored, yielding a wealth of data on their anticancer, antimicrobial, and antiviral activities. Oxindole derivatives, while also demonstrating significant potential in these areas, are a comparatively newer focus of intense research, with many potent kinase inhibitors and anti-inflammatory agents emerging. This guide provides a foundational comparison to aid researchers in the strategic design and evaluation of novel this compound and Oxindole-based therapeutic agents. The provided data and protocols should serve as a valuable resource for further investigation into these versatile molecular frameworks.

References

A Comparative Guide to Analytical Methods for Isatin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in various plants and animal tissues.[1] It acts as a metabolic derivative of adrenaline in humans and serves as a significant precursor in the synthesis of a wide range of biologically active compounds.[1][2] this compound and its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] Given its therapeutic potential and role as a biomarker, accurate and reliable quantification of this compound in various matrices, from bulk drugs to biological samples, is crucial.[6][7]

This guide provides an objective comparison of commonly employed analytical methods for this compound quantification, supported by experimental data from various validation studies. We will delve into High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Cross-Validation of Analytical Methods: A Performance Overview

The selection of an analytical method depends on factors such as the nature of the sample, the required sensitivity, and the available instrumentation. The following table summarizes key validation parameters for the most prevalent methods used in this compound quantification, providing a baseline for cross-comparison.

Parameter HPLC / LC-MS/MS UV-Visible Spectrophotometry HPTLC
Linearity Range 5 - 5000 ng/mL[8]5 - 50 µg/mL[9]12.5 - 37.5 µ g/spot [10]
Limit of Detection (LOD) 0.01 ng[11]1.3 µg/mL[3]Varies by analyte; generally in ng range
Limit of Quantification (LOQ) 0.04 ng[11]4.0 µg/mL[3]Varies by analyte; generally in ng range
Precision (%RSD) < 3% (Inter-assay)[8]< 2%[3]< 2%[10]
Accuracy / Recovery > 80%[8]97 - 98%[12]99.80 - 100.48%[10]
Selectivity / Specificity High (Mass-based detection)[8][13]Moderate (Prone to interference)[14]Good (Chromatographic separation)[15][16]
Throughput Moderate to High (with autosampler)HighHigh (multiple samples per plate)[15]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for each technique, synthesized from established studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method ideal for quantifying this compound in complex biological matrices like plasma or urine.[7][8]

a. Sample Preparation (Liquid-Liquid Extraction): [13]

  • To 250 µL of plasma, add 100 µL of an internal standard solution.

  • Vortex the mixture for 2 minutes.

  • Add 5.0 mL of ethyl acetate as the extraction solvent and vortex thoroughly.

  • Centrifuge the solution for 30 minutes at 4,500 rpm.

  • Transfer the organic phase to a new tube and dry it using a lyophilizer or nitrogen stream.

  • Reconstitute the dried residue in 250 µL of the mobile phase for injection into the LC-MS/MS system.

b. Instrumentation and Conditions: [8][11][13]

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A reverse-phase column, such as a C18 column (e.g., 2.1 mm × 50 mm, 5µm).[13]

  • Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous solution with a modifier (e.g., 0.1% formic acid).[13]

  • Flow Rate: Typically around 0.8 to 1.0 mL/min.[13][17]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Detection Mode: Multiple Reaction Monitoring (MRM) in positive ion mode is used for high specificity and sensitivity.[11][13]

UV-Visible Spectrophotometry

This method is simple, rapid, and cost-effective, making it suitable for quantifying this compound in bulk drug form or simple formulations.[3]

a. Sample Preparation:

  • Prepare a standard stock solution by accurately weighing and dissolving 100 mg of this compound in 100 mL of a suitable solvent (e.g., methanol or 0.1 N HCl) to get a concentration of 1000 µg/mL.[3][14]

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5-25 µg/mL by serial dilution with the same solvent.[3]

  • Prepare the sample solution to fall within the calibrated concentration range.

b. Instrumentation and Conditions: [3][14]

  • Instrument: A UV-Visible double beam spectrophotometer.[14]

  • Solvent (Blank): Methanol or 0.1 N HCl.[3][14]

  • Wavelength of Maximum Absorbance (λmax): Scan the standard solution to determine the λmax, which for this compound is typically around 295 nm in methanol.[3]

  • Analysis: Measure the absorbance of the standard and sample solutions at the determined λmax. Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the linear regression equation to determine the concentration of this compound in the sample.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of TLC that offers better resolution and quantification capabilities.[16][18] It is particularly useful for the analysis of herbal extracts and formulations.[15]

a. Sample Preparation:

  • Prepare standard and sample solutions in a suitable volatile solvent like methanol.

  • Apply the solutions as bands of a specific width onto the HPTLC plate using an automated sampler.[19]

b. Instrumentation and Conditions: [16][18]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (10 x 10 cm or 20 x 10 cm).[18]

  • Mobile Phase: A suitable solvent system, for example, Toluene: Ethyl acetate: Glacial acetic acid (8:4:0.1 v/v/v), is placed in a twin-trough developing chamber.[18]

  • Development: After chamber saturation, develop the plate up to a certain distance.

  • Detection and Quantification: Dry the plate and perform densitometric scanning using a TLC scanner at a specific wavelength (e.g., 284 nm).[18] Quantification is achieved by comparing the peak area of the sample with that of the standard.

Workflow and Validation Logic

The cross-validation of analytical methods involves a systematic process to ensure that each method is suitable for its intended purpose and to compare their performance characteristics directly.

G cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation & Comparison A Define Analytical Target Profile (ATP) B Select Potential Methods (HPLC, UV-Vis, HPTLC) A->B C Specificity D Linearity & Range E Accuracy (% Recovery) F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I Prepare Homogeneous Sample Batches B->I J Analyze Samples Using Each Validated Method I->J K Compare Performance Data (Table Summary) J->K L Select Optimal Method Based on ATP K->L

Caption: Workflow for analytical method validation and comparison.

Conclusion

The choice of an analytical method for this compound quantification is dictated by the specific requirements of the analysis.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for analyzing this compound in complex biological samples where trace-level detection is necessary.[8][11]

  • UV-Visible Spectrophotometry provides a simple, rapid, and economical option for routine quality control of bulk this compound or simple pharmaceutical formulations where high concentrations are expected and the sample matrix is clean.[3][14]

  • HPTLC stands out for its high throughput and ability to analyze multiple samples simultaneously, which is advantageous for screening large numbers of samples, such as in herbal medicine analysis.[15][18]

Ultimately, a thorough cross-validation process, where methods are evaluated based on parameters like accuracy, precision, linearity, and robustness, is essential for selecting the most appropriate technique for a given application in research or drug development.[20][21]

References

Safety Operating Guide

Navigating the Safe Disposal of Isatin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory applications, the proper management and disposal of chemical reagents like Isatin are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, emphasizing immediate safety protocols and logistical planning. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

CategoryGuidance
Hazard Classification This compound should be treated as a hazardous chemical solid. It may cause irritation to the skin, eyes, and respiratory system.[1][2]
Personal Protective Equipment (PPE) Always wear appropriate protective gloves (e.g., nitrile), safety goggles or glasses, and a laboratory coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][3]
In Case of Accidental Exposure Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[3] Skin Contact: Promptly wash the affected area with soap and plenty of water.[3] Inhalation: Move the individual to an area with fresh air.[3] Ingestion: Do not induce vomiting. Seek immediate medical attention.

Step-by-Step this compound Disposal Protocol

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste.[2] Under no circumstances should this compound be disposed of down the drain or mixed with regular trash.[2][4]

1. Waste Segregation and Collection:

  • All solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves, and wipes), should be collected in a designated and clearly labeled hazardous waste container.[3][5]

  • The container must be kept securely closed when not in use.

2. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, taking precautions to avoid generating dust.[3][5] Moisten with water to reduce airborne dust if necessary.[6]

  • Place the collected material into a suitable, labeled container for hazardous waste disposal.[3][5]

  • For larger spills, evacuate the area and alert emergency responders.[5] Prevent the spillage from entering drains or watercourses.[5]

3. Decontamination:

  • Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound. Use an appropriate solvent for cleaning.

4. Final Disposal:

  • The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][3]

  • The preferred treatment is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be carried out by a certified hazardous waste management company.

  • Always observe all federal, state, and local environmental regulations when disposing of chemical waste.[1][7]

5. Contaminated Packaging:

  • Dispose of the original container and any other contaminated packaging as unused product in the same manner as the chemical waste itself.[1][3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Isatin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_containment Containment & Cleanup cluster_disposal Final Disposal A Handle this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Always C Generate this compound Waste (Unused product, contaminated items) D Accidental Spill E Collect in Labeled Hazardous Waste Container C->E F Clean up spill (Avoid dust, use wet method if needed) D->F H Store container in designated hazardous waste area E->H G Place spill cleanup material in hazardous waste container F->G G->H I Contact Licensed Waste Disposal Service H->I J Arrange for Chemical Incineration I->J K Ensure Compliance with Local, State, & Federal Regulations J->K

A flowchart outlining the procedural steps for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Isatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Isatin (CAS No: 91-56-5), including operational and disposal plans.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Formula C₈H₅NO₂
Molecular Weight 147.13 g/mol [1][2]
Appearance Orange solid/powder[1][2][3]
Melting Point 201 - 204 °C (393.8 - 399.2 °F)[2]
Solubility Soluble in water[3]
Odor Odorless[2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133 are recommended.[4]
Skin Protection Handle with gloves.[5][6] Gloves must be inspected prior to use.[6] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product.[6] Choose body protection according to the amount and concentration of the dangerous substance at the workplace.[5]
Respiratory Protection Where risk assessment shows air-purifying respirators are appropriate, use a dust mask type N95 (US) or type P1 (EN 143) respirator.[5] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

This compound Handling Workflow prep Preparation - Don appropriate PPE - Work in a well-ventilated area handling Handling & Use - Avoid dust formation - Avoid contact with skin and eyes prep->handling storage Storage - Store in a cool, dry, well-ventilated area - Keep container tightly closed handling->storage spill Spill & Emergency - Evacuate area - Use appropriate absorbent material handling->spill disposal Disposal - Dispose of in accordance with local regulations - Do not allow to enter drains handling->disposal storage->handling spill->disposal

Caption: A flowchart illustrating the key stages of safely handling this compound in a laboratory environment.

Procedural Guidance for Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[5][6]

  • Do not eat, drink, or smoke when using this product.[7]

  • Always wash hands after handling the product.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][6][7]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]

Accidental Release and First Aid Measures

Accidental Release:

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation.[5][8]

  • Use personal protective equipment.[5] Avoid breathing dust.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

  • Pick up and arrange disposal without creating dust.[5] Sweep up and shovel.[6]

  • Keep in suitable, closed containers for disposal.[5][6]

First Aid:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6] Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[5][6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • If Swallowed: Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[6] Consult a physician.[5]

Disposal Plan

Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[10] It is recommended to consult with a licensed professional waste disposal service to ensure compliance. Do not allow the product to enter drains.[5][6] Contaminated packaging should be treated as the product itself.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatin
Reactant of Route 2
Isatin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。